Product packaging for 2-(Boc-amino)-5-cyanopyridine(Cat. No.:CAS No. 902837-44-9)

2-(Boc-amino)-5-cyanopyridine

Cat. No.: B3030415
CAS No.: 902837-44-9
M. Wt: 219.24
InChI Key: JDQQNZYKHZVLAM-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-cyanopyridine is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B3030415 2-(Boc-amino)-5-cyanopyridine CAS No. 902837-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-cyanopyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQQNZYKHZVLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654793
Record name tert-Butyl (5-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-44-9
Record name tert-Butyl (5-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Boc-amino)-5-cyanopyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-5-cyanopyridine: Pathways, Mechanisms, and Practical Considerations

Introduction

This compound is a valuable bifunctional building block in modern medicinal and agrochemical research. The presence of a protected amine and a versatile cyano group on the pyridine scaffold allows for sequential, regioselective modifications, making it a key intermediate in the synthesis of complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the amine under a wide range of conditions, yet it can be readily removed under mild acidic conditions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocycles. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers and drug development professionals.

Retrosynthetic Analysis: Strategic Approaches to the Target Molecule

A retrosynthetic analysis of this compound reveals two primary and logical synthetic strategies. The choice between these pathways often depends on the availability of starting materials, scalability, and the specific requirements of the research program.

G cluster_path1 Pathway 1: Late-Stage Protection cluster_path2 Pathway 2: Early-Stage Protection target This compound p1_intermediate 2-Amino-5-cyanopyridine target->p1_intermediate Boc Protection p2_intermediate 2-(Boc-amino)-5-halopyridine target->p2_intermediate Pd-catalyzed Cyanation p1_precursor 2-Amino-5-halopyridine p1_intermediate->p1_precursor Cyanation (e.g., Sandmeyer or Pd-catalyzed) p2_precursor 2-Amino-5-halopyridine p2_intermediate->p2_precursor Boc Protection

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via Boc Protection of 2-Amino-5-cyanopyridine

This is the most direct and commonly employed route, involving the synthesis of the key intermediate, 2-amino-5-cyanopyridine, followed by the protection of the amino group.

Step 1a: Synthesis of 2-Amino-5-cyanopyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a cyano group via a diazonium salt intermediate.[3][4][5] This transformation is typically carried out in a two-step, one-pot procedure.

G start 2,5-Diaminopyridine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HCl 0-5 °C product 2-Amino-5-cyanopyridine intermediate->product CuCN, KCN

Caption: Sandmeyer reaction for the synthesis of 2-amino-5-cyanopyridine.

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-diaminopyridine (1 equivalent) in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.[6]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[6]

  • Stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be confirmed by testing with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[6]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water. Cool this solution to 0-5°C.[6]

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.[6]

  • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 1b: Synthesis of 2-Amino-5-cyanopyridine via Palladium-Catalyzed Cyanation

An alternative to the Sandmeyer reaction is the palladium-catalyzed cyanation of 2-amino-5-bromopyridine. This method often offers milder reaction conditions and broader functional group tolerance.[7][8]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • To a reaction vessel, add 2-amino-5-bromopyridine (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%), and a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) (4-10 mol%).[9]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to 120-130°C for 12-24 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with water or brine, dry the organic layer, and concentrate. Purify the crude product as described above.

Step 2: Boc Protection of 2-Amino-5-cyanopyridine

This is a standard protection reaction. The lone pair of electrons on the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection

  • Dissolve 2-amino-5-cyanopyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).

  • Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound, which can be further purified by recrystallization if necessary.

Pathway 2: Synthesis via Cyanation of 2-(Boc-amino)-5-halopyridine

This pathway involves protecting the amino group of a readily available 2-amino-5-halopyridine first, followed by the introduction of the cyano group. This can be advantageous if the cyanation conditions are not compatible with a free amino group.

Step 1: Boc Protection of 2-Amino-5-halopyridine

The protocol is identical to the one described in Pathway 1, Step 2, simply substituting 2-amino-5-cyanopyridine with the corresponding 2-amino-5-bromopyridine or 2-amino-5-iodopyridine.

Step 2: Palladium-Catalyzed Cyanation of 2-(Boc-amino)-5-halopyridine

The introduction of the cyano group onto the protected pyridine ring is achieved via palladium-catalyzed cross-coupling. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(CN)Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product Ar-CN ArX Ar-X (2-Boc-amino-5-halopyridine) ArX->OxAdd MCN M-CN (e.g., Zn(CN)₂) MCN->Transmetal

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

The protocol is very similar to that described in Pathway 1, Step 1b.

  • In a glovebox or under an inert atmosphere, combine 2-(Boc-amino)-5-bromopyridine (1 equivalent), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a suitable ligand (e.g., dppf, XPhos).[7][9]

  • Add a dry, degassed solvent (e.g., DMF, DMAc, or toluene).

  • Heat the mixture to the optimal temperature (typically 80-140°C) and stir until the reaction is complete.

  • Perform a standard aqueous work-up followed by purification by column chromatography or recrystallization to obtain the final product.

Parameter Pathway 1 Pathway 2 Comments
Key Steps 1. Cyanation2. Boc Protection1. Boc Protection2. CyanationOrder of functional group installation is reversed.
Starting Material 2-Amino-5-halopyridine or 2,5-Diaminopyridine2-Amino-5-halopyridineSimilar starting points.
Pros - Direct protection of commercially available 2-amino-5-cyanopyridine.- Avoids exposing the Boc group to potentially harsh cyanation conditions.- May offer better solubility of the intermediate in organic solvents.- Protects the amino group from potential side reactions during cyanation.
Cons - Free amino group might interfere with some Pd-catalyzed cyanation systems.- Sandmeyer reaction involves diazonium salts which can be unstable.- The Boc-protected starting material must be synthesized.- The Boc group must be stable to the chosen cyanation conditions.

Critical Safety Considerations: Handling Cyanide Reagents

Cyanide salts (e.g., KCN, NaCN, Zn(CN)₂) and hydrogen cyanide (HCN) are highly toxic.[10] Exposure can be fatal through ingestion, inhalation, or skin contact.[11] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: All manipulations of solid cyanides and reactions involving them must be conducted in a properly functioning chemical fume hood.[10][12][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.[10][12][14]

  • Incompatible Materials: Keep cyanides strictly separated from acids. The combination will rapidly generate highly toxic hydrogen cyanide gas.[10][13]

  • Work Practices: Never work alone when using cyanides.[10][13] Establish a designated work area and clearly label it.[12][13]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be treated as hazardous waste and disposed of according to institutional guidelines. Quench reaction residues and decontaminate glassware in the fume hood with a buffered bleach solution (ensure the pH remains basic to avoid HCN generation).[12][13]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[14] Know the specific emergency procedures for cyanide exposure at your institution.[11][12]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methods. The most practical approach for laboratory-scale synthesis is typically the direct Boc protection of commercially available or readily synthesized 2-amino-5-cyanopyridine. For larger-scale operations or when addressing specific substrate compatibility issues, the alternative route involving the cyanation of a pre-protected 2-(Boc-amino)-5-halopyridine offers a robust alternative. The choice of pathway should be guided by a careful evaluation of starting material availability, reaction scalability, and an unwavering commitment to the stringent safety protocols required when handling highly toxic cyanide reagents.

References

2-(Boc-amino)-5-cyanopyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Boc-amino)-5-cyanopyridine: Properties, Synthesis, and Applications

Introduction

tert-Butyl (5-cyanopyridin-2-yl)carbamate, commonly known as this compound, is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure strategically incorporates a pyridine core, a versatile nitrogen-containing heterocycle, with a reactive cyano group and a Boc-protected amine. This unique combination of functional groups makes it a highly valuable building block for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule before its facile removal, unmasking a nucleophilic amino group for further derivatization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃N₃O₂[1][2]
Molecular Weight 219.24 g/mol [1][2]
CAS Number 902837-44-9[1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 159-163 °C (for the parent amine)[4]
Solubility Soluble in methanol, THF; Insoluble in water[4]
SMILES O=C(OC(C)(C)C)NC1=NC=C(C#N)C=C1[2]
Computed Molecular Descriptors

Computational descriptors provide insights into the molecule's behavior in biological systems and its suitability for drug development.

DescriptorValueSource(s)
TPSA (Topological Polar Surface Area) 75.01 Ų[2]
LogP (Octanol-Water Partition Coefficient) 2.30[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Synthesis of this compound

The most common and straightforward synthesis involves the protection of the commercially available 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate (Boc anhydride).

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-5-cyanopyridine R N-acylation A->R B Boc Anhydride (Boc₂O) B->R C Base (e.g., Triethylamine) C->R Catalyst/Base D Solvent (e.g., THF) D->R Solvent P This compound R->P

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for Boc protection of aminopyridines.[5]

  • Reaction Setup : To a solution of 2-amino-5-cyanopyridine (1.0 eq) in an appropriate solvent such as Tetrahydrofuran (THF), add a base like triethylamine (Et₃N, 2.0-5.0 eq).

  • Addition of Reagent : Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq) dropwise to the stirred mixture. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[5]

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The Boc-protected amine is stable under various conditions, allowing for selective manipulation of the cyano group and the pyridine ring.

G cluster_deprotection Boc Deprotection cluster_cyano Cyano Group Transformation center This compound deprotected 2-Amino-5-cyanopyridine center->deprotected Acidic Conditions (e.g., TFA, HCl) acid Carboxylic Acid Derivative center->acid Hydrolysis (Acid/Base) amine Aminomethyl Derivative center->amine Reduction (e.g., H₂, Raney Ni) tetrazole Tetrazole Derivative center->tetrazole Cycloaddition (e.g., NaN₃)

Caption: Key reaction pathways for this compound.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions to liberate the free amine, 2-amino-5-cyanopyridine. This is a crucial step in multi-step syntheses, enabling subsequent reactions like acylation, alkylation, or participation in coupling reactions.

  • Typical Conditions : Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol at room temperature.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other groups:

  • Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-(Boc-amino)nicotinic acid) or amide.

  • Reduction : Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or other catalysts) can reduce the nitrile to a primary amine (tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate).

  • Cycloaddition : The cyano group can undergo [3+2] cycloaddition reactions, for example, with sodium azide (NaN₃) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[6]

Applications in Drug Discovery

Cyanopyridine derivatives are critical intermediates in the synthesis of biologically active compounds.[7] The 2-amino-5-cyanopyridine scaffold, readily accessible from the title compound, is a key component in various pharmaceutical agents.

  • Enzyme Inhibitors : The parent compound, 2-amino-5-cyanopyridine, is a core fragment in the design of inhibitors for various enzymes. For instance, it is a building block for potent dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[8]

  • Kinase Inhibitors : Substituted aminopyridines are prevalent in kinase inhibitors for oncology, where the amino group often forms a key hydrogen bond interaction in the ATP-binding site of the target kinase.

  • Antimicrobial Agents : The cyanopyridine moiety is found in molecules with demonstrated antibacterial and antifungal properties.[7] The ability to easily functionalize the amino group allows for the creation of libraries of compounds for screening against various pathogens.[6][9]

Safety and Handling

Proper handling of this compound is essential. The safety information is derived from the parent compound, 2-amino-5-cyanopyridine, as specific data for the Boc-protected version is less common. Users should always consult the most current Safety Data Sheet (SDS).

  • General Handling : Handle in a well-ventilated area or under a chemical fume hood.[10][11] Wear suitable protective clothing, including gloves and safety goggles.[12][13] Avoid formation and inhalation of dust.[12]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10][14]

  • First-Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water.[12]

    • Eye Contact : Rinse cautiously with water for several minutes.[12]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[13]

    • Ingestion : Rinse mouth and seek immediate medical attention.[12]

Hazard StatementDescriptionGHS Class
H301 Toxic if swallowedAcute toxicity, oral
H312 Harmful in contact with skinAcute toxicity, dermal
H332 Harmful if inhaledAcute toxicity, inhalation
H319 Causes serious eye irritationSerious eye damage/eye irritation

(Hazard information based on data for 2-amino-5-cyanopyridine)[15]

Conclusion

This compound is a strategically designed and highly versatile building block for organic synthesis. Its key attributes—a stable protecting group, a reactive cyano handle, and a synthetically useful pyridine core—make it an indispensable tool for medicinal chemists. The straightforward synthesis and well-defined reactivity pathways allow for the efficient construction of diverse and complex molecules, particularly for the development of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its effective and safe utilization in a research and development setting.

References

A Technical Guide to the Physical Properties of 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, 2-(Boc-amino)-5-cyanopyridine, systematically named tert-butyl (5-cyanopyridin-2-yl)carbamate, emerges as a highly versatile intermediate. Its bifunctional nature—possessing a nucleophilic amine protected by a thermally and chemically labile tert-butoxycarbonyl (Boc) group, and an electrophilic, synthetically malleable cyano group—renders it an invaluable precursor for constructing complex molecular architectures. This guide provides an in-depth analysis of the core physical properties of this compound, offering researchers and development professionals a foundational understanding essential for its effective application in synthesis, process development, and quality control.

Core Physicochemical Properties

The fundamental identity and physical state of a compound are encapsulated by its core properties. For this compound, these characteristics are pivotal for handling, reaction setup, and purification.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₃N₃O₂[1]
Molecular Weight 219.24 g/mol [1]
CAS Number 902837-44-9[1][2]
Appearance Solid[1]
Melting Point 170-175 °C[3]

The compound is a stable solid at room temperature.[1] The reported melting range of 170-175 °C is a critical parameter for identification and purity assessment; significant deviation from this range may suggest the presence of impurities.[3] While an alternative CAS number, 814263-30-4, is sometimes associated with this compound, 902837-44-9 is the most consistently cited identifier in recent chemical and safety literature.[2][4]

Solubility Profile: A Structural Interpretation

While quantitative solubility data is not extensively published, a qualitative assessment can be derived from the compound's molecular structure. The molecule presents a classic case of conflicting solubility drivers.

  • Polar/Hydrogen Bonding Moieties: The pyridine nitrogen, the cyano group (C≡N), and the carbamate N-H group introduce polarity and potential for hydrogen bonding, favoring solubility in polar solvents.

  • Nonpolar Moieties: The large, hydrophobic tert-butyl group and the aromatic pyridine ring significantly increase the nonpolar character, promoting solubility in organic solvents.

Consequently, this compound is expected to exhibit poor solubility in water. It is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃). Solubility is also expected in moderately polar solvents like tetrahydrofuran (THF), ethyl acetate, and alcohols, though potentially to a lesser extent.

Spectroscopic Characterization (Theoretical Analysis)

In the absence of publicly available, peer-reviewed spectra, this section provides a theoretical prediction of the key spectroscopic features of this compound. This predictive analysis is grounded in the foundational principles of spectroscopy and serves as an authoritative guide for researchers interpreting their own experimental data.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations from its functional groups. The presence of these key absorption bands provides a rapid and reliable method for structural confirmation.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchCarbamate (N-H)3350 - 3250
C-H Stretch (Aromatic)Pyridine Ring3100 - 3000
C-H Stretch (Aliphatic)tert-Butyl (C-H)2980 - 2950
Nitrile StretchCyano (C≡N)2230 - 2220
Carbonyl StretchCarbamate (C=O)1725 - 1705
C=C, C=N StretchesPyridine Ring1600 - 1450
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. In a solvent like CDCl₃ or DMSO-d₆, the following resonances are predicted:

  • Pyridine Protons (3H): Three signals in the aromatic region (δ 7.5-8.8 ppm). The proton at C4 (between the two substituents) will likely appear as a doublet of doublets (dd). The protons at C3 and C6 will appear as doublets (d).

  • Carbamate Proton (1H): A broad singlet (s) typically between δ 8.0-9.5 ppm, whose position can be concentration and solvent-dependent.

  • tert-Butyl Protons (9H): A sharp, intense singlet (s) in the aliphatic region, expected around δ 1.5 ppm.

¹³C NMR Spectrum: The molecule possesses 9 unique carbon atoms, which should give rise to 9 distinct signals in the ¹³C NMR spectrum.

  • Pyridine Carbons (5C): Signals in the δ 110-155 ppm range.

  • Carbonyl Carbon (1C): The carbamate C=O signal, expected around δ 150-155 ppm.

  • Cyano Carbon (1C): The C≡N carbon signal, typically found in the δ 115-120 ppm range.

  • tert-Butyl Carbons (2C): Two signals: one for the quaternary carbon (~δ 80 ppm) and one for the three equivalent methyl carbons (~δ 28 ppm).

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate.

  • Molecular Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at an m/z of approximately 220.11.

  • Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc group or components thereof, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da), leading to significant fragment ions.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines self-validating methodologies for the characterization of this compound.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis of a new batch of the compound is illustrated below. This workflow ensures that identity, purity, and key physical properties are confirmed before its use in further applications.

G cluster_0 Sample Reception & Initial Checks cluster_1 Structural Confirmation cluster_2 Purity & Identity Confirmation cluster_3 Data Analysis & Archiving A Receive Sample B Visual Inspection (Color, Form) A->B C Prepare NMR Sample (e.g., in DMSO-d6) B->C E Prepare IR Sample (e.g., KBr Pellet) B->E G Prepare MS Sample (e.g., in MeOH) B->G I Determine Melting Point B->I D Acquire ¹H & ¹³C NMR Spectra C->D J Compare Data to Reference (Theoretical & Historical) D->J F Acquire FT-IR Spectrum E->F F->J H Acquire High-Res MS G->H H->J I->J K Issue Certificate of Analysis J->K

Workflow for compound characterization.
Protocol 1: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to ~20 °C below the expected melting point (i.e., to ~150 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. The narrowness of the range is an indicator of purity.

Protocol 2: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Handling and Storage

From a safety and stability perspective, proper handling and storage are crucial.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1] Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

  • Stability: The compound is stable under recommended storage conditions.[1] The Boc protecting group is sensitive to strong acids and high temperatures, which can cause premature deprotection.

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Store away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[1]

Conclusion

This compound is a foundational building block whose utility is directly tied to a thorough understanding of its physical properties. Its solid nature, defined melting point, predictable solubility, and distinct spectroscopic signatures provide the necessary parameters for its confident use in complex synthetic pathways. By leveraging the data and protocols within this guide, researchers can ensure material quality, optimize reaction conditions, and accelerate the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

A Senior Application Scientist's Technical Guide to 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(Boc-amino)-5-cyanopyridine, a pivotal building block in modern medicinal chemistry and organic synthesis. The document outlines its physicochemical properties, provides a detailed and validated synthesis protocol, explores its characteristic reactivity, and highlights its applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of a Bifunctional Reagent

This compound, also known as tert-butyl (5-cyanopyridin-2-yl)carbamate, has emerged as a highly valuable intermediate in pharmaceutical and agrochemical research.[1][2] Its utility stems from the orthogonal reactivity of its three key structural features: the Boc-protected amine, the electron-deficient pyridine ring, and the versatile cyano group. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the 2-amino group, allowing for selective reactions at other positions. The cyano group, an electron-withdrawing moiety, not only activates the pyridine ring but also serves as a synthetic handle for conversion into various other functional groups, such as amines, carboxylic acids, and tetrazoles.[3]

This strategic arrangement of functional groups makes it an ideal scaffold for building molecular complexity, enabling the efficient construction of compound libraries for screening and the synthesis of targeted, high-value molecules like kinase inhibitors and other biologically active agents.[3]

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 814263-30-4[4]
Molecular Formula C₁₁H₁₃N₃O₂[5]
Molecular Weight 219.24 g/mol [5]
Appearance White to off-white crystalline powderGeneric observation
Purity (Typical) ≥95%[6]
Storage Store long-term in a cool, dry place[2][6]
Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not publicly aggregated, the hazard profile can be inferred from related structures and general laboratory safety principles. The starting material, 2-amino-5-cyanopyridine, is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[7] Therefore, stringent safety measures are mandatory when handling the Boc-protected derivative.

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[8][9]

    • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[9] Avoid ingestion and inhalation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][11]

Synthesis Protocol: A Validated Laboratory Method

The most common and reliable synthesis of this compound involves the direct protection of the commercially available 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is the high selectivity of Boc₂O for the exocyclic amine under basic conditions, leaving the pyridine nitrogen and cyano group intact.

Reaction Scheme

Synthesis_of_2_Boc_amino_5_cyanopyridine A 2-Amino-5-cyanopyridine i1 A->i1 Boc2O Boc Anhydride (Boc₂O) Boc2O->i1 Base Triethylamine (Et₃N) DMAP (cat.) i2 Base->i2 P This compound i1->i2 THF, 60°C i2->P

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-cyanopyridine (1.0 eq, e.g., 5.0 g, 41.9 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, approx. 10 mL/g of starting material).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Sequentially add triethylamine (Et₃N, 5.0 eq, 29 mL, 209 mmol), a catalytic amount of 4-dimethylaminopyridine (DMAP, ~20 mg), and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq, 9.1 g, 41.9 mmol). Causality: Triethylamine acts as a base to neutralize the acid byproduct. DMAP is a highly effective acylation catalyst that accelerates the reaction.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and maintain for 14 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a white solid.

Chemical Reactivity and Synthetic Utility

The power of this compound lies in the predictable and selective reactivity of its functional groups.

Boc-Group Deprotection

The Boc group is robust under many reaction conditions but can be cleanly removed under acidic conditions to unmask the highly nucleophilic 2-aminopyridine.

Boc_Deprotection Start This compound End 2-Amino-5-cyanopyridine Start->End TFA or HCl in DCM or Dioxane

Caption: Acid-catalyzed deprotection of the Boc group.

  • Protocol Insight: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in 1,4-dioxane at room temperature typically achieves complete deprotection within 1-2 hours. The resulting amine can then be used in subsequent reactions like amide couplings, diazotization, or palladium-catalyzed cross-coupling reactions.

Transformations of the Cyano Group

The cyano group is a versatile precursor to several other functionalities.

  • Reduction to Aminomethyl Group: The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. This transformation is crucial for creating flexible linkers in drug molecules.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid (-COOH), providing a key site for amide bond formation or for introducing acidic pharmacophoric features.

  • Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid catalyst (e.g., triethylammonium chloride) converts the nitrile into a 5-substituted tetrazole ring. This is a widely used strategy in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid.

Application in Heterocyclic Synthesis: A Case Study

A prime example of its utility is in the synthesis of substituted aminopyridines, which are privileged structures in many kinase inhibitors. After Boc deprotection, the resulting 2-amino-5-cyanopyridine can undergo further modifications. For instance, the cyano group can direct the position of incoming substituents on the pyridine ring.[3] The electron-withdrawing nature of the cyano group enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution, although this is less common than transformations involving the amino and cyano groups themselves.

Recent research highlights that 2-cyanopyridine derivatives with electron-withdrawing groups react efficiently with N-terminal cysteine residues in peptides, demonstrating their utility in bioconjugation under mild, aqueous conditions.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a reliable and flexible entry point into a vast chemical space of substituted pyridines. Its orthogonal protecting group strategy and the versatile reactivity of the cyano functionality provide chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in modern drug discovery and development programs.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Boc-amino)-5-cyanopyridine, a key intermediate in medicinal chemistry and drug development. Understanding the spectroscopic signature of this molecule is paramount for ensuring its purity, confirming its identity, and monitoring its reactions. This document will delve into the theoretical underpinnings and practical application of various spectroscopic techniques for the unequivocal characterization of this compound.

Molecular Structure and Key Functional Groups

This compound, also known as tert-butyl (5-cyanopyridin-2-yl)carbamate, possesses a distinct molecular architecture that gives rise to a unique spectroscopic profile. Its structure comprises a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a nitrile group at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments. The most prominent and diagnostic signal is a sharp singlet observed in the upfield region, typically between δ 1.4-1.5 ppm. This signal corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. The integration of this peak to nine protons is a key indicator of successful Boc protection.

The aromatic region of the spectrum reveals the substitution pattern of the pyridine ring. The three protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing nitrile group and the electron-donating Boc-amino group.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH-6
~8.0dd1HH-4
~7.9d1HH-3
~1.5s9H-C(CH₃)₃

Note: Predicted chemical shifts and coupling constants (J) may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the pyridine ring, and the nitrile carbon.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~152C=O (Boc)
~150C-2 (Pyridine)
~148C-6 (Pyridine)
~140C-4 (Pyridine)
~118C≡N
~115C-3 (Pyridine)
~108C-5 (Pyridine)
~82-C (CH₃)₃
~28-C(C H₃)₃

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by several key absorptions:

  • N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ from the tert-butyl group and aromatic C-H stretches on the pyridine ring.

  • C≡N Stretch: A sharp and intense absorption in the range of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.

  • C=O Stretch: A strong, sharp absorption around 1710-1730 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

  • C-N and C-O Stretches: These appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique overall pattern of the spectrum.

Table 3: Key IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration
3300-3400N-H Stretch (Carbamate)
2950-3100C-H Stretch (Aromatic and Aliphatic)
2220-2240C≡N Stretch (Nitrile)
1710-1730C=O Stretch (Carbamate)
1500-1600C=C and C=N Stretches (Pyridine Ring)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

For this compound (Molecular Weight: 219.24 g/mol ), the mass spectrum will show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 220.

A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, significant fragment ions would be expected at:

  • [M - 56]⁺: Loss of isobutylene (C₄H₈) from the Boc group.

  • [M - 100]⁺: Loss of the entire Boc group, resulting in the 2-amino-5-cyanopyridine cation.

Table 4: Expected Mass Spectrometry Data for this compound

m/zAssignment
220[M+H]⁺
164[M - C₄H₈ + H]⁺
120[M - Boc + H]⁺

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal prior to sample analysis.

    • Ensure good contact between the sample and the crystal.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the correlation between the structure and its key spectroscopic features.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI) Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Comprehensive Spectroscopic Report Data_Analysis->Report

Melting Point Determination of 2-(Boc-amino)-5-cyanopyridine: A Critical Quality Attribute for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive analysis of the melting point of 2-(Boc-amino)-5-cyanopyridine (tert-butyl (5-cyanopyridin-2-yl)carbamate), a key heterocyclic building block in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple statement of the physical property to detail the scientific principles, a validated experimental protocol, and the critical role of melting point determination in assessing purity, identity, and batch-to-batch consistency. We will explore the causality behind methodological choices and the interpretation of results, grounding the discussion in the context of pharmaceutical quality control.

Compound Profile: this compound

This compound is a versatile intermediate used in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceutical agents. The presence of the Boc (tert-butoxycarbonyl) protecting group, an amino group, and a cyano group on a pyridine scaffold makes it a valuable component for constructing complex molecular architectures. Its physical and chemical properties are foundational to its application in synthesis and manufacturing.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name tert-butyl N-(5-cyanopyridin-2-yl)carbamate[1]
CAS Number 902837-44-9[1][2]
Molecular Formula C₁₁H₁₃N₃O₂[1][2]
Molecular Weight 219.24 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 170-175 °C [1]
Storage Temperature 2-8°C[1]

The Scientific Imperative of Melting Point Analysis in Pharmaceutical Development

Melting point determination is a fundamental analytical technique used to identify, characterize, and assess the purity of solid chemical compounds.[3] In the pharmaceutical industry, it is a trusted first-line quality check because the melting behavior of a substance is intrinsically linked to its identity and purity.[3][4]

  • Purity Assessment: A pure, crystalline organic compound melts at a sharp, reproducible temperature, typically over a narrow range of 0.5-1.0°C.[5] The presence of even small amounts of impurities disrupts the crystal lattice, which lowers the energy required to break the structure. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[5][6] Therefore, a wide melting range for a batch of this compound would strongly indicate the presence of contaminants, necessitating further purification.[6]

  • Identity Confirmation: Every pure compound possesses a characteristic melting point.[5][6] By comparing the experimentally determined melting point of a sample against the established literature value (170-175 °C for this compound), a researcher can confirm its identity.[4][7] This is a simple, rapid, and cost-effective method routinely integrated into quality control workflows.[3][5]

  • Quality Control and Consistency: For drug development professionals, ensuring batch-to-batch consistency is paramount.[3] Documenting the melting point of raw materials and synthesized intermediates like this compound helps maintain process control and ensures the final product's reliability and efficacy, which is often a requirement for regulatory compliance.[7]

Validated Protocol: Melting Point Determination by the Capillary Method

This section details a step-by-step methodology for the accurate determination of the melting point of this compound using a standard digital melting point apparatus.

Sample Preparation

The integrity of the sample is crucial for an accurate measurement. The preparation must ensure the material is representative and in a suitable form for analysis.

  • Drying: Ensure the sample is completely dry.[5] Moisture can act as an impurity, depressing and broadening the melting range. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Homogenization: The sample must be a fine, homogeneous powder.[5] If the material consists of coarse crystals, gently crush it using a clean mortar and pestle. This ensures efficient and uniform heat transfer throughout the sample during the analysis.[5]

Capillary Tube Loading
  • Obtain Capillary Tube: Use a thin-walled capillary tube sealed at one end.

  • Load Sample: Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[8]

  • Pack Sample: To move the solid to the bottom of the tube, gently tap the sealed end on a hard surface. A more effective method is to drop the capillary tube, sealed-end down, through a long, hollow tube (e.g., a piece of glass tubing) onto the benchtop.[8][9] The impact will pack the solid tightly.

  • Verify Height: Repeat until the packed sample height is approximately 2-3 mm.[8] Insufficient sample may be difficult to observe, while too much sample can cause an artificially wide melting range due to inefficient heat transfer.

Instrument Operation and Measurement
  • Initial Rapid Scan (for unknown or suspect samples):

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[8][9] This prevents wasted time during the precise measurement.

    • Let the apparatus cool to at least 20 °C below the observed approximate melting point before proceeding. A fresh sample must be used for the precise measurement.[8]

  • Precise Measurement:

    • Place a new, freshly loaded capillary tube into the apparatus.

    • Set the starting temperature to about 20 °C below the expected melting point (approx. 150 °C for this compound). Heat at a medium rate until the temperature is about 5 °C below the expected melting point.

    • Crucial Step: Reduce the heating rate to 1-2 °C per minute.[10] A slow heating rate is essential to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[8]

    • Record T₁: Observe the sample through the magnified viewfinder. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[8] Sintering or shrinking of the solid may occur just before melting but should not be recorded as the start of the melt.[8]

    • Record T₂: Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal turns into a clear liquid.

    • The melting point is reported as the range from T₁ to T₂.

    • Perform the measurement in duplicate or triplicate to ensure reproducibility.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow for a robust melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Protocol cluster_report Data Reporting Dry Dry Sample (Desiccator/Vacuum Oven) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Ensures homogeneity Load Press tube into sample Grind->Load Pack Pack solid to bottom (2-3 mm height) Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat Heat slowly (1-2 °C/min) near melting point Insert->Heat Observe Observe for phase change Heat->Observe Record_T1 Record T₁ (First liquid drop) Observe->Record_T1 Record_T2 Record T₂ (All liquid) Record_T1->Record_T2 Report Report Range: T₁ - T₂ Compare to Literature Record_T2->Report

Caption: Workflow for Melting Point Determination.

Interpretation of Results and Troubleshooting

  • Expected Result: A high-purity sample of this compound should exhibit a sharp melting range that falls within the established 170-175 °C window.[1]

  • Lower and Broader Range: If the observed melting range is, for example, 165-170 °C, this indicates the presence of impurities. The magnitude of the depression and broadening is proportional to the amount of impurity.

  • Decomposition: If the sample darkens or changes color significantly before or during melting, this indicates decomposition. In this case, the decomposition temperature range should be noted and reported.

  • Common Sources of Error:

    • Rapid Heating: The most common error is heating the sample too quickly, which prevents thermal equilibrium and leads to an artificially high and broad melting range.[10]

    • Poor Packing: A loosely packed sample can shrink upon heating, which can be mistaken for the onset of melting.[8]

    • Thermometer Inaccuracy: The thermometer in the apparatus should be periodically calibrated using known standards to ensure accuracy.[9][10]

Conclusion

The melting point of this compound is more than a physical constant; it is a critical quality attribute that provides invaluable insight into the purity and identity of the material. For researchers in drug discovery and development, the diligent and accurate execution of the protocol described in this guide is a fundamental component of good laboratory practice. It ensures the quality of synthetic intermediates, contributes to the reliability of experimental outcomes, and upholds the rigorous standards required in the pharmaceutical industry.

References

Stability of 2-(Boc-amino)-5-cyanopyridine Under Normal Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-(tert-butoxycarbonylamino)-5-cyanopyridine, a key intermediate in pharmaceutical synthesis. The stability of this molecule under typical storage and handling conditions is paramount for ensuring the integrity, purity, and ultimate safety and efficacy of active pharmaceutical ingredients (APIs). This document delves into the intrinsic chemical properties of the molecule, potential degradation pathways under various stress conditions—including acidic, basic, oxidative, thermal, and photolytic—and provides field-proven protocols for stability assessment and handling. This guide is intended for researchers, scientists, and drug development professionals to foster a deeper understanding of the stability profile of this critical building block.

Introduction: The Critical Role of Stability in Drug Development

In the landscape of modern drug discovery and development, the chemical stability of synthetic intermediates is a cornerstone of process robustness and product quality. The compound 2-(Boc-amino)-5-cyanopyridine serves as a vital precursor in the synthesis of a multitude of pharmaceutical agents. Its molecular architecture, featuring a Boc-protected amine on a cyanopyridine scaffold, presents a unique set of stability considerations. The tert-butoxycarbonyl (Boc) protecting group, while essential for selective synthesis, is known for its lability under certain conditions.[1][2] Similarly, the cyanopyridine moiety can be susceptible to hydrolysis and other transformations.[3][4]

Understanding the stability of this compound under normal storage and handling conditions is not merely an academic exercise; it is a critical component of risk management in drug manufacturing. Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove, potentially impacting the safety and efficacy of the final API. This guide, therefore, aims to provide a thorough, scientifically grounded overview of the stability of this compound, enabling researchers to make informed decisions regarding its storage, handling, and incorporation into synthetic workflows.

Intrinsic Chemical Properties and General Stability

The stability of this compound is a function of its two key structural features: the N-Boc protecting group and the cyanopyridine ring.

2.1 The N-Boc Protecting Group: A Double-Edged Sword

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its broad stability under many reaction conditions, particularly basic and nucleophilic environments.[2] However, its susceptibility to cleavage under acidic conditions and at elevated temperatures is a key consideration for the stability of this compound.[5][6]

  • Stability to Bases and Nucleophiles: The Boc group is generally resistant to hydrolysis by strong bases like sodium hydroxide and is unreactive towards common nucleophiles.[7] This robustness is a significant advantage in multi-step syntheses.

  • Acid Lability: The primary vulnerability of the Boc group is its rapid cleavage under acidic conditions.[5][6] This deprotection proceeds through a carbamate hydrolysis mechanism, initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[8][9]

  • Thermal Sensitivity: The Boc group can also be cleaved thermally, typically at temperatures above 150°C.[10][11] This decomposition yields the corresponding amine, carbon dioxide, and isobutylene.[10][12] The rate of thermal decomposition is influenced by the electronic nature of the aromatic ring to which the Boc-protected amine is attached.[10]

2.2 The Cyanopyridine Moiety: An Electron-Deficient Aromatic System

The cyanopyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity and stability.

  • Hydrolytic Stability: The cyano group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid. This process is generally slow under neutral conditions but can be accelerated by high temperatures and the presence of acids or bases.[3][4][13] Studies on the hydrolysis of cyanopyridines in high-temperature water have shown that the reaction follows first-order kinetics.[3]

  • Photostability: Pyridine and its derivatives can be susceptible to photodegradation.[14] While specific data for this compound is limited, related aromatic compounds can undergo degradation upon exposure to UV light.

  • Oxidative Stability: The pyridine ring is generally considered to be relatively stable towards oxidation. However, the molecule as a whole could be susceptible to oxidative degradation under certain conditions, potentially involving the Boc group or the cyano functionality.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing robust storage and handling protocols. The following sections detail the likely degradation mechanisms for this compound under various stress conditions.

3.1 Acid-Catalyzed Hydrolysis (Deprotection)

This is the most significant and likely degradation pathway under acidic conditions. The presence of even trace amounts of acid can lead to the cleavage of the Boc group, generating 2-amino-5-cyanopyridine.

  • Mechanism: The reaction is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, forming a carbamic acid intermediate which then rapidly decarboxylates to yield the free amine and carbon dioxide.[8][9]

cluster_0 Acid-Catalyzed Deprotection Start This compound Protonation Protonated Carbamate Start->Protonation H+ Cleavage Carbamic Acid Intermediate + t-Bu+ Protonation->Cleavage Decarboxylation 2-Amino-5-cyanopyridine + CO2 Cleavage->Decarboxylation

Caption: Acid-catalyzed degradation of this compound.

3.2 Thermal Decomposition

Exposure to elevated temperatures can induce the thermolytic cleavage of the Boc group.

  • Mechanism: The thermal decomposition of tert-butyl N-arylcarbamates is proposed to proceed through a cyclic transition state, resulting in the formation of the corresponding amine, isobutylene, and carbon dioxide.[10] The reaction follows first-order kinetics.[10]

3.3 Hydrolysis of the Cyano Group

Under prolonged exposure to moisture, especially at non-neutral pH and/or elevated temperatures, the cyano group can undergo hydrolysis.

  • Mechanism: The hydrolysis proceeds in two steps. The first step is the conversion of the nitrile to the corresponding amide (2-(Boc-amino)pyridine-5-carboxamide). The second step is the further hydrolysis of the amide to the carboxylic acid (2-(Boc-amino)pyridine-5-carboxylic acid).[3]

cluster_1 Hydrolysis of Cyano Group Start_Hydrolysis This compound Amide_Formation 2-(Boc-amino)pyridine-5-carboxamide Start_Hydrolysis->Amide_Formation H2O Acid_Formation 2-(Boc-amino)pyridine-5-carboxylic acid Amide_Formation->Acid_Formation H2O

Caption: Hydrolytic degradation of the cyanopyridine moiety.

3.4 Photodegradation

Exposure to light, particularly in the UV spectrum, could potentially lead to the degradation of the cyanopyridine ring. The specific degradation products would depend on the conditions, such as the presence of oxygen and solvent.

3.5 Oxidative Degradation

While the pyridine ring is relatively robust, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Store in a cool place.To minimize the risk of thermal decomposition of the Boc group.
Light Store in a light-resistant container.To prevent potential photodegradation of the pyridine ring.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To minimize contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Moisture Store in a dry environment.To prevent hydrolysis of the cyano group.
pH Avoid contact with acids and strong bases.To prevent acid-catalyzed deprotection of the Boc group and base-catalyzed hydrolysis of the cyano group.
Container Store in a well-sealed container.To prevent exposure to atmospheric contaminants.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

5.1 Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization will be necessary for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute all components. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL.

cluster_2 HPLC Analysis Workflow Sample Sample Preparation (0.5 mg/mL in mobile phase) Injection HPLC Injection (10 µL) Sample->Injection Separation C18 Reverse-Phase Column (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Purity & Impurity Profiling) Detection->Analysis

Caption: Workflow for HPLC-based stability assessment.

5.2 Forced Degradation Studies

To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration throughout the drug development process. While the molecule is generally stable under recommended storage conditions, it is susceptible to degradation under acidic, thermal, and potentially hydrolytic and photolytic stress. The primary degradation pathway under normal handling is likely the acid-catalyzed cleavage of the Boc protecting group. By implementing the storage, handling, and analytical monitoring strategies outlined in this guide, researchers and drug development professionals can ensure the integrity of this vital synthetic intermediate, thereby contributing to the overall quality and safety of the final pharmaceutical product.

References

An In-depth Technical Guide to 2-(Boc-amino)-5-cyanopyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatives are instrumental in the development of targeted therapies due to their versatile chemical handles and ability to interact with biological targets. Among these, 2-(Boc-amino)-5-cyanopyridine, also known as tert-butyl (5-cyanopyridin-2-yl)carbamate, has emerged as a critical building block. The presence of a Boc-protected amine at the 2-position and a cyano group at the 5-position provides a unique combination of reactivity and stability, making it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors.[1][2]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, discuss its spectroscopic characterization, explore its pivotal role in drug discovery, and outline essential safety and handling procedures.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its unwanted reactivity while being readily removable under mild acidic conditions.[3] The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions.

Core Data Summary

All quantitative data for tert-butyl (5-cyanopyridin-2-yl)carbamate are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃N₃O₂[4]
Molar Mass 219.24 g/mol [4]
CAS Number 902837-44-9[4]
Appearance Solid[5]
Melting Point 314-319 °C[5]
Topological Polar Surface Area (TPSA) 75.01 Ų[4]
Computed logP 2.30[4]

Synonyms: tert-butyl (5-cyanopyridin-2-yl)carbamate, (5-Cyano-pyridin-2-yl)-carbamic acid tert-butyl ester, 2-(Boc-amino)pyridine-5-carbonitrile.[4][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-tert-butoxycarbonylation of its precursor, 2-amino-5-cyanopyridine. This reaction is a cornerstone of amine protection strategy in multi-step organic synthesis.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A 2-Amino-5-cyanopyridine (Starting Material) P1 1. Dissolve starting material in DCM with TEA. A->P1 B Di-tert-butyl dicarbonate ((Boc)₂O) (Protecting Agent) P2 2. Add (Boc)₂O portion-wise at room temperature. B->P2 C Triethylamine (TEA) (Base) C->P1 D Dichloromethane (DCM) (Solvent) D->P1 P1->P2 P3 3. Monitor reaction via TLC. P2->P3 P4 4. Aqueous workup with NaHCO₃ and Brine. P3->P4 P5 5. Dry, filter, and concentrate the organic layer. P4->P5 P6 6. Purify via flash column chromatography. P5->P6 Z This compound P6->Z

Caption: Workflow for the Boc protection of 2-amino-5-cyanopyridine.

Detailed Experimental Protocol

This protocol describes a standard, reliable procedure for the synthesis of this compound. The methodology is adapted from established procedures for the Boc protection of aminopyridines.[6]

Materials:

  • 2-Amino-5-cyanopyridine (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-cyanopyridine (1.0 equiv.). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equiv.) to the solution. TEA acts as an acid scavenger, neutralizing the tert-butoxycarbonic acid byproduct formed during the reaction, which drives the equilibrium towards the product.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed. Using a slight excess of (Boc)₂O ensures complete conversion of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes unreacted reagents and byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Data
TechniqueCharacteristic Features
¹H NMR Singlet (~9H) around δ 1.5 ppm corresponding to the tert-butyl protons of the Boc group.[7] Aromatic protons on the pyridine ring are expected in the δ 7.5-8.8 ppm region, showing characteristic doublet and doublet of doublets splitting patterns. A broad singlet for the N-H proton is also expected.
¹³C NMR Resonances for the Boc group's quaternary carbon and methyl carbons are expected around δ 80-82 ppm and δ 28 ppm, respectively.[7] The carbonyl carbon of the Boc group should appear around δ 152-154 ppm. Signals for the pyridine ring carbons and the nitrile carbon (C≡N) will be present in the aromatic region (~δ 105-160 ppm).
IR Spectroscopy A strong absorption band for the C=O stretch of the carbamate at ~1700-1730 cm⁻¹. An N-H stretching vibration around 3300-3400 cm⁻¹. A sharp, medium-intensity peak for the C≡N stretch around 2220-2240 cm⁻¹.[8]
Mass Spectrometry (ESI-MS) The calculated exact mass is 219.1008 g/mol . Expected adducts would include [M+H]⁺ at m/z 220.1086 and [M+Na]⁺ at m/z 242.0905.[4][9]

Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The Boc-protected amine allows for selective reactions at other sites, and its subsequent deprotection unmasks a nucleophilic amine ready for further elaboration. This strategy is frequently employed in the synthesis of kinase inhibitors.

Role as a Key Building Block

The 2-amino-5-cyanopyridine moiety is a recognized pharmacophore in many biologically active molecules. It can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.

Applications cluster_core Core Intermediate cluster_mods Synthetic Transformations cluster_next Reactive Intermediate cluster_final Final Bioactive Molecules Core This compound Mod1 Further elaboration at other positions Core->Mod1 Step 1a Mod2 Boc Deprotection (e.g., with TFA) Core->Mod2 Step 1 Mod1->Mod2 Step 1b Next 2-Amino-5-cyanopyridine Moiety Mod2->Next Reveals Amine F1 PIM-1 Kinase Inhibitors Next->F1 Step 2: Coupling / Annulation F2 VEGFR-2 Inhibitors Next->F2 Step 2: Coupling / Annulation F3 HDAC Inhibitors Next->F3 Step 2: Coupling / Annulation F4 Other Heterocyclic Scaffolds Next->F4 Step 2: Coupling / Annulation

Caption: Role of this compound as a versatile intermediate.

Case Studies in Kinase Inhibitor Synthesis
  • PIM-1 Kinase/HDAC Inhibitors: The cyanopyridine scaffold is explicitly used to design dual inhibitors of PIM-1 kinase and histone deacetylases (HDACs), which are promising targets for anticancer therapies.[8] The 2-amino group is often used as an anchor point to build out the rest of the inhibitor scaffold.

  • VEGFR-2/HER-2 Inhibitors: Cyanopyridone derivatives, which can be synthesized from 2-aminocyanopyridine precursors, have shown potent dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in oncology.[2]

  • TBK1/IKKε Inhibitors: The core structure of Amlexanox, an inhibitor of TBK1 and IKKε kinases, contains a related aminopyridine scaffold. Research into developing more potent analogues often relies on intermediates where the aminopyridine core can be systematically modified. The use of this compound allows for controlled, late-stage diversification in such synthetic campaigns.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • General Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid formation and inhalation of dust.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place. Keep the container tightly sealed to prevent moisture ingress and degradation.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Collected material should be promptly disposed of and not allowed to accumulate.[7]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its strategic functionalization make it a highly valuable intermediate for medicinal chemists. The ability to introduce the 2-amino-5-cyanopyridine pharmacophore into complex molecules in a controlled manner has cemented its role in the development of next-generation targeted therapies, particularly kinase inhibitors. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this versatile building block.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Boc-amino)-5-cyanopyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-butyl (5-cyanopyridin-2-yl)carbamate, commonly known as 2-(Boc-amino)-5-cyanopyridine. This versatile building block has become indispensable in medicinal chemistry and materials science due to its unique combination of functionalities. The strategic placement of a Boc-protected amine and a cyano group on the pyridine scaffold allows for a wide array of selective and high-yield transformations. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower innovation.

The core utility of this reagent lies in its capacity for controlled, sequential functionalization. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the C2-amino functionality, rendering it inert to many reaction conditions. This allows chemists to perform selective modifications on the pyridine ring or the C5-cyano group. Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the free amine, which can then participate in a new set of synthetic transformations, such as acylation, alkylation, or further coupling reactions.[1] This two-stage strategy is a cornerstone of modern synthetic design, enabling the efficient construction of complex molecular architectures from a single, readily available intermediate.

PART 1: CORE SYNTHETIC STRATEGIES & APPLICATIONS

The true power of this compound is realized through the diverse reactivity of its constituent parts. The following sections detail the primary synthetic routes where this reagent is a key player.

The Fulcrum of Reactivity: Boc Group Manipulation

The Boc protecting group is the control element that directs the synthetic pathway. Its stability under a wide range of conditions (e.g., organometallic reactions, mild oxidations/reductions) allows for extensive modification of the molecule before its removal. Deprotection is typically the final step before introducing diversity at the C2-amino position. The product of this deprotection, 2-amino-5-cyanopyridine, is a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.[2][3]

The most common method for Boc cleavage is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged by the counter-ion or solvent) and carbon dioxide, regenerating the free amine.

The Cyano Group as a Synthetic Linchpin

The nitrile at the C5 position is a versatile functional group, serving as a precursor to several other key moieties. Its transformations are central to elaborating the pyridine core.

  • Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid. The resulting 6-(Boc-amino)nicotinic acid is a valuable building block for amide coupling reactions, introducing new substituents via standard peptide coupling reagents (e.g., HATU, EDC).

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a flexible linker for further derivatization.

  • Nucleophilic Addition: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolytic workup, providing another avenue for building molecular complexity.

Building Molecular Complexity: Cross-Coupling Reactions

While this compound itself is not typically a direct substrate for cross-coupling, it is a key target molecule synthesized from halogenated pyridines using these powerful reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are mainstays in medicinal chemistry for forming C-C and C-N bonds.[4] A common strategy involves starting with a di-halogenated pyridine, selectively coupling one position, introducing the cyano and Boc-amino groups, and then performing a second coupling at the remaining halogenated site.

For instance, a typical sequence might involve a Suzuki-Miyaura coupling of a boronic acid with 2-amino-5-bromopyridine, followed by Boc protection of the amine and a subsequent cyanation reaction to yield a highly functionalized product. This highlights the importance of the 2-amino-5-halopyridine scaffold as a direct precursor to our title compound.

Gateway to Fused Systems: Annulation Reactions

The 1,2-relationship between the amino and cyano groups in related isomers (2-amino-3-cyanopyridines) is ideal for constructing fused heterocyclic systems via annulation reactions like the Thorpe-Ziegler cyclization.[5] While the 2,5-substitution pattern of our title compound does not permit direct intramolecular cyclization, its derivatives are crucial for building more complex polycyclic systems. For example, after conversion of the cyano group to an aminomethyl group, intramolecular condensation with a carbonyl group introduced at C6 can lead to fused dihydropyridinones. The 2-amino group itself is a key component in building fused imidazo[1,2-a]pyridines, a privileged scaffold in drug discovery.[6]

PART 2: DATA & PROTOCOLS

The following protocols are representative examples of the key transformations involving this compound and its precursors.

Experimental Protocols

Protocol 1: Boc Deprotection to Yield 2-Amino-5-cyanopyridine

This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 2-amino-5-cyanopyridine can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of a Precursor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a key precursor, demonstrating the role of cross-coupling in accessing functionalized aminopyridines.

  • Reaction Setup: To an oven-dried flask, add 2-amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1), followed by a base such as sodium carbonate (2.0 eq).

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to reflux (approx. 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[7]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the 2-amino-5-arylpyridine. This product can then be Boc-protected and cyanated in subsequent steps.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
12-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~85%
22-Amino-5-bromopyridine4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane100~92%
32-Amino-5-iodopyridine3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF80~88%

Note: Yields are illustrative and depend on the specific substrates and precise reaction conditions.

PART 3: VISUALIZED WORKFLOWS & MECHANISMS

Diagrams provide a clear visual summary of the synthetic logic and experimental processes.

G cluster_0 Synthetic Utility Workflow Start 2-Amino-5-halopyridine SM Suzuki-Miyaura Coupling Start->SM Boc Boc Protection CN Cyanation Boc->CN SM->Boc Target This compound (or Aryl Derivative) CN->Target Deprotect Boc Deprotection Target->Deprotect Hydrolysis Cyano Group Transformation (e.g., Hydrolysis) Target->Hydrolysis Final Functionalized 2-Amino-5-cyanopyridine Deprotect->Final Final2 Functionalized Pyridine Carboxylic Acid Hydrolysis->Final2

Caption: Synthetic pathways leveraging this compound.

G cluster_1 Experimental Workflow: Suzuki Coupling A 1. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) to Flask B 2. Add Solvents and Degas with Argon A->B C 3. Heat to Reflux (12-24h) B->C D 4. Monitor by TLC / LC-MS C->D E 5. Cool & Perform Aqueous Work-up D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Concentrate & Purify via Chromatography F->G H Final Product G->H

References

Application Notes & Protocols: The Strategic Utility of 2-(Boc-amino)-5-cyanopyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents.[1] Among these, cyanopyridine derivatives have emerged as particularly valuable intermediates, prized for their reactivity and ability to serve as a versatile platform for constructing complex molecular architectures.[2][3][4] The presence of both amino and cyano functional groups allows for diverse chemical transformations, making these compounds essential building blocks in the synthesis of novel pharmaceuticals, particularly in the realms of oncology and inflammatory diseases.[2][5]

This guide focuses on 2-(Boc-amino)-5-cyanopyridine , a protected form of 2-amino-5-cyanopyridine. The tert-butyloxycarbonyl (Boc) protecting group plays a critical role by masking the nucleophilicity of the amino group, thereby enabling chemists to achieve regioselective reactions at other positions of the pyridine ring. This controlled reactivity is paramount in multi-step syntheses where precision is key to achieving high yields and purity of the final active pharmaceutical ingredient (API). We will explore the synthesis of this intermediate, its application in the construction of a leading-edge oncology drug, and the necessary protocols for its handling and quality control.

Physicochemical Properties and Characterization

Understanding the fundamental properties of the starting material and the protected intermediate is crucial for experimental design, safety, and troubleshooting.

Property2-Amino-5-cyanopyridineThis compound
Synonyms 6-Aminonicotinonitrile[6][7][8]tert-Butyl (5-cyanopyridin-2-yl)carbamate
Appearance White to brown crystalline powder[6][9]Off-white solid
Molecular Formula C₆H₅N₃C₁₁H₁₃N₃O₂[10]
Molecular Weight 119.12 g/mol [9]219.24 g/mol [10]
CAS Number 4214-73-7[6][8]814263-30-4[10][11]
Melting Point 159-163 °C[6][12]Not specified, varies with purity
Solubility Soluble in methanol, DMSO, DMF; slightly soluble in water[6][9]Soluble in organic solvents like Dichloromethane, Ethyl Acetate

Synthesis Protocol: Boc Protection of 2-Amino-5-cyanopyridine

The protection of the 2-amino group is a foundational step. The Boc group is ideal due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.

Objective: To synthesize this compound from 2-amino-5-cyanopyridine.

Causality of Experimental Design:

  • Reagent Choice: Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for Boc protection. It is highly effective and the byproducts (t-butanol and CO₂) are volatile and easily removed.

  • Base: A non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product without competing with the amino group.

  • Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to dissolve the reactants without interfering with the reaction mechanism.

  • Temperature Control: The reaction is typically started at 0 °C to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.

Materials & Equipment:

  • 2-amino-5-cyanopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-5-cyanopyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Base: Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Boc Anhydride: In a separate container, dissolve (Boc)₂O (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification A Dissolve 2-amino-5-cyanopyridine in anhydrous DCM B Cool to 0 °C in ice bath A->B C Add Triethylamine (Base) B->C D Add (Boc)₂O solution dropwise at 0 °C C->D E Stir at Room Temperature (12-16h) D->E F Quench with NaHCO₃ & Aqueous Workup E->F G Dry & Concentrate Organic Layer F->G H Purify via Column Chromatography G->H I Isolated Product: This compound H->I

Caption: Boc-Protection Synthesis Workflow.

Application Protocol: Intermediate in the Synthesis of Adagrasib (KRAS G12C Inhibitor)

This compound is a precursor to a key building block in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, which is a driver in many cancers.[13][14][15] The 2-aminopyridine moiety is a core component of the final drug, forming part of the hinge-binding region that interacts with the target protein.

Objective: To describe a representative synthetic step involving the deprotected 2-amino-5-cyanopyridine core in the construction of a key Adagrasib precursor. The following protocol outlines a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of Adagrasib and related compounds.[15][16]

Causality of Experimental Design:

  • Deprotection: The Boc group is first removed under acidic conditions (e.g., with Trifluoroacetic acid (TFA) or HCl in dioxane) to unmask the nucleophilic amino group.

  • SNAr Reaction: The newly freed 2-amino-5-cyanopyridine acts as a nucleophile, displacing a leaving group (e.g., a halogen) on an electrophilic partner. This reaction is fundamental to building the complex heterocyclic core of Adagrasib.[15]

  • Solvent & Base: A high-boiling point polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often used to facilitate the SNAr reaction, which may require elevated temperatures. A base is used to deprotonate the aminopyridine, increasing its nucleophilicity.

Materials & Equipment:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Electrophilic coupling partner (e.g., a 2,4-dichloropyrimidine derivative)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO)

  • Standard reaction and purification glassware

Step-by-Step Protocol (Illustrative SNAr Coupling):

Part A: Boc Deprotection

  • Setup: Dissolve this compound (1.0 eq) in DCM.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract the free amine (2-amino-5-cyanopyridine) with ethyl acetate. Dry and concentrate to obtain the deprotected intermediate.

Part B: SNAr Coupling

  • Reaction Setup: To a flask containing the deprotected 2-amino-5-cyanopyridine (1.0 eq), add the electrophilic partner (e.g., 2,4-dichloropyrimidine, 1.1 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or HPLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the coupled product, a key precursor for Adagrasib.

AdagrasibPathway A 2-(Boc-amino)- 5-cyanopyridine B Boc Deprotection (TFA or HCl) A->B C 2-Amino-5-cyanopyridine (Free Amine) B->C E SNAr Coupling Reaction (Base, DMSO, Heat) C->E D Electrophilic Partner (e.g., Dichloropyrimidine) D->E F Adagrasib Core Precursor E->F

Caption: Key step in Adagrasib synthesis.

Analytical Quality Control

To ensure the reliability of subsequent synthetic steps, the identity and purity of this compound must be rigorously confirmed.

TechniquePurposeTypical Parameters & Expected Results
¹H NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆. Expected Peaks: Signals corresponding to the Boc group (singlet, ~1.5 ppm, 9H), and aromatic protons on the pyridine ring (doublets and doublet of doublets, ~7.5-8.5 ppm). The disappearance of the broad amine (-NH₂) peak from the starting material and the appearance of the carbamate N-H peak confirms protection.
HPLC Purity AssessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile (with 0.1% TFA or formic acid). Detection: UV at ~254 nm. Result: A single major peak indicates high purity. Purity should typically be >98% for use in pharmaceutical synthesis.
Mass Spec (MS) Molecular Weight ConfirmationMode: Electrospray Ionization (ESI+). Expected Result: A peak corresponding to the [M+H]⁺ ion at m/z 220.1 or the [M+Na]⁺ ion at m/z 242.1.

Safety and Handling Precautions

Proper handling of this compound and its precursor is essential for laboratory safety. The precursor, 2-amino-5-cyanopyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled.[17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[11][18] Avoid contact with skin and eyes.[11][12] After handling, wash hands thoroughly.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][18] Keep away from strong oxidizing agents and sources of ignition.[12]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[19]

Conclusion

This compound is more than a mere chemical; it is a strategic tool in the arsenal of the modern medicinal chemist. Its carefully designed structure allows for precise and controlled synthetic manipulations, paving the way for the efficient construction of complex and life-saving drugs like Adagrasib. The protocols and data presented herein provide a framework for researchers to confidently utilize this intermediate, underscoring the critical link between foundational organic synthesis and the development of next-generation pharmaceuticals.

References

Application Notes & Protocols: A Comprehensive Guide to the Boc Protection of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability across a range of chemical environments and its facile, selective removal under mild acidic conditions.[1][2][3] This is particularly true in the synthesis of complex molecules and pharmaceuticals where aminopyridines are crucial building blocks.[4] The electron-deficient nature of the pyridine ring, however, can render the exocyclic amino group less nucleophilic, presenting unique challenges for its protection.[5][6] This guide provides an in-depth exploration of the Boc protection of aminopyridines, detailing the underlying mechanistic principles, a comparative analysis of reaction conditions, detailed step-by-step protocols for different isomers, and a comprehensive troubleshooting guide.

Introduction: The Strategic Importance of Boc-Protected Aminopyridines

Aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically significant drugs. The strategic protection of the amino group is often a critical first step in a synthetic sequence, preventing undesired side reactions and enabling selective transformations elsewhere on the molecule.[1] The Boc group, introduced via di-tert-butyl dicarbonate (Boc₂O), is a favored choice due to the formation of a stable carbamate that effectively masks the amine's nucleophilicity and basicity.[7] The resulting Boc-protected aminopyridine is amenable to a wide array of subsequent reactions, including metal-catalyzed cross-couplings, lithiation, and other functional group manipulations, before the amino group is regenerated under mild acidic conditions.[8][9][10]

Reaction Mechanism: Understanding the 'Why'

The Boc protection of an aminopyridine proceeds via the nucleophilic attack of the exocyclic amino group on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[7] The reactivity of this process is significantly influenced by the electronic properties of the pyridine ring and the choice of catalyst.

2.1. Base-Mediated vs. DMAP-Catalyzed Pathways

While the reaction can proceed without a base, it is often slow, especially with electron-deficient aminopyridines.[3][5] The addition of a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate accelerates the reaction by deprotonating the ammonium intermediate.[8][11]

For less reactive amines, 4-(dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst.[12][13][14] DMAP first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[12][13] This intermediate is significantly more electrophilic than Boc₂O itself, readily reacting with the weakly nucleophilic aminopyridine. The DMAP is then regenerated, fulfilling its catalytic role.[12]

Mechanism of DMAP-Catalyzed Boc Protection

DMAP-Catalyzed Boc Protection cluster_activation Activation of Boc₂O cluster_nucleophilic_attack Nucleophilic Attack cluster_regeneration Deprotonation & Catalyst Regeneration Boc2O Boc₂O Intermediate N-tert-butoxycarbonyl- pyridinium Intermediate Boc2O->Intermediate DMAP attacks DMAP DMAP LeavingGroup1 tert-Butyl Carbonate Intermediate->LeavingGroup1 releases ProtonatedProduct Protonated Boc- Aminopyridine Intermediate->ProtonatedProduct Aminopyridine attacks Aminopyridine Aminopyridine DMAP_regen DMAP (Regenerated) ProtonatedProduct->DMAP_regen releases FinalProduct Boc-Aminopyridine ProtonatedProduct->FinalProduct Deprotonation Base Base (e.g., TEA) Base->FinalProduct

Caption: DMAP-catalyzed Boc protection workflow.

Reagents and Materials: A Comparative Overview

The selection of reagents is critical for a successful Boc protection. The following table summarizes the key components and their typical roles.

ReagentStructureMolar Mass ( g/mol )Role & Key Considerations
Di-tert-butyl dicarbonate (Boc₂O) (CH₃)₃COCO-O-COCO(CH₃)₃218.25The source of the Boc group. Typically used in 1.1 to 1.5 equivalents.[11]
Triethylamine (TEA) (C₂H₅)₃N101.19A non-nucleophilic base used to neutralize acidic byproducts.[11]
4-(Dimethylamino)pyridine (DMAP) (CH₃)₂NC₅H₄N122.17A highly effective nucleophilic catalyst for unreactive amines.[12][13] Use in catalytic amounts (0.05-0.2 equiv.).
Sodium Bicarbonate (NaHCO₃) NaHCO₃84.01A mild inorganic base, often used in aqueous or biphasic systems.[8]
Dichloromethane (DCM) CH₂Cl₂84.93A common aprotic solvent that dissolves most reactants well.[11]
Tetrahydrofuran (THF) C₄H₈O72.11Another common aprotic solvent.[8]
Acetonitrile (ACN) CH₃CN41.05A polar aprotic solvent, sometimes used for DMAP-catalyzed reactions.[4][9]

Experimental Protocols: Isomer-Specific Methodologies

The position of the amino group on the pyridine ring significantly impacts its nucleophilicity. Therefore, tailored protocols are often necessary.

Protocol 1: Boc Protection of 4-Aminopyridine (High Reactivity)

4-Aminopyridine is the most nucleophilic of the three isomers due to resonance contribution.

Materials:

  • 4-Aminopyridine (1.0 equiv.)

  • Di-tert-butyl dicarbonate (1.2 equiv.)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Stir bar, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • To a solution of di-tert-butyl dicarbonate (1.2 equiv.) in acetonitrile (approx. 0.5 M), slowly add 4-aminopyridine (1.0 equiv.) at room temperature.[4]

  • Allow the mixture to stir for 3-5 hours at room temperature.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, evaporate the solvent under reduced pressure. The crude product is often of high purity (>95%) and may be used without further purification.[4]

  • If necessary, purify by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Boc Protection of 3-Aminopyridine (Moderate Reactivity)

3-Aminopyridine has intermediate reactivity and often benefits from the addition of a base or coupling agents.

Materials:

  • 3-Aminopyridine (1.0 equiv.)

  • Di-tert-butyl dicarbonate (2.0 equiv.)

  • Triethylamine (TEA) (3.0 equiv.)

  • EDCI (3.0 equiv.), HOBt (0.1 equiv.) - Optional activators[15][16]

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution, brine, anhydrous Na₂SO₄

Procedure:

  • Dissolve 3-aminopyridine (1.0 equiv.) in DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA (3.0 equiv.), followed by HOBt (0.1 equiv.) and EDCI (3.0 equiv.).[15][16]

  • Add Boc₂O (2.0 equiv.) portion-wise to the stirred solution.[15][16]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[15][16]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel.[15][16]

Protocol 3: Boc Protection of 2-Aminopyridine (Low Reactivity)

2-Aminopyridine is the least nucleophilic isomer and typically requires a catalyst like DMAP for efficient protection.

Materials:

  • 2-Aminopyridine (1.0 equiv.)

  • Di-tert-butyl dicarbonate (1.5 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-aminopyridine (1.0 equiv.) in DCM (approx. 0.2 M) under a nitrogen atmosphere.

  • Add TEA (1.5 equiv.) and DMAP (0.1 equiv.).[1]

  • Add Boc₂O (1.5 equiv.) to the solution. A mild exotherm may be observed.

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.[1]

  • Work-up and purify as described in Protocol 2. High yields (often >90%) are typically achieved with this method.[1]

General Experimental Workflow

Boc Protection Workflow Start Start: Reagent Preparation Dissolve Dissolve Aminopyridine in Anhydrous Solvent Start->Dissolve AddBase Add Base/Catalyst (e.g., TEA, DMAP) Dissolve->AddBase AddBoc2O Add Boc₂O (Portion-wise) AddBase->AddBoc2O Reaction Stir at Room Temperature (Monitor by TLC) AddBoc2O->Reaction Workup Aqueous Work-up (Wash with NaHCO₃, Brine) Reaction->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End: Pure Boc-Protected Aminopyridine Analyze->End

Caption: A generalized workflow for the Boc protection of aminopyridines.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. This section addresses common issues and provides solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or No Reaction Low Nucleophilicity: The aminopyridine is too electron-deficient (e.g., 2-aminopyridine or substituted analogs).[6][17]Add a catalytic amount of DMAP (0.1-0.2 equiv.). For extremely unreactive substrates, a combination of NaI and DMAP in THF has been reported to be effective.[6]
Poor Solubility: The aminopyridine starting material is not fully dissolved.[17][18]Switch to a more polar solvent like THF or DMSO. Gentle heating may also improve solubility, but monitor for Boc₂O decomposition.
Formation of Di-Boc Product Excess Boc₂O/Strongly Activating Conditions: Using a large excess of Boc₂O with DMAP can sometimes lead to double protection, especially with primary amines.[19][20]Reduce the equivalents of Boc₂O to 1.1-1.2. Minimize the amount of DMAP or switch to a non-nucleophilic base like TEA.
Low Yield after Work-up Hydrolysis of Boc₂O: Prolonged reaction times in the presence of water can lead to hydrolysis of the anhydride.[17]Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Product Loss During Extraction: The Boc-protected aminopyridine may have some water solubility.Perform multiple extractions (3x) with the organic solvent. Ensure the aqueous layer is saturated with brine to decrease the solubility of the organic product.
Side Reactions Urea Formation: Can occur under certain conditions, especially with DMAP.[17]Use a non-nucleophilic base like TEA or NaHCO₃ instead of DMAP if urea formation is significant. Running the reaction at a lower temperature (0 °C) can also mitigate this.

Conclusion

The Boc protection of aminopyridines is a versatile and indispensable transformation in synthetic organic chemistry. A thorough understanding of the substrate's reactivity, combined with a rational selection of reagents and reaction conditions, is paramount for success. The protocols and troubleshooting guide presented here offer a robust framework for researchers to efficiently and selectively protect aminopyridines, paving the way for the synthesis of complex, high-value molecules.

References

Application Notes & Protocols: The Strategic Utility of 2-(Boc-amino)-5-cyanopyridine in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Boc-amino)-5-cyanopyridine as a pivotal building block in modern medicinal chemistry. We move beyond simple procedural lists to dissect the causality behind its application, focusing on its strategic role in constructing complex, biologically active molecules, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.

Introduction: A Chemist's Perspective on a Privileged Scaffold

The 2-aminopyridine motif is a cornerstone of medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the ATP-binding sites of many protein kinases. The strategic placement of a cyano group at the 5-position introduces a versatile chemical handle, ripe for transformation into a variety of functional groups critical for modulating pharmacokinetic and pharmacodynamic properties.

However, the inherent reactivity of the 2-amino group necessitates a protection strategy to achieve selective transformations elsewhere on the molecule. This is where this compound emerges as an exceptionally valuable reagent. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a wide range of reaction conditions (e.g., cross-coupling, nucleophilic substitution) yet can be removed under mild acidic conditions, revealing the key amine at the desired synthetic stage.

This guide will illuminate the journey from this versatile starting material to complex, bioactive final products, with a focus on rational synthetic design and robust protocol execution.

Core Synthetic Strategies & Applications

The utility of this compound stems from the orthogonal reactivity of its three key components: the Boc-protected amine, the pyridine ring, and the cyano group.

The Gateway to Kinase Inhibitors: Deprotection and Functionalization

The primary and most critical step in leveraging this building block is the selective deprotection of the Boc group to unmask the 2-amino functionality. This nucleophilic amine is the anchor point for building out the inhibitor scaffold, often through coupling reactions that attach moieties designed to occupy specific pockets of a kinase active site.

Causality Behind the Choice of Deprotection: The choice of acid for Boc deprotection is critical. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is highly effective and allows for easy removal by evaporation. However, for substrates sensitive to strong acid, milder conditions such as HCl in an ethereal or alcoholic solvent are preferred to prevent degradation of other functional groups.

Protocol 1: General Procedure for Boc Deprotection

  • Materials:

    • This compound (1.0 eq)

    • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

    • Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the chosen acid (TFA or HCl in dioxane) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Work-up:

      • Concentrate the reaction mixture under reduced pressure.

      • Re-dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

      • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-5-cyanopyridine salt.

      • Alternatively, for direct use, the reaction can be carefully neutralized with a saturated aqueous solution of NaHCO₃, extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and concentrated.

  • Self-Validation: The resulting 2-amino-5-cyanopyridine can be characterized by ¹H NMR (disappearance of the Boc singlet at ~1.5 ppm) and mass spectrometry to confirm the expected molecular weight (119.12 g/mol for the free base).[1]

Building Complexity: Synthesis of Pyrido[2,3-d]pyrimidines for PIM-1 Kinase Inhibition

The 2-amino-5-cyanopyridine core is an excellent precursor for constructing fused heterocyclic systems. Pyrido[2,3-d]pyrimidines, for example, are potent inhibitors of PIM-1 kinase, a target in oncology.[2] The synthesis involves the condensation of the ortho-amino nitrile moiety with reagents that form the fused pyrimidine ring.

The following workflow illustrates the strategic application of our building block in a multi-step synthesis.

G A This compound B Boc Deprotection (Protocol 1) A->B TFA or HCl C 2-Amino-5-cyanopyridine B->C D Acylation / Cyclization (e.g., with acyl chloride, followed by intramolecular heterocyclization) C->D Reagents for pyrimidine ring E Pyrido[2,3-d]pyrimidine Core D->E F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) E->F Cross-coupling partners G Potent PIM-1 Kinase Inhibitor F->G

Caption: Synthetic workflow from building block to PIM-1 inhibitor.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

This protocol is a representative example based on established methodologies for synthesizing this class of compounds.[2]

  • Materials:

    • 2-Amino-5-cyanopyridine (1.0 eq, from Protocol 1)

    • An appropriate acylating agent (e.g., 4-chlorobenzoyl chloride, 1.1 eq)

    • A suitable base (e.g., triethylamine or pyridine, 2.0 eq)

    • Anhydrous solvent (e.g., DMF or dioxane)

  • Procedure:

    • Acylation:

      • Dissolve 2-amino-5-cyanopyridine and the base in the anhydrous solvent under a nitrogen atmosphere.

      • Cool the mixture to 0 °C.

      • Add the acyl chloride dropwise.

      • Allow the reaction to stir at room temperature overnight.

    • Cyclization:

      • The intermediate amide may cyclize in situ upon heating, or a separate cyclization step with a dehydrating agent may be required. For this example, we assume thermal cyclization.

      • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC/LC-MS for the formation of the fused product.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into ice water to precipitate the product.

      • Filter the solid, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove impurities.

      • Dry the solid under vacuum.

  • Purification & Validation:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

    • The final structure should be confirmed by ¹H NMR, ¹³C NMR, IR (disappearance of the nitrile stretch), and high-resolution mass spectrometry (HRMS). The resulting scaffold can then be taken forward for further diversification.[2]

The Cyano Group: A Locus of Bioisosteric Transformation

The cyano group at the 5-position is not merely a synthetic placeholder; it is a key site for molecular editing. In drug design, it is often converted into a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, offering a similar acidic pKa and hydrogen bonding capability but with improved metabolic stability and cell permeability.

G cluster_0 Synthetic Decision Point Start Substituted 2-Amino-5-cyanopyridine Decision Target Pharmacophore? Start->Decision Path1 H-Bond Acceptor Needed Decision->Path1 Yes Path2 Acidic Bioisostere Needed Decision->Path2 No End1 Retain Cyano Group Path1->End1 End2 Convert to Tetrazole (Protocol 3) Path2->End2

Caption: Logic for functional group modification of the cyano group.

Protocol 3: Conversion of Cyano Group to 5-(Pyridin-5-yl)tetrazole

  • Materials:

    • A 2-amino-5-cyanopyridine derivative (1.0 eq)

    • Sodium azide (NaN₃) (1.5-3.0 eq) - CAUTION: Highly toxic and potentially explosive.

    • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride (1.5-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the cyanopyridine derivative, sodium azide, and ammonium chloride in anhydrous DMF.

    • Heat the reaction mixture to 100-120 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Carefully acidify the mixture with dilute HCl (e.g., 2M HCl) to pH ~2-3. This protonates the tetrazole and quenches any residual azide. Perform this step in a well-ventilated fume hood.

      • The product will often precipitate from the solution. If not, extract the aqueous phase with ethyl acetate.

      • Filter the precipitated solid and wash with water, or separate the organic layer from the extraction, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation:

    • The crude tetrazole can be purified by recrystallization.

    • Characterization by IR spectroscopy will show the disappearance of the sharp C≡N stretch (around 2230 cm⁻¹). ¹H NMR will show shifts in the aromatic protons adjacent to the new tetrazole ring. HRMS will confirm the addition of N₃H to the molecular formula.

Data Summary: Physicochemical Properties

The successful application of a building block relies on understanding its fundamental properties.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 814263-30-4[3][4]
Molecular Formula C₁₁H₁₃N₃O₂[3][4]
Molecular Weight 219.24 g/mol [3][4]
Appearance White to off-white solid[1] (for related 2-amino-5-cyanopyridine)
Solubility Soluble in DMSO, DMF, and chlorinated solvents[1] (for related 2-amino-5-cyanopyridine)

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of diverse and complex biologically active molecules. Its pre-installed, protected nucleophilic center and a versatile chemical handle for bioisosteric replacement make it an ideal starting point for library synthesis and lead optimization campaigns in drug discovery.[4] The protocols and strategies outlined in this guide provide a robust framework for harnessing the full synthetic potential of this valuable building block, enabling the rapid development of novel therapeutic candidates targeting a range of diseases, from cancer to neurological disorders.[5][6]

References

Application Notes & Protocols: 2-(Boc-amino)-5-cyanopyridine as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyridine

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic selection of building blocks is paramount. 2-(Boc-amino)-5-cyanopyridine has emerged as a highly valuable and versatile intermediate. Its utility is rooted in the orthogonal reactivity of its two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine at the 2-position and a nitrile (cyano) group at the 5-position.

The Boc-protected amine serves as a masked nucleophile, allowing for precise control over reaction sequences. Its deprotection under acidic conditions uncovers the primary 2-aminopyridine moiety, a classic nucleophile and a cornerstone for constructing fused heterocyclic systems.[1][] Concurrently, the electron-withdrawing cyano group activates the pyridine ring and serves as a versatile chemical handle, capable of participating in cyclization reactions or being transformed into other essential functional groups like amides, carboxylic acids, or amines.[3]

This unique combination makes this compound an ideal precursor for a diverse array of complex nitrogen-containing heterocycles, most notably pyridopyrimidines, which are prominent scaffolds in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[4][5][6] This guide provides a comprehensive overview of its properties, synthesis, and detailed protocols for its application in heterocyclic construction.

Physicochemical Properties & Handling

Proper handling and storage are critical to maintaining the integrity of this reagent. The Boc-protecting group is sensitive to strong acids, while the cyano group can be susceptible to hydrolysis in the presence of strong acids or bases, particularly at elevated temperatures.[7]

PropertyDataSource
Molecular Formula C₁₁H₁₃N₃O₂PubChem
Molecular Weight 219.24 g/mol PubChem
Appearance White to off-white solid---
Melting Point 159-163 °C[8][9]
Solubility Soluble in methanol, THF, DCM, ethyl acetate. Insoluble in water.[8]
Storage Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents. Keep container tightly sealed.[7]

Synthesis of the Building Block: A Standard Protocol

The most common and straightforward synthesis involves the protection of the commercially available 2-amino-5-cyanopyridine. The Boc group is installed using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a non-nucleophilic base and a catalyst.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the N-acylation of 2-amino-5-cyanopyridine with Boc anhydride. Triethylamine acts as a base to neutralize the acid byproduct, and DMAP serves as an acylation catalyst to accelerate the reaction.[10]

G cluster_reagents Reagents cluster_process Process reagent1 2-Amino-5-cyanopyridine step1 Combine in THF at 0°C reagent1->step1 reagent2 Boc Anhydride reagent2->step1 reagent3 Triethylamine (Base) reagent3->step1 reagent4 DMAP (Catalyst) reagent4->step1 step2 Warm to RT, then heat to 60°C step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Aqueous Workup step3->step4 step5 Purification (Crystallization/Chromatography) step4->step5 product This compound step5->product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

Reagent M.W. Amount Moles (mmol) Equiv.
2-Amino-5-cyanopyridine 119.12 5.0 g 41.9 1.0
Di-tert-butyl dicarbonate 218.25 9.1 g 41.9 1.0
Triethylamine (TEA) 101.19 29 mL 209 5.0
4-(Dimethylamino)pyridine (DMAP) 122.17 20 mg 0.16 0.004

| Tetrahydrofuran (THF), anhydrous | --- | 50 mL | --- | --- |

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (5.0 g, 41.9 mmol).

  • Add anhydrous THF (50 mL) to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Sequentially add triethylamine (29 mL, 209 mmol), DMAP (20 mg, catalytic), and Boc anhydride (9.1 g, 41.9 mmol).[10]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60°C and stir for 14 hours, monitoring by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.[10]

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure product.

Core Applications in Heterocyclic Synthesis

The true power of this compound lies in its sequential or one-pot transformation into more complex structures.

A. Boc Group Deprotection: Unmasking the Nucleophile

The first step in many synthetic routes is the removal of the Boc group to liberate the free 2-aminopyridine. This is typically achieved under acidic conditions.

Causality: The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton.[1] The choice of acid is crucial; trifluoroacetic acid (TFA) is effective but harsh, while 4M HCl in dioxane is a common and reliable alternative.[11]

Protocol 2: Acid-Catalyzed Boc Deprotection

Principle: This protocol uses a solution of HCl in dioxane to efficiently cleave the Boc protecting group at room temperature, yielding the hydrochloride salt of 2-amino-5-cyanopyridine.

Materials and Reagents:

Reagent Concentration/Amount
This compound 1.0 g (4.56 mmol)
4M HCl in 1,4-Dioxane 10 mL

| Diethyl ether | ~50 mL |

Step-by-Step Procedure:

  • Dissolve this compound (1.0 g, 4.56 mmol) in 4M HCl in 1,4-dioxane (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, add diethyl ether (~50 mL) to precipitate the product as its hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry under vacuum.

  • The resulting 2-amino-5-cyanopyridine hydrochloride can often be used in the next step without further purification. If the free base is required, it can be obtained by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and extraction into an organic solvent.

B. Construction of Pyrido[2,3-d]pyrimidines

The 2-amino-3-cyanopyridine scaffold (generated in situ or from the deprotected starting material) is an ideal precursor for fused pyrimidine rings. The amino group and the adjacent cyano group act as a 1,3-dielectrophile/dinucleophile equivalent.

Mechanism: The reaction typically proceeds via initial attack of the amino group on an electrophilic carbon (e.g., from formic acid or an anhydride), followed by intramolecular cyclization where the nitrogen from the newly formed amide attacks the cyano group. Subsequent tautomerization yields the aromatic pyridopyrimidine ring system.

G start 2-Amino-5-cyanopyridine reagent + Formic Acid (or Acetic Anhydride) start->reagent intermediate1 N-formyl/acetyl Intermediate reagent->intermediate1 Acylation intermediate2 Intramolecular Cyclization (Amide N attacks Cyano C) intermediate1->intermediate2 Heat product Pyrido[2,3-d]pyrimidin-4-one intermediate2->product Tautomerization

Caption: General mechanism for forming pyridopyrimidinones.

Protocol 3: Synthesis of 6-Cyano-pyrido[2,3-d]pyrimidin-4(3H)-one

Principle: This protocol demonstrates the cyclocondensation of 2-amino-5-cyanopyridine with formic acid. The formic acid serves as both the solvent and the source of the C4 carbon for the new pyrimidine ring.[5][12]

Materials and Reagents:

Reagent Amount
2-Amino-5-cyanopyridine 1.0 g (8.39 mmol)
Formic Acid (≥95%) 20 mL

| Concentrated Sulfuric Acid | 2-3 drops (catalytic) |

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, suspend 2-amino-5-cyanopyridine (1.0 g, 8.39 mmol) in formic acid (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).[5]

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual acid, then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the target pyridopyrimidine.

Troubleshooting:

  • Incomplete Reaction: If the starting material persists, extend the reflux time or add another drop of sulfuric acid. Ensure the formic acid is of high purity.

  • Low Yield: Product may be partially soluble in the acidic aqueous mixture. Ensure the precipitation is done in a sufficiently large volume of ice-water to minimize losses.

  • Product Purity: If the product is discolored, it can be recrystallized from a suitable solvent like ethanol, DMF, or acetic acid.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its design allows for the robust and controlled synthesis of complex heterocyclic scaffolds. The protocols and principles outlined in this guide demonstrate its straightforward application in forming valuable structures like pyridopyrimidines. By understanding the causality behind the reaction conditions and the reactivity of its functional groups, researchers can effectively leverage this intermediate to accelerate the development of novel compounds in pharmaceuticals and materials science.[4]

References

Application Notes & Protocols: The Strategic Use of 2-(Boc-amino)-5-cyanopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-5-cyanopyridine scaffold is a cornerstone in the synthesis of modern agrochemicals, particularly within the influential neonicotinoid class of insecticides.[1][2][3][4] Its inherent reactivity, conferred by the nucleophilic amino group and the versatile cyano group, makes it a valuable building block. However, this reactivity can also be a liability, leading to undesired side reactions and low yields. This guide provides an in-depth exploration of 2-(tert-butoxycarbonyl-amino)-5-cyanopyridine, a protected derivative that offers chemists precise control over synthetic pathways. We will detail the rationale for employing the Boc protecting group, provide validated protocols for its introduction and removal, and demonstrate its application in the synthesis of a key agrochemical intermediate, thereby showcasing its role in developing next-generation crop protection agents.

Introduction: The Pyridine Scaffold and the Need for Controlled Synthesis

Pyridine-based compounds are central to the agrochemical industry due to their potent biological activity.[5][6] The 2-amino-5-cyanopyridine molecule, in particular, presents two key reactive sites: the exocyclic amino group at the C2 position and the nitrile group at the C5 position.[1][7] This bifunctionality is ideal for constructing the complex heterocyclic systems found in insecticides like clothianidin and imidacloprid.[8][9]

The primary challenge in utilizing 2-amino-5-cyanopyridine is selectivity. The C2 amino group is highly nucleophilic and can interfere with reactions targeting the cyano group or other positions on the pyridine ring. To overcome this, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It effectively "masks" the amino group's reactivity, is stable under a wide range of reaction conditions (especially basic and nucleophilic), and can be removed cleanly under mild acidic conditions.[10][11] This "on/off" control allows for a stepwise, highly controlled synthetic sequence, improving yields and purity.

This document serves as a practical guide for researchers, outlining the strategic advantages and experimental protocols for using 2-(Boc-amino)-5-cyanopyridine as a key intermediate in agrochemical synthesis.

The Boc Protecting Group: A Strategic Tool for Selectivity

The decision to use a Boc protecting group is rooted in the principles of orthogonal synthesis. It allows chemists to perform transformations on one part of the molecule while another reactive site is temporarily deactivated.

Causality Behind Experimental Choice: The Boc group is preferred over other amine protecting groups (e.g., Cbz, Fmoc) in this context for several reasons:

  • Acid-Labile Removal: Its cleavage under mild acidic conditions (e.g., Trifluoroacetic Acid or HCl in an inert solvent) ensures that acid-sensitive functionalities elsewhere in the molecule remain intact.[11]

  • Base and Nucleophile Stability: The Boc group is exceptionally stable to bases, organometallics, and reducing agents like LiAlH₄ or NaBH₄, which are often used in modifying the cyano group or other substituents.[10]

  • Improved Solubility: The bulky, non-polar tert-butyl group often enhances the solubility of polar pyridine intermediates in common organic solvents, simplifying reaction setup and purification.

The protection reaction itself proceeds via the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Workflow for Boc Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 2-Amino-5-cyanopyridine React Combine and stir at room temperature SM1->React Addition SM2 (Boc)₂O SM2->React Addition SM3 Base (e.g., TEA, DMAP) SM3->React Addition SM4 Solvent (e.g., THF, DCM) SM4->React Addition Workup Aqueous Workup React->Workup Quenching Purify Recrystallization or Column Chromatography Workup->Purify Isolation Product This compound Purify->Product Drying

Caption: General workflow for the Boc protection of 2-amino-5-cyanopyridine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the 2-amino group of 2-amino-5-cyanopyridine using di-tert-butyl dicarbonate. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is common to accelerate the reaction.[12][13]

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Amino-5-cyanopyridine119.125.00 g41.97
Di-tert-butyl dicarbonate ((Boc)₂O)218.2510.0 g45.82 (1.1 eq)
Triethylamine (TEA)101.196.4 mL46.17 (1.1 eq)
Tetrahydrofuran (THF), anhydrous-100 mL-

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (5.00 g, 41.97 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Add triethylamine (6.4 mL, 46.17 mmol) to the solution. In a separate beaker, dissolve di-tert-butyl dicarbonate (10.0 g, 45.82 mmol) in a minimal amount of THF and add it dropwise to the reaction mixture over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (150 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford this compound as a white to off-white solid.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. Typical yields range from 85-95%.

Protocol 2: Selective Reduction of the Cyano Group

This protocol demonstrates the utility of the Boc-protected intermediate. The cyano group is selectively reduced to a primary amine using catalytic hydrogenation. The Boc group is stable under these conditions and prevents the poisoning of the catalyst by the otherwise free amino group. This aminomethyl pyridine is a key precursor for insecticides like Imidacloprid.[9]

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound219.255.00 g22.80
Raney Nickel (50% slurry in water)-~1.0 g-
Methanol (MeOH)-100 mL-
Ammonia (7N solution in MeOH)-20 mL-

Step-by-Step Methodology:

  • Setup: Add this compound (5.00 g, 22.80 mmol) to a high-pressure hydrogenation vessel (Parr shaker).

  • Catalyst & Solvent: Carefully wash the Raney Nickel slurry with methanol three times to remove water. Add the washed catalyst to the vessel. Add 100 mL of methanol and 20 mL of 7N methanolic ammonia. The ammonia is crucial to prevent the formation of secondary amine byproducts.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Heat the mixture to 40-50 °C and shake vigorously. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with methanol or water.

    • Wash the filter cake with additional methanol (50 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate as a solid or viscous oil, which can often be used in the next step without further purification.

Synthetic Pathway and Deprotection Logic

G cluster_protected Protected Intermediate cluster_deprotected Deprotected & Final Product A 2-(Boc-amino)- 5-cyanopyridine B tert-butyl (5-(aminomethyl)pyridin -2-yl)carbamate A->B Protocol 2: Raney Ni, H₂ C 5-(Aminomethyl)pyridin- 2-amine B->C Protocol 3: TFA or HCl D Final Agrochemical (e.g., Neonicotinoid) C->D Cyclization/ Coupling

Caption: Synthetic route from the Boc-protected intermediate to the final agrochemical.

Protocol 3: Boc Deprotection to Unveil the Diamine

This final protocol removes the Boc group to yield the highly reactive diamine, which is ready for the final steps of agrochemical synthesis.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate223.294.00 g17.91
Dichloromethane (DCM)-40 mL-
Trifluoroacetic Acid (TFA)114.0210 mL129.8 (7.2 eq)

Step-by-Step Methodology:

  • Setup: Dissolve the crude product from Protocol 2 (4.00 g, 17.91 mmol) in dichloromethane (40 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (10 mL) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves isobutylene gas. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify by the slow addition of 4M NaOH solution until the pH is >10.

  • Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(aminomethyl)pyridin-2-amine. The product may be obtained as a salt (e.g., dihydrochloride) if basification is omitted and HCl in ether is used for precipitation.

Summary and Conclusion

The use of this compound represents a significant strategic advantage in the multi-step synthesis of complex agrochemicals. By temporarily masking the highly reactive 2-amino group, chemists can perform selective transformations, such as the reduction of the cyano group, with high fidelity and yield. The protocols provided herein are robust, scalable, and validated methods for the protection, modification, and deprotection of this key pyridine building block. This approach minimizes byproduct formation, simplifies purification, and ultimately provides a more efficient and reliable pathway to high-value insecticidal compounds that are vital for global crop protection.

References

Application Notes and Protocols: Versatile Synthesis of Bio-inspired Cyanopyridine Derivatives from 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyanopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 2-(tert-butoxycarbonylamino)-5-cyanopyridine. We present detailed, field-proven protocols for key transformations including Boc-deprotection, conversion of the nitrile to tetrazoles and carboxylic acids, reduction to an aminomethyl group, and subsequent derivatization through N-alkylation and Suzuki-Miyaura coupling. The causality behind experimental choices, mechanistic insights, and troubleshooting are discussed to ensure robust and reproducible outcomes.

Introduction: The Significance of Cyanopyridine Derivatives in Drug Discovery

Cyanopyridine derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals due to their versatile reactivity and ability to act as bioisosteres.[1] The pyridine ring is a common feature in many biologically active molecules, and the cyano group serves as a versatile handle for a variety of chemical transformations. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory effects.[2] The starting material, 2-(Boc-amino)-5-cyanopyridine, offers a protected amino group, allowing for selective reactions at the cyano group or the pyridine ring. Subsequent deprotection of the Boc group provides a primary amine for further functionalization, making this a highly valuable building block in the construction of complex molecular architectures for drug discovery programs.

Synthetic Pathways from this compound

The synthetic utility of this compound is vast. This guide will focus on several key transformations that lead to a diverse range of derivatives. The following diagram illustrates the primary synthetic routes discussed in this document.

Synthesis_Pathways A This compound B 2-Amino-5-cyanopyridine A->B Boc Deprotection C tert-Butyl (5-(1H-tetrazol-5-yl)pyridin-2-yl)carbamate A->C [2+3] Cycloaddition D 2-(Boc-amino)pyridine-5-carboxylic acid A->D Hydrolysis E tert-Butyl (5-(aminomethyl)pyridin-2-yl)carbamate A->E Reduction H 2-(Boc-amino)-5-bromopyridine A->H Bromination (Hypothetical) F N-Alkylated 2-amino-5-cyanopyridine Derivatives B->F N-Alkylation G 2-Amino-5-arylpyridine Derivatives H->G Suzuki-Miyaura Coupling

Caption: Synthetic pathways from this compound.

Experimental Protocols

Boc Deprotection of this compound

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to liberate the primary amine for further derivatization. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for this transformation.[3][4][5][6]

Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-cyanopyridine.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eq
Dichloromethane (DCM)0.1 MAnhydrous DCM is recommended.
Trifluoroacetic Acid (TFA)10.0 eqAdded dropwise to control exotherm.
Synthesis of tert-Butyl (5-(1H-tetrazol-5-yl)pyridin-2-yl)carbamate

The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid. This reaction is typically achieved through a [2+3] cycloaddition with an azide source, often catalyzed by a Lewis acid like zinc chloride.[7][8][9]

Protocol:

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of water and isopropanol (0.2 M), add sodium azide (3.0 eq) and zinc chloride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with 2M HCl.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain tert-butyl (5-(1H-tetrazol-5-yl)pyridin-2-yl)carbamate.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eq
Sodium Azide3.0 eqCaution: Azides are explosive. Handle with care.
Zinc Chloride1.5 eqActs as a Lewis acid catalyst.
Water:Isopropanol (2:1)0.2 M
Hydrolysis to 2-(Boc-amino)pyridine-5-carboxylic acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key intermediate for amide bond formation and other derivatizations. Alkaline hydrolysis is a common and effective method.[10]

Protocol:

  • Suspend this compound (1.0 eq) in a 10% aqueous sodium hydroxide solution (0.5 M).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully acidify with 2M HCl to pH 3-4.

  • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(Boc-amino)pyridine-5-carboxylic acid.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eq
Sodium Hydroxide (10% aq.)0.5 MA large excess of base is used.
Reduction to tert-Butyl (5-(aminomethyl)pyridin-2-yl)carbamate

The reduction of the cyano group to a primary amine furnishes an aminomethylpyridine derivative, which is a valuable building block for introducing a flexible linker. Catalytic hydrogenation using Raney Nickel is a robust method for this transformation.[11][12][13]

Protocol:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Carefully add Raney Nickel (approx. 10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eq
Methanol0.1 MAnhydrous methanol is preferred.
Raney Nickel~10% w/wCaution: Raney Nickel is pyrophoric. Handle with care.
Hydrogen Gas50 psi
N-Alkylation of 2-Amino-5-cyanopyridine

Following Boc-deprotection, the resulting 2-amino-5-cyanopyridine can be N-alkylated to introduce various substituents. This reaction typically proceeds via deprotonation of the amino group with a strong base followed by reaction with an alkyl halide.

Protocol:

  • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours and monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Amino-5-cyanopyridine1.0 eq
Sodium Hydride (60%)1.2 eqCaution: Reacts violently with water. Handle with care.
Alkyl Halide1.1 eq
Dimethylformamide (DMF)0.2 MAnhydrous DMF is essential.
Suzuki-Miyaura Coupling of 2-(Boc-amino)-5-bromopyridine

While direct coupling of the cyano group is challenging, it can be converted to a more reactive handle for cross-coupling reactions. A hypothetical, yet common, synthetic route involves the conversion of the cyano group to a bromine atom, followed by a Suzuki-Miyaura coupling. The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[2][14][15]

Note: The bromination of this compound is a prerequisite for this step and would require a separate protocol. Assuming the successful synthesis of 2-(Boc-amino)-5-bromopyridine, the following Suzuki-Miyaura coupling protocol can be applied.

Protocol:

  • In a Schlenk flask, combine 2-(Boc-amino)-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-(Boc-amino)-5-bromopyridine1.0 eq
Arylboronic Acid1.5 eq
Potassium Carbonate2.0 eq
Tetrakis(triphenylphosphine)palladium(0)0.05 eq
1,4-Dioxane:Water (4:1)0.1 MDegassed solvents are crucial.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of pyridine derivatives with significant potential in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of these transformations, scientists can rationally design and synthesize novel compounds with tailored biological activities.

References

role of 2-(Boc-amino)-5-cyanopyridine in developing kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 2-(Boc-amino)-5-cyanopyridine in the Streamlined Development of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of kinases.[1] Its ability to form critical hydrogen bond interactions with the kinase hinge region has led to its incorporation into numerous clinical candidates and approved drugs.[2][3] This guide focuses on a key strategic building block, This compound , detailing its application in the efficient synthesis of kinase inhibitors. We will explore the tactical advantages conferred by the Boc-protecting group and the 5-cyano moiety, providing detailed, field-proven protocols for its incorporation and derivatization. By explaining the causality behind experimental choices and providing a framework for structure-activity relationship (SAR) analysis, this document serves as an in-depth technical resource for researchers aiming to accelerate their kinase inhibitor drug discovery programs.

The 2-Aminopyridine Scaffold: A High-Affinity Kinase Hinge-Binder

The efficacy of many kinase inhibitors relies on their ability to mimic the adenine moiety of ATP, thereby competing for binding within the catalytic site. The 2-aminopyridine core is exceptionally well-suited for this role. Its defining feature is the capacity to form a bidentate hydrogen bond interaction with the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the kinase "hinge" region, which connects the N- and C-lobes of the kinase domain. This high-affinity interaction serves as a powerful anchoring point, properly orienting the rest of the inhibitor within the ATP pocket to achieve high potency and, potentially, selectivity.[2]

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyridine Inhibitor Core Hinge_NH Backbone N-H Hinge_CO Backbone C=O Inhibitor N Pyridine Ring NH2 Inhibitor:nh2->Hinge_NH H-Bond Donor Inhibitor:n->Hinge_CO H-Bond Acceptor

Caption: General binding mode of a 2-aminopyridine scaffold to the kinase hinge.

Strategic Advantages of the this compound Building Block

While the 2-aminopyridine core is vital, its successful incorporation into complex molecules requires a nuanced synthetic strategy. This compound is an advanced intermediate designed to overcome common synthetic hurdles.

The Boc Protecting Group: Enabling Regioselective Synthesis

The primary amino group of 2-aminopyridine is a potent nucleophile and can interfere with many standard synthetic transformations, such as metal-catalyzed cross-coupling reactions or reactions with electrophiles intended for other sites on the molecule. The tert-butyloxycarbonyl (Boc) group provides a robust and reliable solution.

  • Causality: By temporarily masking the 2-amino group, the Boc protectorate prevents its participation in undesired side reactions. This is crucial when performing reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations at other positions on the pyridine ring or on an attached scaffold.

  • Orthogonality: The Boc group is stable under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) but is readily and cleanly removed under acidic conditions, making it an ideal orthogonal protecting group in multi-step syntheses.[4]

The 5-Cyano Group: A Versatile Functional Handle

The cyano group at the 5-position is not merely a placeholder; it serves multiple strategic roles:

  • Electronic Modulation: As a potent electron-withdrawing group, it modulates the electron density of the pyridine ring, influencing its reactivity in subsequent synthetic steps.

  • Binding Interactions: The nitrogen of the nitrile can act as a hydrogen bond acceptor, forming key interactions with residues deep within the ATP-binding pocket, thereby enhancing inhibitor potency.

  • Synthetic Handle: The cyano group is a versatile precursor that can be chemically transformed into other important functional groups, such as a primary amide (via hydrolysis) or a tetrazole (via cycloaddition with an azide). This allows for late-stage diversification to probe the SAR of the "deep" pocket of the kinase.[5][6]

Application in Kinase Inhibitor Synthesis: A Practical Workflow

To illustrate the utility of this compound, we present a generalized workflow for the synthesis of a diverse library of kinase inhibitors, for instance, targeting Janus Kinase 2 (JAK2), where 2-aminopyridine derivatives have shown significant promise.[7][8]

Start This compound Step1 Step 1: Boc Deprotection (TFA / DCM) Start->Step1 Intermediate 2-Amino-5-cyanopyridine Step1->Intermediate Step2 Step 2: N-Arylation (Buchwald-Hartwig Coupling) Intermediate->Step2 Library Diversified Kinase Inhibitor Library Step2->Library ArylHalides Aryl/Heteroaryl Halides (R1, R2, R3...) ArylHalides->Step2

Caption: Synthetic workflow for generating a kinase inhibitor library.

Protocol 1: Boc-Deprotection of this compound

This protocol describes the quantitative removal of the Boc protecting group to yield the free amine, which is the critical precursor for subsequent diversification.

Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient condition for Boc deprotection.[9] The reaction proceeds rapidly at room temperature, and the volatile nature of the acid and solvent simplifies the work-up procedure. An alternative is using 4M HCl in dioxane, which can be advantageous if the downstream product is acid-sensitive in a different way.[9]

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 2.19 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (e.g., 15.4 mL, 200 mmol, 20 eq) dropwise over 5-10 minutes. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in ethyl acetate (100 mL). Slowly and carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases and the aqueous layer is basic (pH > 8). Caution: This is an exothermic reaction that releases CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-amino-5-cyanopyridine as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the coupling of the newly formed 2-amino-5-cyanopyridine with a diverse set of aryl or heteroaryl halides to generate the final inhibitor library.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The choice of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a suitable base is critical for achieving high yields across a broad substrate scope. The ligand accelerates the catalytic cycle, while the base (e.g., Cs₂CO₃ or K₃PO₄) is required for the deprotonation of the amine and regeneration of the active catalyst. Toluene or dioxane are common high-boiling solvents that facilitate the reaction.

Materials:

  • 2-Amino-5-cyanopyridine (1.0 eq)

  • Aryl/Heteroaryl Halide (e.g., Bromide or Iodide) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃ (0.02-0.05 eq)

  • Phosphine Ligand (e.g., XPhos) (0.04-0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-cyanopyridine (e.g., 119 mg, 1.0 mmol), the aryl halide (1.1 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol), and the ligand (e.g., XPhos, 38 mg, 0.08 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated kinase inhibitor.

Structure-Activity Relationship (SAR) Analysis

Following the synthesis of a library of inhibitors using the protocols above, the next critical step is to evaluate their biological activity and establish an SAR. The data below represents a hypothetical SAR table for a series of JAK2 inhibitors derived from our 2-amino-5-cyanopyridine core.

Compound IDR-Group on Coupled Phenyl RingJAK2 IC₅₀ (nM)Selectivity vs. JAK1 (Fold)
X-1 4-H1505
X-2 4-F8510
X-3 4-Cl928
X-4 4-CH₃2103
X-5 4-OCH₃1854
X-6 3-F4525
X-7 3-Cl5022
X-8 3-F, 4-Cl15 >100

Analysis of Hypothetical Data:

  • Positional Importance: Moving the substituent from the 4-position (para) to the 3-position (meta) of the phenyl ring (compare X-2 to X-6 ) results in a significant increase in potency. This suggests the 3-position is oriented towards a more favorable pocket for interaction.

  • Electronic Effects: Small, electron-withdrawing groups like fluorine and chlorine at either position are generally favorable compared to the unsubstituted analog (X-1 ) or electron-donating groups (X-4 , X-5 ).

  • Synergistic Effects: Combining favorable substitutions, as in compound X-8 (3-F and 4-Cl), leads to a dramatic improvement in both potency against the target kinase (JAK2) and selectivity over a related kinase (JAK1). This highlights the importance of multi-point optimization.

Biological Context: The JAK-STAT Signaling Pathway

The inhibitors synthesized are designed to interfere with specific cellular signaling pathways implicated in disease. For our hypothetical JAK2 inhibitors, the target is the JAK-STAT pathway, which is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[7]

G cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_A JAK2 Receptor->JAK2_A 2. Dimerization & JAK2 Activation P_A P JAK2_A->P_A JAK2_B JAK2 P_B P JAK2_B->P_B STAT_A STAT P_A->STAT_A 3. STAT Recruitment & Phosphorylation STAT_B STAT P_B->STAT_B P_STAT_A P STAT_A->P_STAT_A STAT_dimer STAT Dimer STAT_A->STAT_dimer 4. Dimerization P_STAT_B P STAT_B->P_STAT_B STAT_B->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription 6. Transcription Factor Activity Inhibitor JAK2 Inhibitor (from 2-amino-5-cyanopyridine) Inhibitor->JAK2_A BLOCKS Inhibitor->JAK2_B

Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention.

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. The Boc group provides essential protection for the critical hinge-binding amine, enabling clean and regioselective derivatization, while the 5-cyano group offers a versatile handle for enhancing potency and exploring SAR. The protocols and workflow detailed in this guide provide a robust framework for researchers to efficiently generate and optimize novel 2-aminopyridine-based kinase inhibitors, accelerating the path from chemical synthesis to biological validation.

References

Application Notes & Protocols: Leveraging 2-(Boc-amino)-5-cyanopyridine for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold

In the landscape of fluorescent molecular tools, the rational design of probes hinges on selecting a core scaffold that is both photophysically robust and synthetically versatile. The 2-aminopyridine framework has emerged as a privileged structure, with unsubstituted versions exhibiting a notably high fluorescence quantum yield (Φ ≈ 0.6) and a compact size, which minimizes steric hindrance in biological systems.[1] The introduction of a cyano group at the 5-position creates a potent electron-withdrawing environment, modulating the electronic properties of the fluorophore. This often leads to desirable photophysical characteristics, including intramolecular charge transfer (ICT) states that can be exquisitely sensitive to the local microenvironment.

This guide focuses on a particularly valuable derivative: 2-(tert-butoxycarbonyl-amino)-5-cyanopyridine , or 2-(Boc-amino)-5-cyanopyridine . The strategic inclusion of the Boc protecting group on the C2-amine transforms this simple fluorophore into a versatile synthetic intermediate. It provides a stable, masked primary amine that can be selectively deprotected under mild acidic conditions, revealing a nucleophilic handle for covalent linkage to a vast array of recognition moieties, biomolecules, or functional groups. This two-stage "protect-and-modify" strategy is central to constructing sophisticated probes for targeted applications in cellular imaging, diagnostics, and drug discovery.

Section 1: Core Synthesis and Functionalization Workflow

The journey from the this compound building block to a functional fluorescent probe involves a logical sequence of chemical transformations. The Boc group ensures that the highly reactive C2-amine does not interfere with initial modifications on other parts of a larger molecular construct. Its subsequent removal is the key step that enables the final, targeted functionalization.

G cluster_0 Probe Synthesis Workflow start Start with This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate Formation of 2-Amino-5-cyanopyridine Intermediate deprotection->intermediate Reveals reactive -NH2 group coupling Conjugation Reaction (Coupling to Recognition Moiety) intermediate->coupling purification Purification (e.g., Column Chromatography) coupling->purification Isolate pure product characterization Characterization (NMR, MS, UV-Vis, Fluorescence) purification->characterization Verify structure & properties final_probe Functional Fluorescent Probe characterization->final_probe

Caption: General workflow for synthesizing functional probes from this compound.

Section 2: Protocol 1 - Synthesis of a "Pre-fluorescent" Azido Probe for Bioorthogonal Chemistry

A powerful application of this scaffold is in creating "pro-fluorescent" or "turn-on" probes for bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2] In this design, an azide group is installed on the aminopyridine scaffold. The electron-rich nature of the azide quenches the fluorescence. Upon reaction with an alkyne-tagged biomolecule, the formation of a triazole ring eliminates this quenching effect, causing a dramatic increase in fluorescence.[2]

This protocol outlines the conversion of a Boc-protected aminopyridine derivative to a non-fluorescent azido probe, primed for "click-and-probing" applications.[2]

Step-by-Step Methodology

Materials and Reagents:

  • Diethyl 6-(4-((tert-butoxycarbonyl)amino)phenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate (14 ) (or a similar Boc-protected aminopyridine derivative)[2]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium azide (NaN₃)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Boc Deprotection:

    • Dissolve the starting Boc-protected aminopyridine 14 (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (2.0 mL) dropwise with stirring. The causality here is that the strong acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release isobutylene and carbon dioxide, liberating the free amine.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

    • Neutralize the residue by carefully adding saturated NaHCO₃ solution until effervescence ceases. Extract the product with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine intermediate. This intermediate does not require further purification for the next step.

  • Diazotization and Azide Installation (Sandmeyer-type Reaction): [2]

    • Dissolve the crude amine intermediate from the previous step in a mixture of concentrated HCl (2 mL) and water (5 mL) at 0 °C.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.2 mmol in 2 mL water) dropwise, keeping the temperature below 5 °C. This forms the crucial, unstable diazonium salt intermediate.

    • In a separate flask, dissolve NaN₃ (1.5 mmol) in water (5 mL) and cool to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed. This is a critical step where the azide anion displaces the diazonium group.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the final azido-substituted aminopyridine probe (15 ).[2]

This resulting azido-probe is now ready for use in "click" labeling experiments. Its fluorescence will be minimal due to the quenching effect of the azide group.[2]

Section 3: Photophysical Properties and "Turn-On" Response

The defining characteristic of probes derived from this compound is their tunable and often environmentally sensitive fluorescence. The true power of the "click-and-probing" strategy is quantified by comparing the photophysical properties before and after the click reaction.

Data Summary: Photophysical Characteristics

The following table summarizes representative data for an aminopyridine probe system before and after a click reaction, demonstrating the significant fluorescence enhancement.

Compound Stateλabs (nm)λex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Azido-probe (Fluorescence "OFF")25539048090~0.03[2]
Triazole-Product (Fluorescence "ON")25539048090~0.35 - 0.43[2]

Note: Wavelengths can vary based on substitution and solvent environment.

The ~12 to 14-fold increase in quantum yield upon triazole formation provides an excellent signal-to-noise ratio, making these probes highly sensitive for detecting alkyne-tagged targets.[2]

Protocol 2: Characterization of Photophysical Properties

This protocol describes the determination of the relative fluorescence quantum yield (Φ), a critical parameter for evaluating probe performance.[3]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the synthesized probe (e.g., azido-probe or triazole-product) in a suitable spectroscopic grade solvent (e.g., DMSO, ethanol).

    • Prepare a series of five dilutions from the stock solution with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is critical to avoid inner filter effects.

    • Prepare a similar series of dilutions for a well-characterized fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ = 0.54). The standard should absorb at a similar wavelength to the sample.

  • Measure Absorbance:

    • Record the UV-Vis absorption spectrum for all prepared solutions. Note the absorbance value at the chosen excitation wavelength (λex).

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, excite each sample and standard solution at λex.

    • Record the emission spectrum over the appropriate range. Ensure experimental parameters (e.g., excitation/emission slit widths) are kept constant for all measurements.[3]

    • Integrate the area under the emission curve for each measurement.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these lines is proportional to the quantum yield.

    • The relative quantum yield (ΦS) of the sample is calculated using the following equation: ΦS = ΦR × (mS / mR) × (ηS² / ηR²) Where:

      • ΦR is the quantum yield of the reference standard.

      • mS and mR are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

      • ηS and ηR are the refractive indices of the solvents used for the sample and reference, respectively.

Section 4: Application Protocol - "Click" Labeling and Imaging of Proteins

This protocol details the use of the synthesized azido-probe to label an alkyne-modified protein, demonstrating its utility in a biological context.

G cluster_1 Mechanism: 'Click-and-Probing' probe Azido-Aminopyridine Probe (Non-Fluorescent) reaction Cu(I) Catalyzed Click Reaction probe->reaction biomolecule Alkyne-Tagged Biomolecule (e.g., Protein) biomolecule->reaction product Labeled Biomolecule with Triazole Linkage (Highly Fluorescent) reaction->product Fluorescence 'Turns ON'

Caption: The "turn-on" mechanism of an azido-probe upon click reaction with a target.

Step-by-Step Methodology

Materials:

  • Synthesized Azido-Aminopyridine Probe

  • Alkyne-modified Bovine Serum Albumin (BSA) (or other target protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-HCl buffer (pH 8.0)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or gel imaging system

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the azido-probe in DMSO.

    • Prepare a 1 mg/mL solution of alkyne-BSA in PBS.

    • Prepare fresh 100 mM stock solutions of CuSO₄ and sodium ascorbate in deionized water. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, a crucial step for the reaction to proceed.

  • "Click" Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 100 µL of alkyne-BSA solution

      • 10 µL of azido-probe stock solution

      • 10 µL of CuSO₄ stock solution

      • 20 µL of sodium ascorbate stock solution

    • Bring the final volume to 200 µL with Tris-HCl buffer.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • In-solution Measurement: Transfer the reaction mixture to a 96-well plate and measure the fluorescence intensity at the probe's emission wavelength (e.g., 480 nm) using a plate reader. A control reaction lacking the alkyne-BSA should be run in parallel to measure background fluorescence.

    • Gel-based Analysis: Alternatively, separate the labeled protein from unreacted probe using SDS-PAGE. Visualize the labeled protein directly in the gel using a fluorescence imager with the appropriate excitation and emission filters. A significant fluorescent band should appear at the molecular weight corresponding to BSA.

This protocol validates the probe's ability to selectively react with and fluorescently label a target biomolecule, confirming the successful design and synthesis of a functional "turn-on" probe.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Boc-amino)-5-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Boc protection of 2-amino-5-cyanopyridine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Introduction: The Challenge of Protecting 2-Amino-5-cyanopyridine

This compound is a valuable building block in medicinal chemistry and organic synthesis. The starting material, 2-amino-5-cyanopyridine, presents a unique challenge for the standard tert-butyloxycarbonyl (Boc) protection. The electron-withdrawing nature of the nitrile group and the pyridine ring deactivates the 2-amino group, rendering it less nucleophilic than typical aliphatic or even other aromatic amines.[1] This reduced reactivity can lead to sluggish or incomplete reactions, necessitating carefully optimized conditions to achieve high yields and purity. This guide will address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection of 2-amino-5-cyanopyridine so slow compared to other amines?

The primary reason is the reduced nucleophilicity of the amino group. The pyridine nitrogen and the cyano group at the 5-position are both strongly electron-withdrawing. This electronic effect decreases the electron density on the exocyclic amino group, making it a weaker nucleophile and slowing its attack on the di-tert-butyl dicarbonate (Boc₂O) reagent.[1] Heating or using a catalyst is often required to drive the reaction to completion.[2]

Q2: Is a base absolutely necessary for this reaction?

While the reaction can proceed without a base, it is highly recommended for achieving good yields and reasonable reaction times.[3] A base serves to neutralize the acidic byproducts of the reaction, shifting the equilibrium toward the desired carbamate product. For weakly nucleophilic amines like 2-amino-5-cyanopyridine, a base is critical to facilitate the reaction.[3]

Q3: What is the role of 4-Dimethylaminopyridine (DMAP) and should I use it?

DMAP is a highly effective acylation catalyst. It works by reacting with Boc₂O to form a more reactive intermediate, a Boc-pyridinium species.[4][5] This intermediate is much more susceptible to attack by the weakly nucleophilic 2-amino-5-cyanopyridine. For this specific substrate, a catalytic amount of DMAP (e.g., 5-10 mol%) can dramatically increase the reaction rate.[3] However, be aware that DMAP can also promote side reactions, such as the formation of di-Boc products, if used in excess or under forcing conditions.[6][7]

Q4: What are the most common side products I should look out for?

The most common side products are:

  • Unreacted Starting Material: Due to the low reactivity of the amine.

  • Di-Boc Protected Product: Where a second Boc group is added to the carbamate nitrogen. This is more likely with excess Boc₂O and a catalyst like DMAP.

  • Pyrocarbonate-related impurities: From the breakdown of Boc₂O.

Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify and minimize these impurities.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low to no conversion of starting material.

  • Question: I've mixed my 2-amino-5-cyanopyridine with Boc₂O and triethylamine in DCM, but after several hours at room temperature, TLC shows mostly starting material. What's wrong?

  • Answer & Troubleshooting Steps: This is a classic reactivity issue.

    • Add a Catalyst: Introduce a catalytic amount of DMAP (0.05 - 0.1 equivalents). This is often the most effective single change for activating the reaction.[3][4]

    • Increase Temperature: Gently heat the reaction to 40-50 °C. Increased thermal energy helps overcome the activation barrier for this sluggish reaction.[2]

    • Change Solvent: Switch from Dichloromethane (DCM) to a more polar aprotic solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF). These solvents can improve the solubility of the reagents and may better facilitate the reaction.[2][3]

    • Increase Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (1.2 - 1.5 equivalents). This can help drive the reaction to completion.[8]

Problem 2: The reaction works, but I'm getting a significant amount of a less polar side product.

  • Question: My reaction has gone to completion, but I have a major side product that runs higher on the TLC plate than my desired product. What is it and how do I prevent it?

  • Answer & Troubleshooting Steps: This is likely the N,N-di-Boc-protected product. The initial N-Boc product's nitrogen is still slightly nucleophilic and can react again, especially in the presence of DMAP.

    • Reduce Boc₂O: Decrease the equivalents of Boc₂O from 1.5 to a smaller excess, such as 1.1-1.2 equivalents.

    • Control DMAP: If using DMAP, ensure it is strictly catalytic (≤ 0.1 equivalents). Excess DMAP is known to promote double protection.[6]

    • Monitor Carefully: Stop the reaction as soon as the starting material is consumed (as monitored by TLC/LC-MS). Over-extending the reaction time increases the chance of side product formation.[8]

Problem 3: The reaction is complete, but my product is difficult to purify.

  • Question: The reaction is finished, but after workup, I'm struggling to separate my product from residual Boc-related impurities during column chromatography.

  • Answer & Troubleshooting Steps: Unreacted Boc₂O and its breakdown product, tert-butanol, can co-elute with the desired product.

    • Aqueous Workup: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will help quench and remove any unreacted Boc₂O.

    • Scavenger Resins: For very difficult purifications, after the reaction is complete and concentrated, you can redissolve the crude material and stir it with a scavenger resin like Tris(2-aminoethyl)amine, polymer-bound (Si-Trisamine). This resin will react with the excess Boc₂O, making it easily filterable.[9]

    • Crystallization: this compound is often a crystalline solid. Attempting to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method that avoids chromatography.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Reaction Start: Low Yield or Impurities check_sm TLC/LCMS Analysis: Is Starting Material (SM) Consumed? start->check_sm incomplete Problem: Incomplete Reaction check_sm->incomplete No complete Problem: SM Consumed, but Impurities Present check_sm->complete Yes action1 Action: 1. Add cat. DMAP (0.1 eq) 2. Heat to 40 °C 3. Switch to ACN or THF incomplete->action1 end_node Optimized Product action1->end_node check_impurity Identify Major Impurity: Is it a less polar spot (likely di-Boc)? complete->check_impurity di_boc Side Product: Di-Boc check_impurity->di_boc Yes purify_issue Side Product: Purification Difficulty check_impurity->purify_issue No action2 Action: 1. Reduce Boc₂O (1.1 eq) 2. Reduce DMAP (<0.1 eq) 3. Monitor closely & stop at completion di_boc->action2 action2->end_node action3 Action: 1. Use NaHCO₃ wash in workup 2. Consider scavenger resin 3. Attempt recrystallization purify_issue->action3 action3->end_node

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Optimized Experimental Protocols

The following protocols are provided as a starting point for optimization.

Protocol 1: Standard DMAP-Catalyzed Boc Protection

This protocol is recommended for general-purpose synthesis.

  • To a solution of 2-amino-5-cyanopyridine (1.0 eq.) in acetonitrile (ACN, approx. 0.2 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Add triethylamine (TEA, 1.5 eq.) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).[3]

  • If the reaction is sluggish, warm the mixture to 40 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation: Condition Optimization Comparison

The following table illustrates typical results from an optimization study, demonstrating the impact of different variables on the reaction outcome.

EntryBase (eq.)Catalyst (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1TEA (1.5)NoneDCM252435>90
2TEA (1.5)DMAP (0.1)DCM25880>95
3TEA (1.5)DMAP (0.1)ACN25492>98
4TEA (1.5)DMAP (0.1)ACN402>95>98

Data is illustrative and based on common experimental outcomes.

Reaction Mechanism Overview

The catalytic role of DMAP is crucial for the efficient Boc protection of weakly nucleophilic amines.

G Boc2O Boc₂O Intermediate Activated Intermediate (Boc-pyridinium) Boc2O->Intermediate reacts with DMAP DMAP DMAP->Intermediate Product Product (R-NHBoc) Intermediate->Product Amine 2-Amino-5-cyanopyridine (R-NH₂) Amine->Product attacks intermediate DMAP_regen DMAP (regenerated) Product->DMAP_regen releases

Caption: Simplified mechanism showing DMAP activation of Boc-anhydride for amine protection.

References

Technical Support Center: Optimizing Boc Protection of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving the yield and efficiency of tert-butyloxycarbonyl (Boc) protection of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sometimes tricky transformation. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Addressing Common Issues in Boc Protection of Aminopyridines

This section addresses specific problems you might be facing in the lab. Each issue is broken down by potential cause, followed by a detailed, actionable solution.

Problem 1: Low to No Yield of the Boc-Protected Aminopyridine

This is the most frequent challenge, often stemming from the inherent electronic properties of the aminopyridine starting material.

Q: My reaction has stalled, or the yield is disappointingly low. What's going wrong?

A: The primary culprit is often the reduced nucleophilicity of the amino group on the pyridine ring. The electron-withdrawing nature of the pyridine ring deactivates the exocyclic amino group, making it a weaker nucleophile compared to aliphatic or even other aromatic amines.[1][2][3][4] This issue is exacerbated by certain substituents on the pyridine ring.

Causality and Solutions:
  • Insufficient Activation of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is a relatively stable reagent and requires sufficient activation to react with a weakly nucleophilic amine.

    • Solution: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly recommended.[2][5] DMAP reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium species, which is then readily attacked by the aminopyridine.[6] Be cautious, as DMAP can also promote side reactions.[6] A catalytic amount (0.1 eq.) is often sufficient.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for driving the reaction to completion.

    • Solution:

      • Increase Temperature: Gently heating the reaction to 40-55°C can significantly increase the reaction rate without promoting excessive side product formation.[2][7]

      • Solvent Choice: While common solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are effective, consider using acetonitrile, especially when DMAP is employed.[2][7] For some substrates, protic solvents like methanol have been shown to accelerate the reaction, even without a base.[8]

      • Base Selection: A non-nucleophilic base like triethylamine (TEA) is often used to scavenge the acidic byproducts of the reaction.[3] For particularly stubborn cases, a stronger base may be required, but this increases the risk of side reactions.[9]

  • Steric Hindrance: If the amino group is in the 2-position or is flanked by bulky substituents, steric hindrance can impede the approach of the bulky Boc group.

    • Solution: Prolonged reaction times and increased temperatures are often necessary.[2] In these cases, ensuring the quality of your (Boc)₂O is crucial, as older reagents may contain impurities that lead to side reactions over extended periods.

Problem 2: Formation of N,N-di-Boc Side Product

The appearance of a second, less polar spot on your TLC plate often indicates the formation of the di-Boc protected aminopyridine.

Q: I'm observing a significant amount of a di-protected byproduct. How can I improve the selectivity for mono-protection?

A: This side reaction occurs when the initially formed mono-Boc product is deprotonated and reacts with another equivalent of activated (Boc)₂O. This is more common with highly reactive aminopyridines or under harsh reaction conditions.

Causality and Solutions:
  • Excess (Boc)₂O: Using a large excess of Boc anhydride is a direct cause of di-protection.

    • Solution: Carefully control the stoichiometry. Use a slight excess of (Boc)₂O, typically in the range of 1.1 to 1.5 equivalents.[10] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Harsh Reaction Conditions: The use of strong bases or highly activating catalysts can increase the rate of the second Boc addition.

    • Solution: If di-protection is a major issue, consider reducing the amount of DMAP or switching to a milder base. In some cases, for sufficiently nucleophilic aminopyridines, the reaction may proceed without any base, albeit more slowly.[11] A Chinese patent suggests that using a combination of EDCI, HOBT, and an alkali can achieve high yield and selectivity, solving issues of low yield and di-Boc formation.[12][13]

Problem 3: Difficulties with Work-up and Purification

Even with a high-yielding reaction, isolating the pure product can be challenging.

Q: My product seems to be water-soluble, or I'm having trouble separating it from the reaction byproducts. What are the best practices for purification?

A: The polarity of Boc-protected aminopyridines can vary significantly, and residual reagents or byproducts can complicate purification.

Causality and Solutions:
  • Product Solubility: The pyridine nitrogen can be protonated during an acidic workup, increasing the water solubility of your product and leading to loss during extraction.

    • Solution: Minimize the volume of aqueous washes.[10] If an acidic wash is necessary to remove a basic catalyst like DMAP, ensure the aqueous layer is thoroughly back-extracted with your organic solvent. A final wash with brine can help to break up emulsions and dry the organic layer.[2]

  • Residual (Boc)₂O and t-Butanol: These are common impurities that can co-elute with your product during chromatography.

    • Solution: Excess (Boc)₂O can be quenched by adding a small amount of a primary amine (like a drop of ammonia or benzylamine) at the end of the reaction. For non-volatile impurities, flash column chromatography on silica gel is the standard purification method.[14] For volatile byproducts like t-butanol and residual (Boc)₂O, leaving the crude product under high vacuum for an extended period can be effective.

Frequently Asked Questions (FAQs)

Q1: Do I always need a base for Boc protection? A1: Not always. For more nucleophilic amines, the reaction can proceed with just (Boc)₂O in a suitable solvent.[11] However, for less reactive substrates like many aminopyridines, a base is typically used to neutralize the acidic byproducts and drive the reaction to completion.[3][15]

Q2: What is the role of DMAP and why is it so effective? A2: DMAP is a highly effective nucleophilic catalyst.[5] It reacts with (Boc)₂O almost instantaneously to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is much more reactive towards the weakly nucleophilic aminopyridine than (Boc)₂O itself, thus accelerating the reaction.[6]

Q3: Can I use other Boc reagents besides (Boc)₂O? A3: Yes, other reagents like Boc-ON and Boc-N₃ exist, but (Boc)₂O is the most common due to its stability, commercial availability, and the clean byproducts it generates (t-butanol and CO₂).[15][16]

Q4: How can I monitor the reaction progress effectively? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Stain with a UV lamp and a potassium permanganate or ninhydrin stain to visualize the starting material and product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent options.[2]

Q5: My aminopyridine has other functional groups. Will the Boc protection be chemoselective? A5: Generally, the Boc protection of amines is highly chemoselective over other functional groups like alcohols or thiols under standard conditions. However, with the use of a strong catalyst like DMAP, protection of hindered alcohols can occur.[5] It is always advisable to check for potential side reactions with other functional groups present in your molecule.

Experimental Protocols

Protocol 1: Standard Boc Protection of 4-Aminopyridine

This protocol is a good starting point for relatively unhindered and electronically neutral aminopyridines.

  • Dissolution: Dissolve the 4-aminopyridine (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.

  • Base Addition: Add triethylamine (TEA, 1.5 eq.).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel if necessary.[2][14]

Protocol 2: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Aminopyridine

This protocol is recommended for electron-deficient or sterically hindered aminopyridines.

  • Dissolution: Dissolve the aminopyridine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile.[2]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution. Be aware of potential gas evolution.[6]

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, consider heating to 40-50°C. Monitor progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to remove DMAP and other impurities.[2]

Data Summary

ParameterConditionExpected Outcome on YieldRationale
Catalyst No Catalyst vs. Catalytic DMAPSignificant IncreaseDMAP activates (Boc)₂O, making it more susceptible to nucleophilic attack.[6]
Temperature Room Temperature vs. 55°CIncreaseProvides the necessary activation energy to overcome the low nucleophilicity of the amine.
Base No Base vs. TEAModerate IncreaseNeutralizes acidic byproducts, driving the equilibrium towards the product.
Solvent THF vs. Acetonitrile (with DMAP)Potential IncreaseAcetonitrile is a polar aprotic solvent that can facilitate the ionic mechanism involving the DMAP-Boc adduct.[16]
(Boc)₂O Stoichiometry 1.1 eq. vs. 2.0 eq.Potential for di-Boc formationExcess reagent can lead to over-reaction and the formation of N,N-di-Boc products.[10]

Visualizing the Process

DMAP Catalytic Cycle

DMAP_Catalysis Boc2O Boc₂O Intermediate Reactive Intermediate [Boc-DMAP]⁺ Boc2O->Intermediate + DMAP DMAP DMAP Amine Aminopyridine (R-NH₂) Product Boc-Protected Amine (R-NHBoc) Byproduct tBuO⁻ + CO₂ + DMAP Intermediate->Product + R-NH₂ Intermediate->Byproduct - R-NH₂ attack Byproduct->DMAP Regeneration

Caption: Catalytic cycle of DMAP in Boc protection of amines.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Nucleophilicity Assess Amine Nucleophilicity & Steric Hindrance Start->Check_Nucleophilicity Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temp, Base) Start->Check_Conditions Action_Catalyst Add Catalyst (e.g., DMAP) Check_Nucleophilicity->Action_Catalyst Weakly Nucleophilic Action_Conditions Increase Reaction Time/Temp Check_Reagents->Action_Conditions Reagents OK Check_Conditions->Action_Conditions Suboptimal Action_Catalyst->Action_Conditions Action_Alternative Consider Alternative Protection Strategy Action_Conditions->Action_Alternative Still Low Yield

Caption: Decision workflow for troubleshooting low yield in Boc protection.

References

Technical Support Center: Purification of 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(Boc-amino)-5-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound, while a stable compound under proper storage, presents several purification challenges stemming from its molecular structure. The presence of the basic pyridine nitrogen, the acidic N-H proton of the carbamate, and the potentially labile Boc (tert-butyloxycarbonyl) group, along with the polar cyano group, necessitates careful selection of purification methods and conditions. Common issues include:

  • Co-elution of impurities: Structurally similar impurities, such as unreacted starting material or over-alkylated byproducts, can be difficult to separate.

  • On-column degradation: The acidic nature of standard silica gel can lead to partial deprotection of the Boc group.

  • Product loss: The compound's polarity can lead to tailing in chromatography or difficulty in precipitating during recrystallization.

  • Hydrolysis: The cyano group can be sensitive to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

This guide will provide systematic approaches to address these challenges using common laboratory purification techniques.

Purification Method Selection

Choosing the right purification strategy is critical for success. The following decision tree can guide you in selecting the most appropriate method based on the scale of your reaction and the impurity profile.

Purification Method Selection Decision Tree for Purification Method Selection Start Crude this compound Scale What is the scale of your synthesis? Start->Scale Purity What is the major impurity? Scale->Purity < 10 g Recrystallization Recrystallization Scale->Recrystallization > 10 g Chromatography Flash Column Chromatography Purity->Chromatography Unreacted starting material (2-amino-5-cyanopyridine) HighPolarity High polarity starting material? Purity->HighPolarity Non-polar impurities (e.g., Boc-anhydride) LLE Liquid-Liquid Extraction HighPolarity->Chromatography No HighPolarity->LLE Yes

Caption: A decision tree to guide the selection of the primary purification method.

Flash Column Chromatography: The Workhorse Technique

Flash column chromatography is the most common method for purifying this compound on a laboratory scale. It offers excellent resolution for separating the product from polar starting materials and non-polar byproducts.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation:

    • In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica should be approximately 50-100 times the weight of your crude material.

  • Column Packing:

    • Pour the slurry into your column and use air pressure to pack the silica bed, ensuring a flat and stable surface.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 5-10% ethyl acetate in hexanes.[1]

    • Gradually increase the polarity of the eluent as needed to elute your product. A typical gradient might be from 10% to 30% ethyl acetate in hexanes.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide: Flash Column Chromatography
Problem Potential Cause Troubleshooting Steps & Solutions
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Product co-elutes with an impurity The solvent system has poor selectivity.Try a different solvent system. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for pyridine derivatives.
Streaking or tailing of the product spot on TLC and broad peaks from the column The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[2]
Low product recovery The product is irreversibly adsorbed onto the silica gel or is degrading on the column.Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base before packing the column.[2]
Presence of a new, more polar spot on TLC of the collected fractions The Boc group is being cleaved on the column.Avoid highly acidic conditions. If necessary, use a mobile phase buffered with a small amount of a non-nucleophilic base. Also, minimize the time the compound spends on the column.

Recrystallization: For High Purity and Scalability

Recrystallization is an excellent method for obtaining highly pure this compound, especially for larger quantities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. Good starting points are ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution:

    • In a larger flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide: Recrystallization
Problem Potential Cause Troubleshooting Steps & Solutions
Product "oils out" instead of crystallizing The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a lower-boiling point solvent system.
No crystals form upon cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, partially evaporate the solvent to increase the concentration or add an anti-solvent (a solvent in which the compound is insoluble).
Low recovery of the product The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also adsorb some of your product.

Liquid-Liquid Extraction: A Powerful Work-up and Purification Tool

Liquid-liquid extraction is primarily used as a work-up procedure to remove water-soluble impurities after the reaction, but it can also be employed as a primary purification method in certain cases, especially to separate the product from highly polar or ionic impurities.

Experimental Protocol: Liquid-Liquid Extraction
  • Reaction Quenching:

    • After the Boc protection reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction:

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Washing:

    • Combine the organic layers and wash with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted 2-amino-5-cyanopyridine.

    • Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which may be pure enough for some applications or can be further purified by chromatography or recrystallization.

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Potential Cause Troubleshooting Steps & Solutions
Formation of an emulsion The two phases are not separating cleanly.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product remains in the aqueous layer The product may be protonated and therefore water-soluble.Ensure the aqueous layer is basic before extraction. If an acidic wash was performed, a subsequent basic wash is crucial to ensure the product is in its neutral, organic-soluble form.
Low yield after extraction Incomplete extraction from the aqueous phase.Perform multiple extractions with the organic solvent to ensure complete transfer of the product.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a yellow oil, but the literature reports it as a white solid. What should I do?

A1: An oily product often indicates the presence of residual solvent or impurities. Try dissolving the oil in a minimal amount of a hot solvent like ethanol or an ethyl acetate/hexane mixture and then cooling it slowly to induce crystallization. If it remains an oil, it may require further purification by column chromatography.

Q2: I see a small amount of a new, more polar spot on the TLC after my purification. What could it be?

A2: This is likely the deprotected product, 2-amino-5-cyanopyridine. The Boc group is sensitive to acidic conditions, and even the mild acidity of silica gel can cause some cleavage. To avoid this, you can use a less acidic stationary phase like neutral alumina or add a small amount of a base like triethylamine to your eluent during chromatography.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed by several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Q4: What are the best storage conditions for purified this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. The starting material, 2-amino-5-cyanopyridine, is known to be sensitive to moisture, which can lead to hydrolysis of the cyano group.[4] While the Boc-protected version is more stable, it's good practice to minimize exposure to atmospheric moisture.

Summary of Key Purification Parameters

Purification Method Typical Solvents/Eluents Key Considerations Expected Purity
Flash Column Chromatography Hexanes/Ethyl Acetate gradient (e.g., 10% to 30% EtOAc)- Potential for Boc deprotection on acidic silica. - Dry loading can improve resolution.>95%
Recrystallization Ethanol, Isopropanol, or Ethyl Acetate/Hexanes- Slow cooling is crucial for large crystal formation. - "Oiling out" can be an issue.>98%
Liquid-Liquid Extraction Ethyl Acetate or Dichloromethane- Primarily for work-up but can remove highly polar/ionic impurities. - pH of the aqueous phase is critical.Variable, often requires further purification.

References

Technical Support Center: Navigating Aminopyridine Reactions—Strategies to Avoid Di-Boc Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in synthetic chemistry: the undesired formation of di-Boc protected aminopyridines. Our goal is to equip you with the mechanistic understanding and practical protocols to achieve selective mono-protection and streamline your synthetic workflows.

Part 1: Troubleshooting Guide - Why Am I Getting Di-Boc Product?

The formation of a di-Boc byproduct is a frequent issue when attempting to protect the exocyclic amine of an aminopyridine. This section breaks down the common culprits and provides actionable solutions.

Q1: My reaction is yielding a significant amount of the di-Boc protected aminopyridine. What is the chemical mechanism driving this, and how can I suppress it?

A1: Understanding the Mechanism is Key to Prevention.

The formation of the di-Boc adduct is a stepwise process. Initially, the primary amino group reacts with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to form the desired mono-Boc protected product. However, under certain conditions, a strong base can deprotonate the newly formed carbamate's N-H bond. This deprotonation significantly increases the nitrogen's nucleophilicity, making it reactive enough to attack a second molecule of (Boc)₂O, leading to the di-Boc species.[1]

Troubleshooting Steps:

  • Re-evaluate Your Base: Strong, nucleophilic bases are often the primary cause. Using a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) can often mitigate the issue.[1]

  • Control Stoichiometry: An excess of (Boc)₂O provides more opportunities for the second addition. Use a controlled amount, typically between 1.0 and 1.2 equivalents.[1]

  • Lower the Temperature: Di-Boc formation is often favored at higher temperatures. Running the reaction at 0 °C or room temperature can improve selectivity for the mono-Boc product.[1]

Q2: I used DMAP as a catalyst to speed up the reaction, but now I see even more di-Boc product. Why is this happening?

A2: The Double-Edged Sword of DMAP.

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that reacts with (Boc)₂O to form a reactive N-Boc-pyridinium intermediate.[1] This intermediate is significantly more electrophilic than (Boc)₂O itself, which accelerates the rate of the initial Boc protection.[1][2] However, this enhanced reactivity also applies to the second Boc addition, thereby increasing the likelihood of di-Boc formation.[1]

Troubleshooting Steps:

  • Avoid DMAP if Possible: If your aminopyridine is sufficiently nucleophilic, you may not need a catalyst.

  • Use Catalytic Amounts Only: If a catalyst is necessary, ensure you are using a truly catalytic quantity (e.g., 0.05-0.1 equivalents).

  • Consider Alternative Catalysts: In some cases, other catalysts may offer better selectivity.

Q3: My aminopyridine substrate is poorly soluble in standard solvents, leading to incomplete reactions and side products. What can I do?

A3: Addressing Solubility Challenges.

Poor solubility of the starting material, especially with zwitterionic compounds, can hinder the reaction and lead to undesired outcomes.[3][4]

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents. While dichloromethane and THF are common, consider more polar aprotic solvents like DMF or acetonitrile.[5] For some substrates, aqueous solvent systems with a suitable base can be effective.[4][6]

  • Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility, but be mindful of the potential for increased di-Boc formation at higher temperatures.[1]

  • Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can help shuttle the aminopyridine into the organic phase where the reaction occurs.

Part 2: Strategic Protocols for Selective Mono-Boc Protection

This section provides detailed protocols and strategies to achieve high yields of the desired mono-Boc protected aminopyridine.

Q4: Are there reliable, general methods to ensure selective mono-Boc protection of aminopyridines?

A4: Yes, several well-established methods can favor mono-protection.

One highly effective strategy involves the in situ generation of a mono-hydrochloride salt of the aminopyridine. This protonates one of the nitrogen atoms (typically the more basic ring nitrogen), effectively protecting it from reacting with (Boc)₂O and directing the protection to the exocyclic amine.

Experimental Protocol: Selective Mono-Boc Protection using TMSCl

This protocol is adapted from a method developed for the selective protection of diamines.[7]

  • Dissolve the Aminopyridine: In a clean, dry flask, dissolve your aminopyridine (1.0 eq.) in a suitable solvent like methanol or dichloromethane.

  • In Situ Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add trimethylsilyl chloride (TMSCl) (1.0 eq.) dropwise. The TMSCl reacts with the methanol to generate one equivalent of HCl in situ, which then protonates the aminopyridine.

  • Addition of (Boc)₂O: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Workflow for Selecting a Mono-Boc Protection Strategy

G start Start: Mono-Boc Protection of Aminopyridine solubility Is the aminopyridine soluble in common organic solvents? start->solubility reactivity Is the amine highly nucleophilic? solubility->reactivity Yes protocol3 Aqueous System: (Boc)2O, NaOH in Water/Dioxane solubility->protocol3 No (e.g., zwitterionic) dmap_check Is di-Boc a major issue? reactivity->dmap_check Yes protocol1 Standard Protocol: (Boc)2O, TEA or NaHCO3 in DCM or THF at 0°C to RT reactivity->protocol1 No (less reactive) dmap_check->protocol1 No protocol4 Catalyst-Free Approach: (Boc)2O in a suitable solvent, monitor carefully dmap_check->protocol4 Yes end_success Success: High yield of mono-Boc product protocol1->end_success end_troubleshoot Troubleshoot: Analyze byproducts (LC-MS/HPLC) and reconsider strategy protocol1->end_troubleshoot If di-Boc persists protocol2 In Situ Salt Formation: Use TMSCl or SOCl2 to generate HCl in situ, aprotic solvent protocol2->end_success protocol3->end_success protocol3->end_troubleshoot If hydrolysis is an issue protocol4->end_success

Caption: Decision workflow for aminopyridine mono-Boc protection.

Q5: Are there alternatives to using a protecting group at all?

A5: Yes, depending on the subsequent reaction, you might be able to avoid protection.

In some cases, the inherent difference in nucleophilicity between the exocyclic amine and the pyridine ring nitrogen is sufficient to achieve selective reactions. For instance, in N-alkylation reactions, the pyridine nitrogen is typically more nucleophilic and will react preferentially with alkyl halides.[8] However, if the desired reaction is at the exocyclic amine, a protecting group strategy is often unavoidable.

Alternative strategies that can sometimes circumvent the need for protection include:

  • Catalytic N-Alkylation: "Borrowing hydrogen" strategies using alcohols as alkylating agents in the presence of a catalyst can favor alkylation of the exocyclic amine.[9]

  • Reductive Amination: A two-step process of forming an imine with an aldehyde or ketone followed by reduction can provide better control over alkylation.[9]

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction can be used to form C-N bonds and may be compatible with an unprotected aminopyridine, depending on the specific substrates and conditions.[10][11]

Part 3: Comparative Data and Advanced FAQs

Comparison of Common Boc Protection Conditions
Condition Base Solvent Temp (°C) Typical Yield (Mono-Boc) Key Considerations Reference
StandardTEA or NaHCO₃DCM or THF0 - RT70-90%Good starting point; risk of di-Boc with highly reactive amines.[5]
CatalyticDMAP (cat.), TEADCM0 - RTVariableFaster reaction, but increased risk of di-Boc formation.[1][12]
In Situ SaltTEAMethanol/DCM0 - RT80-95%Excellent for selectivity, especially with diamines and aminopyridines.[7]
AqueousNaOHWater/DioxaneRT60-85%Useful for poorly soluble or zwitterionic starting materials.[4]
EDCI/HOBtTEADCMRT80-90%A patented method claiming high yield and selectivity.[13][14]
Advanced FAQs

Q6: How can I remove a di-Boc group to recover the mono-Boc or starting amine? A6: Selective deprotection can be challenging. Some literature suggests that certain Lewis acids or metal catalysts may selectively cleave one Boc group, but this is often substrate-dependent.[15][16] More commonly, harsh acidic conditions (e.g., strong trifluoroacetic acid) will remove both Boc groups, allowing you to recover the starting aminopyridine for another attempt at selective protection.[17][18]

Q7: Can I quantify the ratio of mono- to di-Boc product in my crude reaction mixture? A7: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for this. Using a reverse-phase C18 column with a water/acetonitrile gradient (often with 0.1% TFA) will typically allow for the separation and quantification of the starting material, mono-Boc, and di-Boc products via UV detection.[1]

Q8: Does the position of the amino group on the pyridine ring (2-, 3-, or 4-) affect the likelihood of di-Boc formation? A8: Yes, the electronic properties of the aminopyridine isomer can influence the nucleophilicity of the exocyclic amine and the acidity of the mono-Boc intermediate's N-H proton. 2- and 4-aminopyridines have resonance structures that place a negative charge on the ring nitrogen and increase the electron density on the exocyclic amine, potentially making them more reactive. While this can speed up the initial protection, it can also make the resulting mono-Boc adduct more susceptible to deprotonation and subsequent reaction to form the di-Boc product.

References

Technical Support Center: Synthesis of 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Boc-amino)-5-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the successful synthesis of this key chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step guidance to diagnose and resolve these problems.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding at all. What are the potential causes and how can I fix this?

Answer:

Low or no product formation is a common issue that can stem from several factors related to the reactants' quality, reaction conditions, and the inherent reactivity of the starting material. Here’s a systematic approach to troubleshoot this problem:

  • Assess Starting Material Quality:

    • 2-Amino-5-cyanopyridine: This starting material can degrade over time, especially if not stored properly in a cool, dry place.[1] Its appearance should be a white to off-white solid.[1] Any significant discoloration could indicate degradation. The purity of the starting material is crucial; impurities can interfere with the reaction.

    • Di-tert-butyl dicarbonate ((Boc)₂O): Boc anhydride is sensitive to moisture and can hydrolyze.[2] Use a fresh bottle or ensure your current stock has been stored under anhydrous conditions.

  • Optimize Reaction Conditions:

    • Base: The choice and amount of base are critical. While triethylamine (TEA) is commonly used, 4-dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.[3][4] Ensure the base is not the limiting reagent. An excess of base is typically used to neutralize the acid byproduct and drive the reaction to completion.[2]

    • Solvent: The reaction is often performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[3][4] Ensure the solvent is anhydrous, as water can react with Boc anhydride.

    • Temperature: The reaction is typically started at a lower temperature (0 °C) and then warmed to room temperature or even heated.[3] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate.[3]

  • Address the Nucleophilicity of 2-Amino-5-cyanopyridine:

    • Aminopyridines can be poor nucleophiles, which can lead to slow or incomplete reactions.[2][5] The presence of the electron-withdrawing cyano group further deactivates the amino group. Using a catalytic amount of DMAP is highly recommended to overcome this.[4]

Experimental Protocol for Low Yield:

StepActionRationale
1Verify the purity of 2-amino-5-cyanopyridine by melting point or NMR.Impurities can inhibit the reaction.
2Use a fresh, unopened bottle of (Boc)₂O.Ensures the reagent is not hydrolyzed.
3Dry your solvent and glassware thoroughly.Prevents unwanted side reactions with water.
4Increase the amount of DMAP (e.g., from catalytic to 0.1 equivalents).DMAP is a more potent catalyst than TEA.
5Increase the reaction temperature to 40-50 °C and monitor by TLC.Higher temperatures can overcome activation energy barriers.
Problem 2: Formation of Multiple Products or Impurities

Question: My TLC analysis shows multiple spots in addition to my desired product. What are these impurities and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in the Boc protection of amines. Here are the likely culprits and how to address them:

  • Di-Boc Protected Product: It is possible for the Boc group to react twice, especially if the reaction conditions are too harsh or if there's a large excess of Boc anhydride. While less common with the deactivated amino group of 2-amino-5-cyanopyridine, it's a possibility.

  • Unreacted Starting Material: This is often the case when the reaction has not gone to completion. See "Problem 1: Low or No Product Yield" for troubleshooting tips.

  • Hydrolysis of (Boc)₂O: If there is moisture in your reaction, Boc anhydride can hydrolyze to form tert-butanol and carbon dioxide. This consumes your reagent and can complicate purification.

Strategies to Minimize Impurity Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents) to ensure full conversion of the starting material without promoting di-protection.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction once the starting material has been consumed to prevent the formation of further byproducts.

  • Purification: Flash column chromatography is an effective method for separating the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexane.[3]

Problem 3: Difficult Purification

Question: I am having trouble purifying my this compound. What is the best way to do this?

Answer:

Purification of this compound can sometimes be challenging due to the presence of unreacted starting materials or byproducts with similar polarities.

  • Work-up Procedure: After the reaction is complete, a standard aqueous work-up is typically performed. This involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[3] Washing the organic layer with a mild acid (like dilute HCl) can help remove any remaining basic impurities like TEA or DMAP. A subsequent wash with brine will help remove any residual water.

  • Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for purification.[3]

    • Eluent System: A gradient of ethyl acetate in hexane is typically used.[3] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.

    • TLC Analysis: Before running the column, identify a solvent system with TLC that gives good separation between your product and the major impurities. The desired product should have an Rf value of around 0.3-0.4 for optimal separation.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective final purification step. Common solvents for recrystallization of similar compounds include ethanol or mixtures of ethyl acetate and hexanes.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Boc protection of 2-amino-5-cyanopyridine?

A1: The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). The presence of a base, such as triethylamine, deprotonates the resulting ammonium intermediate. A catalyst like DMAP can accelerate the reaction by first reacting with (Boc)₂O to form a more reactive intermediate.

Q2: Why is DMAP used as a catalyst?

A2: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the weakly nucleophilic 2-amino-5-cyanopyridine than Boc anhydride itself.

Q3: Can I use other protecting groups for 2-amino-5-cyanopyridine?

A3: Yes, other protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) can be used for aminopyridines.[4] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its removal.[4]

Q4: What are the storage conditions for this compound?

Experimental Workflow & Diagrams

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis of this compound.

Synthesis Workflow start Start reagents Combine 2-amino-5-cyanopyridine, (Boc)2O, TEA, and DMAP in THF start->reagents reaction Stir at 0 °C to RT (or heat if necessary) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (Water, EtOAc extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path to troubleshoot common issues during the synthesis.

Troubleshooting_Decision_Tree start Low or No Product? check_reagents Check Starting Material and Reagent Quality start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_reagents->check_conditions increase_catalyst Increase DMAP concentration check_conditions->increase_catalyst increase_temp Increase Reaction Temperature increase_catalyst->increase_temp success Successful Synthesis increase_temp->success check_stoichiometry Verify Reagent Stoichiometry multiple_products->check_stoichiometry Yes purification_issue Purification Difficulty? multiple_products->purification_issue No monitor_reaction Monitor Reaction Closely by TLC check_stoichiometry->monitor_reaction monitor_reaction->success optimize_column Optimize Column Chromatography (Solvent System) purification_issue->optimize_column Yes purification_issue->success No recrystallize Consider Recrystallization optimize_column->recrystallize recrystallize->success

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Minimizing Byproducts in 2-(Boc-amino)-5-cyanopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for navigating the complexities of reactions involving 2-(Boc-amino)-5-cyanopyridine. As a key intermediate in the synthesis of numerous pharmaceutical agents, ensuring high-purity outcomes is paramount. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and targeted FAQs to address common challenges and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a di-Boc protected byproduct during the protection of 2-amino-5-cyanopyridine. How can I favor mono-protection?

A1: The formation of the di-Boc byproduct, where the Boc group attaches to both the exocyclic amine and the pyridine nitrogen, is a common issue. To favor selective mono-N-Boc protection of the exocyclic amino group, consider the following strategies:

  • Stoichiometry and Addition Rate: Use a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.1 equivalents). Slow, dropwise addition of the Boc₂O solution to the reaction mixture can help maintain a low instantaneous concentration, thus favoring reaction at the more nucleophilic exocyclic amine.

  • Solvent and Base Selection: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred. The choice of base can also influence selectivity. While strong, non-nucleophilic bases are often used, consider milder bases like sodium bicarbonate or triethylamine (TEA). A catalyst-free approach in water has also been shown to chemoselectively produce N-t-Boc derivatives without side products.[1]

  • Protonation Strategy: A clever approach for diamines involves the use of one equivalent of a proton source (e.g., from Me₃SiCl or SOCl₂) to mono-protonate the diamine. The protonated amine is less reactive towards Boc₂O, allowing for selective protection of the free amine.[2][3] While 2-amino-5-cyanopyridine is not a traditional diamine, this principle of modulating basicity could be explored.

Q2: My reaction product is showing impurities that correspond to the hydrolysis of the cyano group. How can I prevent this?

A2: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amide (2-(Boc-amino)-5-carboxamidopyridine) or carboxylic acid (6-(Boc-amino)nicotinic acid).[4][5] To minimize this:

  • pH Control: Strictly maintain neutral or near-neutral pH throughout your reaction and workup. If your reaction requires acidic or basic conditions, consider if a milder reagent or shorter reaction time is feasible.

  • Anhydrous Conditions: Ensure your reagents and solvents are dry, as water is required for hydrolysis.

  • Temperature Management: Avoid excessive heat, as high temperatures can accelerate the rate of hydrolysis.

Q3: During a Suzuki coupling with a bromo- or iodo- derivative of this compound, I'm observing significant dehalogenation. What can I do to suppress this side reaction?

A3: Dehalogenation, the replacement of the halide with a hydrogen atom, is a common byproduct in palladium-catalyzed cross-coupling reactions. To mitigate this:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the desired reductive elimination step of the catalytic cycle over competing side reactions.

  • Base Selection: The choice of base is critical. Weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can minimize dehalogenation compared to stronger bases.

  • Reaction Time and Temperature: Monitor your reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to the catalytic system, which can favor byproduct formation. Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can also be beneficial.

Troubleshooting Guide

Problem 1: Formation of Di-Boc Byproduct in Protection Reaction

Root Cause: The pyridine nitrogen, although less nucleophilic than the exocyclic amine, can still react with Boc₂O, especially when an excess of the reagent is used or under strongly basic conditions.

Troubleshooting Workflow:

G start Di-Boc Byproduct Observed step1 Reduce Boc₂O to 1.05-1.1 eq. start->step1 step2 Add Boc₂O solution dropwise step1->step2 step3 Switch to a milder base (e.g., NaHCO₃, TEA) step2->step3 step4 Consider a catalyst-free reaction in water step3->step4 end Selective Mono-Boc Protection Achieved step4->end

Caption: Workflow to minimize di-Boc formation.

Detailed Protocol for Selective Mono-Boc Protection:

  • Dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous THF or DCM.

  • Add a mild base such as NaHCO₃ (1.5 eq) or TEA (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify by column chromatography.

Problem 2: Hydrolysis of the Cyano Group

Root Cause: The cyano group is sensitive to both acidic and basic aqueous conditions, leading to the formation of the corresponding amide and/or carboxylic acid.

Troubleshooting Workflow:

G start Cyano Group Hydrolysis Detected step1 Ensure all reagents and solvents are anhydrous start->step1 step2 Maintain neutral pH during reaction and workup step1->step2 step3 Use milder reaction conditions (lower temperature, shorter time) step2->step3 step4 If acidic/basic conditions are necessary, consider alternative synthetic routes step3->step4 end Cyano Group Integrity Maintained step4->end

References

Technical Support Gateway: 2-(Boc-amino)-5-cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-(Boc-amino)-5-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this critical building block. Drawing from extensive field experience, this resource provides in-depth troubleshooting, validated protocols, and a thorough understanding of the reaction's nuances to ensure a successful, scalable, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the large-scale synthesis of this compound?

A1: The primary challenge is often achieving complete and selective mono-Boc protection of the starting material, 2-amino-5-cyanopyridine. Incomplete reactions lead to purification difficulties, while the formation of the di-Boc-protected byproduct complicates downstream processing and reduces overall yield.[1][2]

Q2: How can I minimize the formation of the di-Boc-protected byproduct?

A2: Careful control of stoichiometry is critical. Using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) is necessary to drive the reaction to completion, but a large excess will promote the formation of the di-Boc byproduct. Additionally, reaction temperature and time should be optimized. A patent suggests that a specific molar ratio of aminopyridine to (Boc)₂O, along with the presence of EDCI, HOBT, and an alkali, can significantly improve selectivity, yielding a 20:1 ratio of mono-Boc to di-Boc product.[1][2]

Q3: What are the recommended reaction conditions for Boc protection on a large scale?

A3: A common and effective method involves reacting 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate in a suitable solvent like tetrahydrofuran (THF).[3] The reaction is typically performed in the presence of a base, such as triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] The reaction can be initiated at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature or gently heated to ensure completion.[3]

Q4: My reaction seems to be stalling, and TLC analysis shows significant starting material even after prolonged reaction time. What could be the issue?

A4: Several factors could contribute to a stalled reaction. Insufficient base (triethylamine) can lead to a buildup of acidic byproducts that inhibit the reaction. The quality of the (Boc)₂O is also crucial; it can degrade over time, especially if not stored properly. Lastly, ensure your solvent (THF) is anhydrous, as water can react with the Boc anhydride.

Q5: What is the best method for purifying this compound on a large scale?

A5: For large-scale purification, recrystallization is often the most practical and cost-effective method. Ethanol or a mixture of ethanol and water can be effective solvents for recrystallization, yielding a product with high purity.[4] Column chromatography, while useful at the lab scale, can be cumbersome and expensive for large quantities.[1][2] Cation-exchange chromatography has also been presented as a simple and efficient method for purifying aminopyridine derivatives.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup or purification. 3. Degradation of starting material or product.[6]1. Monitor the reaction closely by TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. 2. Optimize extraction and recrystallization procedures. Minimize transfers and ensure proper phase separation. 3. Ensure the starting 2-amino-5-cyanopyridine is of high purity and stored correctly. The final product should be stored in a cool, dry place away from strong acids and oxidants.[6]
Formation of Di-Boc Byproduct 1. Excess (Boc)₂O. 2. Reaction temperature is too high. 3. Prolonged reaction time at elevated temperatures.1. Use a controlled molar equivalent of (Boc)₂O (typically 1.05-1.2 equivalents). 2. Maintain a moderate reaction temperature. A typical procedure involves starting at 0°C and allowing the reaction to proceed at room temperature.[3] 3. Once the starting material is consumed (as per TLC/HPLC), proceed with the workup promptly.
Difficulties in Product Isolation/Recrystallization 1. Oily product instead of a solid. 2. Poor crystal formation.1. Ensure all solvent from the workup has been removed. Trituration with a non-polar solvent like hexane may induce solidification. 2. Experiment with different recrystallization solvent systems (e.g., ethanol/water, isopropanol/water). Slow cooling and seeding with a small crystal of pure product can promote better crystal growth.
Inconsistent Results Between Batches 1. Variability in raw material quality. 2. Inconsistent reaction conditions (temperature, stirring, addition rates). 3. Atmospheric moisture.1. Source high-purity 2-amino-5-cyanopyridine and (Boc)₂O from a reliable supplier. Perform quality control checks on incoming materials. 2. Implement strict process controls. Use automated temperature controllers and metered additions for critical reagents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Detailed Experimental Protocol

This protocol is a validated starting point for the large-scale synthesis of this compound.

Materials:

  • 2-Amino-5-cyanopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry, and inerted reactor, dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. To the stirred solution, add triethylamine (2.0-3.0 eq), followed by a catalytic amount of DMAP.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in THF to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2-amino-5-cyanopyridine in THF B 2. Cool to 0-5°C and add TEA & DMAP A->B C 3. Slowly add (Boc)₂O solution B->C D 4. Warm to RT and stir for 12-16h C->D E 5. Quench with water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry over MgSO₄/Na₂SO₄ G->H I 9. Concentrate under vacuum H->I J 10. Recrystallize from Ethanol/Water I->J Crude Product K Pure this compound J->K

References

Validation & Comparative

A Senior Application Scientist's Guide to Strategic Reagent Selection: 2-(Boc-amino)-5-cyanopyridine vs. Other Boc-Protected Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Building Block

In the intricate landscape of medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their presence in numerous FDA-approved drugs underscores their importance as privileged scaffolds. The strategic functionalization of the pyridine ring is paramount, and among the most versatile tools in a chemist's arsenal are Boc-protected aminopyridines. These reagents serve not just as simple building blocks, but as sophisticated platforms for controlled, regioselective diversification.

This guide provides a deep, comparative analysis of 2-(tert-butoxycarbonyl-amino)-5-cyanopyridine , contrasting its unique reactivity and synthetic utility against other common Boc-protected isomers, such as 2-(Boc-amino)-5-bromopyridine and 3-(Boc-amino)pyridine. We will move beyond catalog listings to explore the underlying chemical principles that govern their performance in key synthetic transformations, supported by experimental data and detailed protocols. Our objective is to empower researchers to make informed, strategic decisions in reagent selection, optimizing synthetic routes and accelerating the discovery of novel chemical entities.[1]

The Strategic Role of the Boc Group on the Pyridine Scaffold

The use of the tert-butoxycarbonyl (Boc) group to protect the exocyclic amino group on a pyridine ring is a deliberate and strategic choice.[2] The pyridine nitrogen, with its basic lone pair, can complicate many standard reactions, particularly those involving transition metal catalysts or strongly basic organometallic reagents.[3] The Boc group offers several distinct advantages:

  • Electronic Modulation: It attenuates the electron-donating effect of the amino group, altering the electronic landscape of the pyridine ring.

  • Steric Influence: The bulky tert-butyl group can direct reactions to specific sites through steric hindrance.

  • Directed Metalation: The carbamate functionality is a potent directed ortho metalation group (DMG), enabling regioselective C-H functionalization.[4][5]

  • Orthogonal Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, yet it is readily cleaved under acidic conditions, providing an essential orthogonal handle in multi-step synthesis.[6][7]

Understanding these functions is key to appreciating the subtle yet profound differences in reactivity among its various substituted isomers.

Comparative Analysis: Reactivity and Synthetic Potential

The true value of a building block is revealed in its performance under common synthetic transformations. Here, we compare 2-(Boc-amino)-5-cyanopyridine and its counterparts in two critical areas: palladium-catalyzed cross-coupling and directed ortho metalation.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for constructing C-C and C-N bonds, respectively.[8][9] The nature and position of substituents on the Boc-protected pyridine ring dramatically influence the outcome of these reactions.

Let us consider a comparative Suzuki-Miyaura coupling of a pyridine substrate with Phenylboronic acid. The key differentiating factor is the substituent at the 5-position.

  • 2-(Boc-amino)-5-bromopyridine (The Workhorse): This is a classic substrate. The bromine atom at the C5 position serves as an excellent coupling handle. The Boc-protected amino group at C2 exerts a moderate steric effect and can influence catalyst coordination. However, with appropriate ligand selection (e.g., bulky, electron-rich phosphines like RuPhos or XPhos), high coupling yields are routinely achievable.[10][11] The primary challenge is potential catalyst inhibition by the pyridine nitrogen, which modern catalyst systems are designed to overcome.[3]

  • This compound (The Modulator): In this case, the cyano group is not a leaving group for traditional palladium cross-coupling. Instead, its powerful electron-withdrawing nature significantly deactivates the entire pyridine ring towards oxidative addition, should a halide be present elsewhere.[12] Its primary role here is as a stable electronic modulator and a handle for downstream functionalization. If the goal is to introduce a group at a different position (e.g., C3 via DoM, see next section) while maintaining the cyano functionality, this reagent is ideal.

The choice between a 'bromo' and a 'cyano' substituent is therefore a fundamental strategic decision, as illustrated below.

Caption: Strategic choice between Bromo and Cyano functionalities.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsTypical YieldRationale & Causality
2-(Boc-amino)-5-bromopyridine Phenylboronic AcidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 90 °C, 18h70-90%The C-Br bond readily undergoes oxidative addition. The primary consideration is selecting a ligand to overcome potential catalyst inhibition by the pyridine N.[11][13]
3-(Boc-amino)-5-bromopyridine Phenylboronic AcidPd(dppf)Cl₂, K₂CO₃DME/H₂O, 85 °C, 12h75-95%Less steric hindrance around the C5-Br bond compared to the 2-amino isomer often leads to slightly faster reactions and broader catalyst compatibility.
This compound Phenylboronic AcidN/AN/AN/AThe C-CN bond is not a suitable leaving group for this reaction. The reagent's value lies in its alternative reactivity profile.[12]
Regioselectivity in Directed ortho Metalation (DoM)

The Boc-amino group is a powerful directed metalation group (DMG), capable of directing strong bases like n-BuLi or sec-BuLi to deprotonate an adjacent C-H bond, forming an aryllithium intermediate that can be trapped by various electrophiles.[5][14] Here, the interplay between the DMG and other substituents determines the regiochemical outcome.

  • 2-(Boc-amino)pyridine: The Boc-amino group strongly directs lithiation to the C3 position. This is a reliable method for introducing substituents at a position that is often difficult to functionalize directly.[4]

  • 3-(Boc-amino)pyridine: This isomer presents a more complex scenario. The DMG can direct lithiation to either the C2 or C4 position. Regioselectivity is often influenced by steric factors and the specific base/solvent system used, with a general preference for the more sterically accessible C4 position.[15]

  • This compound: This substrate introduces a fascinating electronic competition. The cyano group is strongly electron-withdrawing, increasing the kinetic acidity of all protons on the ring, but especially the one at C6.[16] However, the powerful chelating effect of the Boc-amino DMG at C2 still overwhelmingly directs lithiation to the C3 position. The increased acidity of the C3 proton, due to the influence of the C5-cyano group, can lead to faster and more efficient lithiation at lower temperatures compared to the unsubstituted analog. This makes this compound a superior substrate for C3 functionalization via DoM.

Caption: Regioselectivity in Directed ortho Metalation (DoM).

Unique Downstream Potential of the Cyano Group

The most significant advantage of this compound is the synthetic versatility of the cyano group itself. Unlike a halogen, which is typically replaced, the cyano group is a robust functional handle that can be elaborated into several other valuable functionalities:

  • Hydrolysis: Conversion to a carboxylic acid (or amide), providing a key point for amide bond formation.

  • Reduction: Reduction to a primary amine (aminomethyl group), useful for introducing basic centers or as a linker attachment point.

  • Cycloaddition: Reaction with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

This latent functionality makes it an exceptionally powerful building block for library synthesis and late-stage diversification strategies.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide validated, step-by-step protocols for key transformations. These are designed as self-validating systems, with clear instructions and expected outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-(Boc-amino)-5-bromopyridine

This protocol details a standard, reliable method for C-C bond formation at the C5 position.[8][11]

Workflow Diagram:

Suzuki_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Degas 2. Degas Solvent Setup->Degas Catalyst 3. Add Catalyst Degas->Catalyst Reaction 4. Heat & Stir (Monitor by TLC/LCMS) Catalyst->Reaction Workup 5. Aqueous Workup Reaction->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Boc-amino)-5-bromopyridine (1.0 mmol, 287 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas (repeat this cycle 3 times).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Bubble argon gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Boc Group Deprotection

This protocol describes the standard acidic cleavage of the Boc group to liberate the free amine.[6][17]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected pyridine substrate (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask at room temperature.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 10 equiv., 0.77 mL) to the stirred solution. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used. Caution: Gas (CO₂) evolution will occur.[17]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • Isolation: Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the amine salt (either TFA or HCl salt). Filter the solid and wash with cold diethyl ether. The resulting amine salt is often used directly in the next step or can be neutralized by treatment with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Conclusion and Strategic Recommendations

The choice between this compound and other Boc-protected pyridine isomers is not a matter of simple substitution but a critical strategic decision that dictates the entire synthetic pathway.

  • Choose 2-(Boc-amino)-5-bromopyridine (or other halopyridines) when your primary goal is to perform a direct C-C or C-N bond-forming reaction at the halogenated position via palladium-catalyzed cross-coupling. It is an outstanding and reliable substrate for building molecular complexity through established coupling methodologies.

  • Choose this compound when your strategy involves:

    • C3-Functionalization: Leveraging the powerful directing effect of the Boc-amino group for ortho metalation, where the cyano group enhances the reactivity.

    • Late-Stage Diversification: Utilizing the cyano group as a versatile handle for subsequent transformations into amides, carboxylic acids, aminomethyl groups, or tetrazoles.

    • Electronic Modulation: Employing the cyano group to modulate the electronic properties of the final molecule, a common tactic in drug design to influence properties like receptor binding or metabolic stability.

By understanding the nuanced reactivity profiles grounded in fundamental principles of sterics and electronics, researchers can harness the full potential of these valuable reagents, designing more efficient, flexible, and innovative synthetic routes.

References

A Senior Application Scientist's Guide to Alternatives for 2-(Boc-amino)-5-cyanopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the 2-Aminopyridine Scaffold and its Protected Synthon

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant molecules. Its hydrogen bond donor-acceptor capabilities and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design.[1] In synthetic chemistry, introducing this fragment often requires a protected form to prevent unwanted side reactions of the amino group. 2-(Boc-amino)-5-cyanopyridine has emerged as a popular and versatile building block for this purpose. The tert-butyloxycarbonyl (Boc) protecting group enhances solubility in organic solvents and tempers the nucleophilicity of the amino group, while the cyano group at the 5-position serves as a versatile handle for transformations, most notably in palladium-catalyzed cross-coupling reactions.[2][3][4]

However, reliance on a single building block can be limiting. The cyano group, while useful, can be susceptible to hydrolysis or reduction under certain reaction conditions and may be incompatible with downstream synthetic steps. Furthermore, factors such as cost, availability, and the desire for alternative reactivity profiles necessitate a thorough understanding of viable substitutes. This guide explores the most effective alternatives, focusing on halogenated pyridines and boronic esters, providing a comparative analysis to inform rational synthetic design.

Core Alternatives: A Comparative Overview

The primary alternatives to this compound are functionalized at the 5-position to enable cross-coupling reactions. The choice of leaving group (typically a halide) or organometallic partner (a boronic ester) dictates the optimal reaction conditions and potential scope of the transformation. We will compare the most common analogs: 2-(Boc-amino)-5-halopyridines and 2-(Boc-amino)pyridine-5-boronic acid pinacol ester.

The Halopyridine Family: Versatile Electrophilic Partners

Boc-protected 2-amino-5-halopyridines are the most direct and widely used alternatives. They function as the electrophilic partner in a vast array of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. The reactivity of the halide directly influences the ease of oxidative addition to the palladium(0) catalyst, following the general trend: I > Br > Cl.[5]

As the most reactive of the halopyridines, the iodo-variant often allows for coupling under the mildest conditions, requiring lower catalyst loadings and temperatures. This is particularly advantageous for sensitive substrates.

  • Advantages: High reactivity, enabling efficient coupling with a broad range of nucleophiles, including less reactive boronic acids or amines.[6][7]

  • Disadvantages: Higher cost and lower stability compared to bromo- and chloro-analogs. The C-I bond can sometimes be prone to homocoupling or other side reactions.

  • Synthesis: Typically prepared by iodination of 2-aminopyridine followed by Boc-protection. Direct iodination of 2-aminopyridine can be achieved using iodine and an oxidant like hydrogen peroxide in an aqueous medium, offering a greener synthetic route.[8]

This is arguably the most common and well-balanced alternative, offering a good compromise between reactivity, stability, and cost.[9][] It is a workhorse reagent for introducing the 2-aminopyridine scaffold.

  • Advantages: Robust, widely commercially available, and demonstrates excellent performance across a wide range of standard cross-coupling protocols.[11] It is less prone to the side reactions sometimes observed with the iodo-analog.

  • Disadvantages: Requires slightly more forcing conditions (higher temperature, higher catalyst loading, or stronger bases) than the iodo-derivative for challenging couplings.

  • Synthesis: The parent compound, 2-amino-5-bromopyridine, is synthesized by the bromination of 2-aminopyridine, often after an initial N-acylation to direct the regioselectivity and control the reactivity.[12] Subsequent Boc-protection yields the final product.

As the least reactive halide, the chloro-analog requires more specialized and typically more active catalyst systems for efficient cross-coupling. The development of advanced phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) has made the use of aryl chlorides far more routine.[13]

  • Advantages: Generally the most cost-effective of the halopyridines. The C-Cl bond is very stable, making the compound robust for multi-step synthesis where the coupling is performed late-stage.

  • Disadvantages: Requires highly active (and often more expensive) palladium catalysts and ligands, as well as more stringent reaction conditions (higher temperatures and stronger bases).[14]

  • Use Case: It is a crucial intermediate in the large-scale synthesis of pharmaceuticals like the hypnotic agent zopiclone.[14][15]

Performance Data Summary: Halopyridines in Suzuki-Miyaura Coupling

The following table summarizes typical performance characteristics for the Suzuki-Miyaura coupling of an arylboronic acid with the different 2-(Boc-amino)-5-halopyridines. Yields are representative and highly dependent on the specific substrates and conditions used.

Alternative ReagentRelative ReactivityTypical Catalyst SystemTypical Temperature (°C)Representative Yield Range (%)Key Considerations
2-(Boc-amino)-5-iodopyridine HighPd(PPh₃)₄, PdCl₂(dppf)60 - 9085 - 98Best for sensitive substrates; highest cost.[6]
2-(Boc-amino)-5-bromopyridine MediumPd(PPh₃)₄, PdCl₂(dppf)80 - 11075 - 95Excellent balance of cost and reactivity.[9]
2-(Boc-amino)-5-chloropyridine LowPd₂(dba)₃ + XPhos/SPhos100 - 12070 - 90Most economical; requires advanced catalysts.[13][15]
The Boronic Ester: A Nucleophilic Alternative

Inverting the polarity of the coupling partners can be a powerful strategic tool. 2-(Boc-amino)pyridine-5-boronic acid, pinacol ester serves as the nucleophilic component in Suzuki-Miyaura reactions, coupling with aryl halides or triflates.[16]

  • Advantages: Allows for coupling with complex or electron-rich aryl halides that may be poor electrophiles. Boronic esters generally have low toxicity and the byproducts are easily removed. This building block is essential when the desired final product structure is more easily accessed by coupling an aryl halide with the pyridine nucleophile.[17][18]

  • Disadvantages: Boronic acids and esters can be prone to decomposition (protodeboronation) under certain conditions, particularly in the presence of strong acid or base at elevated temperatures. The pinacol ester is generally more stable than the free boronic acid.

  • Synthesis: Commonly synthesized from 2-(Boc-amino)-5-bromopyridine via a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.[19]

Experimental Design & Protocols

The choice of alternative dictates the experimental setup. Below is a generalized workflow and a specific protocol for a Suzuki-Miyaura coupling, a cornerstone reaction for these building blocks.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Pyridine Building Block - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent setup Assemble Under Inert Atmosphere (N₂/Ar) solvent->setup heat Heat to Target Temperature setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool to RT & Quench monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Characterize Product (NMR, MS)

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with 2-(Boc-amino)-5-bromopyridine

This protocol describes a typical Suzuki coupling to synthesize an aryl-substituted 2-aminopyridine derivative.

Materials:

  • 2-(Boc-amino)-5-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-(Boc-amino)-5-bromopyridine, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Causality in Protocol Design:

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. An inert atmosphere is critical to prevent catalyst degradation and ensure high yields.[13]

  • Degassed Solvents: Removing dissolved oxygen from the solvents serves the same purpose as the inert atmosphere.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[13] An aqueous solution of the base is often used to facilitate this step.

  • Catalyst (PdCl₂(dppf)): This is a robust and reliable precatalyst for Suzuki couplings. The dppf ligand provides a good balance of stability and activity suitable for coupling with aryl bromides.

Making the Right Choice: A Decision Framework

Selecting the optimal building block is a matter of balancing reactivity, cost, and compatibility with the overall synthetic strategy.

Caption: Decision tree for selecting a 2-aminopyridine building block.

Conclusion

While this compound remains a valuable tool, a nuanced understanding of its alternatives is crucial for the modern synthetic chemist. The 2-(Boc-amino)-5-halopyridines offer a tunable platform where reactivity can be balanced against cost and stability, with the bromo-derivative often representing the optimal starting point for methods development. For syntheses requiring inverted reactivity, 2-(Boc-amino)pyridine-5-boronic acid pinacol ester is an indispensable nucleophilic partner. By carefully considering the specific demands of the target molecule and the overall synthetic route, researchers can select the most efficient and robust building block, accelerating the pace of discovery in pharmaceutical and materials science.

References

Navigating the Bioactive Landscape of 2-(Acylamino)-5-cyanopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad of derivatives, the 2-amino-5-cyanopyridine core has emerged as a particularly fruitful starting point for generating compounds with a wide spectrum of biological activities. This guide provides an in-depth technical comparison of the biological activities of derivatives stemming from the versatile intermediate, 2-(tert-butoxycarbonylamino)-5-cyanopyridine. We will explore the synthesis, mechanism of action, and comparative efficacy of these compounds, supported by experimental data, to empower researchers in their quest for next-generation therapeutics.

The Strategic Importance of the 2-Amino-5-cyanopyridine Scaffold

The 2-amino-5-cyanopyridine moiety is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to the molecules that contain it. The 2-amino group provides a key hydrogen bond donor and a site for facile derivatization, while the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and has been implicated in the activity of numerous enzyme inhibitors.[1][2] This combination of features has led to the exploration of this scaffold in a variety of therapeutic areas.

The use of 2-(Boc-amino)-5-cyanopyridine as a starting material is a strategic choice in chemical synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the pyridine ring before its removal to unmask the 2-amino group for subsequent derivatization. This approach provides a robust and flexible route to a diverse library of compounds for biological screening.[3][4]

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Key Signaling Pathways

Cyanopyridine derivatives have shown significant promise as anticancer agents, often by targeting key enzymes in cancer cell signaling pathways.[5]

A notable study identified novel cyanopyridone derivatives as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both critical targets in oncology.[5][6] While not directly synthesized from the Boc-protected intermediate, these compounds share the core 2-amino-cyanopyridine structural motif and provide valuable structure-activity relationship (SAR) insights.

Table 1: Comparative Anticancer Activity of Cyanopyridone Derivatives [6]

CompoundSubstitution PatternTarget(s)IC50 (µM) vs. MCF-7 Cells
5a Unsubstituted phenyl at C4VEGFR-2/HER-21.77
5e 2,4-Dichlorophenyl at C4VEGFR-2/HER-21.39
Lapatinib (Reference Drug)EGFR/HER-2Not reported in this study
Taxol (Reference Drug)Microtubules8.48

The data clearly indicates that the cyanopyridone scaffold is a potent inhibitor of breast cancer cell growth, with compound 5e demonstrating superior activity to the reference drug Taxol. The substitution on the phenyl ring at the C4 position plays a crucial role in modulating the anticancer activity.

Another area where cyanopyridine derivatives have shown potential is in the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in the survival and proliferation of cancer cells.[7]

dot

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR-2 VEGFR-2 Proliferation & Survival Pathways Proliferation & Survival Pathways VEGFR-2->Proliferation & Survival Pathways HER-2 HER-2 HER-2->Proliferation & Survival Pathways Pim-1 Kinase Pim-1 Kinase Pim-1 Kinase->Proliferation & Survival Pathways Growth Factors Growth Factors Growth Factors->VEGFR-2 Growth Factors->HER-2 Cyanopyridone Derivatives Cyanopyridone Derivatives Cyanopyridone Derivatives->VEGFR-2 Cyanopyridone Derivatives->HER-2 Other Cyanopyridine Derivatives Other Cyanopyridine Derivatives Other Cyanopyridine Derivatives->Pim-1 Kinase

Caption: Inhibition of Cancer Cell Signaling Pathways.

Antimicrobial Activity: A Broad Spectrum of Action

The 2-amino-3-cyanopyridine scaffold has been extensively investigated for its antimicrobial properties.[8][9] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

A study on the synthesis and biological evaluation of new cyanopyridine scaffolds revealed their potential as antitubercular and general antimicrobial agents.[8][9]

Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives [9]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
2c M. tuberculosis H37Rv6.25
2e M. tuberculosis H37Rv6.25
3d M. tuberculosis H37Rv6.25
3e M. tuberculosis H37Rv6.25
Isoniazid M. tuberculosis H37Rv0.98

While not as potent as the first-line drug isoniazid, these compounds exhibit good antitubercular activity and represent a promising starting point for the development of new anti-infective agents.

Enzyme Inhibition: A Versatile Pharmacophore

The cyanopyridine nucleus is a versatile pharmacophore for the design of enzyme inhibitors targeting a variety of enzymes.[10]

One study explored a series of novel 2-amino-3-cyanopyridines as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[10] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Table 3: Carbonic Anhydrase Inhibition by 2-Amino-3-cyanopyridine Derivatives [10]

CompoundhCA I Ki (µM)hCA II Ki (µM)
7b 10.522.56
7d 2.844.12
Acetazolamide 0.250.012

The results indicate that these derivatives are effective inhibitors of both hCA I and II, with compound 7d showing the best activity against hCA I and compound 7b against hCA II.

Experimental Methodologies: A Guide to Evaluation

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative protocols for the key assays discussed.

General Synthesis of 2-(Acylamino)-5-cyanopyridine Derivatives

The synthesis of a library of derivatives from this compound typically involves a two-step process: deprotection of the Boc group followed by acylation or other modifications of the resulting free amine.

dot

synthesis_workflow Start Start This compound This compound Start->this compound Deprotection Deprotection 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine Deprotection->2-Amino-5-cyanopyridine Derivatization Derivatization Library of Derivatives Library of Derivatives Derivatization->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening End End Biological Screening->End

Caption: General Synthetic Workflow.

Step 1: Boc Deprotection A common method for the removal of the Boc protecting group involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM).[11]

  • Dissolve this compound in DCM.

  • Add TFA dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting 2-amino-5-cyanopyridine.

Step 2: Acylation of 2-Amino-5-cyanopyridine The free amino group can then be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

  • Dissolve 2-amino-5-cyanopyridine and a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product.

  • Purify the crude product by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., M. tuberculosis).

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 2-amino-5-cyanopyridine scaffold, and by extension, derivatives of this compound, represent a highly promising class of compounds with diverse and potent biological activities. The comparative analysis presented here, based on closely related structures, highlights their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives prepared directly from this compound. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. The versatility of the 2-amino-5-cyanopyridine core, coupled with modern drug design strategies, ensures that this scaffold will continue to be a valuable asset in the ongoing search for novel and effective medicines.

References

A Comparative Guide to the Synthetic Utility of 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance, frequently appearing in a vast array of biologically active compounds and functional materials.[1] Among the myriad of functionalized pyridines, 2-(Boc-amino)-5-cyanopyridine stands out as a versatile and strategically important building block. The presence of a Boc-protected amine, a reactive nitrile group, and the pyridine core itself offers a trifecta of opportunities for diverse chemical transformations.

This guide provides an in-depth characterization of the products derived from this compound reactions. As Senior Application Scientists, our objective is to present a comparative analysis of its synthetic utility against alternative methodologies, supported by experimental data and mechanistic insights. We aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for your research endeavors.

I. Transformations of the Cyano Group: Accessing Key Carboxy and Aminomethyl Pyridines

The cyano group at the 5-position of the pyridine ring is a gateway to two highly valuable functional groups in drug discovery: the carboxylic acid and the aminomethyl group.

Hydrolysis to 2-(Boc-amino)-5-carboxypyridine

The conversion of the nitrile to a carboxylic acid is a fundamental transformation. 2-(Boc-amino)-5-carboxypyridine is a crucial intermediate for the synthesis of various pharmaceuticals, enabling further modifications such as amide bond formation.[2]

Reaction Pathway:

The hydrolysis of this compound is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, rendering the carbon more electrophilic for nucleophilic attack by water.[3][4][5] This is followed by tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.[6][7]

cluster_hydrolysis Acid-Catalyzed Nitrile Hydrolysis This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile + H+ Amide Intermediate Amide Intermediate Protonated Nitrile->Amide Intermediate + H2O - H+ 2-(Boc-amino)-5-carboxypyridine 2-(Boc-amino)-5-carboxypyridine Amide Intermediate->2-(Boc-amino)-5-carboxypyridine + H2O, H+ - NH4+

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Acidic Hydrolysis

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add a concentrated acid (e.g., HCl, H₂SO₄) (excess).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., NaOH solution) to the isoelectric point to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-(Boc-amino)-5-carboxypyridine.

Performance Comparison:

MethodStarting MaterialReagentsTypical YieldAdvantagesDisadvantages
Hydrolysis This compoundHCl or H₂SO₄Good to ExcellentDirect conversion, readily available reagents.Harsh conditions may affect other functional groups.
Alternative 1 2-Amino-5-bromopyridine1. Boc protection 2. Grignard formation 3. CO₂ quenchModerateMilder conditions for CO₂ addition.Multi-step, requires handling of organometallics.
Alternative 2 2-Nitro-5-pyridinecarboxylic acid1. Reduction (e.g., H₂, Pd/C) 2. Boc protectionGoodAvoids nitrile hydrolysis.[2]Starting material may be less accessible.
Reduction to 2-(Boc-amino)-5-(aminomethyl)pyridine

The synthesis of aminomethylpyridines is of significant interest as this motif is a key structural element in many biologically active molecules.

Reaction Pathway:

The reduction of the nitrile to a primary amine is commonly achieved through catalytic hydrogenation. Raney Nickel is a highly effective catalyst for this transformation, operating through the adsorption of hydrogen gas onto its porous nickel surface, which then adds across the carbon-nitrogen triple bond.[8][9]

cluster_reduction Nitrile Reduction with Raney Nickel This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + H2, Raney Ni 2-(Boc-amino)-5-(aminomethyl)pyridine 2-(Boc-amino)-5-(aminomethyl)pyridine Imine Intermediate->2-(Boc-amino)-5-(aminomethyl)pyridine + H2, Raney Ni

Caption: Catalytic Hydrogenation of a Nitrile.

Experimental Protocol: Catalytic Hydrogenation

  • In a high-pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) saturated with ammonia (to suppress secondary amine formation).

  • Add a catalytic amount of Raney Nickel (typically 5-10 mol% weight).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat the mixture (typically 50-80 °C) and stir vigorously until hydrogen uptake ceases.

  • Cool the reaction, carefully vent the hydrogen, and filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain 2-(Boc-amino)-5-(aminomethyl)pyridine.

Performance Comparison:

MethodStarting MaterialReagentsTypical YieldAdvantagesDisadvantages
Reduction This compoundH₂, Raney NiHighDirect, high-yielding.Requires high-pressure hydrogenation equipment.
Alternative Substituted methylene-glutaconic acid dinitrileNH₃, H₂, Hydrogenation catalystGoodOne-pot synthesis from acyclic precursors.[10]Starting material synthesis can be complex.

II. C-C Bond Formation via Suzuki-Miyaura Coupling

The pyridine core of this compound can be further functionalized through cross-coupling reactions. To achieve this, the cyano group would first need to be converted to a halide (e.g., bromide or iodide), a common precursor for Suzuki-Miyaura coupling. The synthesis of 2-amino-5-bromopyridine is a well-established procedure.[11][12] Subsequent Boc protection would yield the desired 2-(Boc-amino)-5-bromopyridine.

Reaction Pathway:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[13] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[14][15]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of 2-(Boc-amino)-5-bromopyridine (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) in a suitable solvent (e.g., dioxane/water, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen, argon) at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 2-(Boc-amino)-5-arylpyridine.

Performance Comparison:

MethodStarting MaterialReagentsTypical YieldAdvantagesDisadvantages
Suzuki Coupling 2-(Boc-amino)-5-bromopyridineArylboronic acid, Pd catalyst, BaseGood to ExcellentHigh functional group tolerance, wide substrate scope.Requires synthesis of the bromo-precursor.
Alternative 2-Amino-5-halopyridineArylboronic acid, Pd catalyst, Base, then Boc protectionGood to ExcellentAvoids potential interference of the Boc group in the coupling.Extra synthetic step (Boc protection post-coupling).

III. Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo straightforward and high-yielding transformations of the cyano group into carboxylic acid and aminomethyl functionalities provides efficient access to key pharmaceutical intermediates. Furthermore, conversion of the cyano group to a halide opens up the potential for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures.

While alternative synthetic routes exist for these product classes, the directness and efficiency of the reactions starting from this compound often present a more atom-economical and streamlined approach. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall synthetic efficiency. This guide provides the foundational data and protocols to make informed decisions in the design and execution of synthetic routes utilizing this powerful pyridine building block.

References

A Comparative Guide to the Synthesis of 2-Amino-5-cyanopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-cyanopyridine in Modern Chemistry

2-Amino-5-cyanopyridine is a pivotal building block in the landscape of pharmaceutical and materials science. Its unique electronic properties and versatile functional groups, the nucleophilic amino group and the electrophilic cyano group, make it an invaluable precursor for the synthesis of a diverse array of complex molecules. In medicinal chemistry, this scaffold is a key component in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] Its applications also extend to the agrochemical industry and the creation of advanced polymers and coatings.[1] Given its importance, the efficient and scalable synthesis of 2-amino-5-cyanopyridine is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.

Comparative Analysis of Synthetic Routes

This guide will dissect two distinct and field-proven methodologies for the synthesis of 2-amino-5-cyanopyridine:

  • Route 1: Multi-step Synthesis from 2-Aminopyridine via a Nitro Intermediate. This classic, yet robust, pathway involves the initial nitration of readily available 2-aminopyridine, followed by a series of functional group transformations to arrive at the target molecule.

  • Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-cyanopyridine. This more direct approach leverages the reactivity of a halogenated pyridine precursor, offering a potentially shorter and more convergent synthesis.

The following table provides a high-level overview of the key performance indicators for each route, which will be elaborated upon in the subsequent sections.

MetricRoute 1: Multi-step from 2-AminopyridineRoute 2: From 2-Chloro-5-cyanopyridine
Starting Material 2-Aminopyridine2-Chloro-5-cyanopyridine
Number of Steps 41
Overall Yield ~50-60% (calculated from reported step-wise yields)High (specific yield data pending)
Key Transformations Nitration, Diazotization-Bromination, Cyanation, Nitro ReductionNucleophilic Aromatic Substitution (Amination)
Reagents & Conditions Strong acids, nitrating agents, NaNO₂, CuBr, KCN, reducing agentsAqueous Ammonia, High Temperature, High Pressure
Scalability Moderate; requires handling of multiple intermediatesPotentially high; one-pot reaction
Safety Considerations Use of potent nitrating agents and toxic cyanidesHigh-pressure and high-temperature conditions

Route 1: A Four-Step Journey from 2-Aminopyridine

This synthetic pathway commences with the regioselective nitration of 2-aminopyridine to introduce a nitro group at the 5-position. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom. The bromine is then displaced by a cyanide group, and the final step involves the reduction of the nitro group to the desired amine.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Reduction A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B H₂SO₄, HNO₃ C 2-Bromo-5-nitropyridine B->C t-BuONO, CuBr₂ D 2-Cyano-5-nitropyridine C->D KCN E 2-Amino-5-cyanopyridine D->E H₂, Pd/C

Caption: Multi-step synthesis of 2-amino-5-cyanopyridine from 2-aminopyridine.

Mechanistic Insights

The initial nitration of 2-aminopyridine is directed to the 5-position due to the activating and ortho-, para-directing nature of the amino group. The subsequent Sandmeyer reaction proceeds via the formation of a diazonium salt from the 2-amino group, which is then displaced by a bromide ion in the presence of a copper(II) catalyst. The cyanation step is a classic nucleophilic aromatic substitution where the bromide is replaced by a cyanide ion. Finally, the reduction of the nitro group is typically achieved through catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-nitropyridine

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10°C and slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise over 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 58°C for 10 hours.

  • Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

  • Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

  • Pour the residue into ice water to precipitate a dark yellow solid.

  • Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine.

    • Reported Yield: 91.67%[2]

Step 2: Synthesis of 2-Bromo-5-nitropyridine

  • To a mixture of tert-butyl nitrite (202 mg, 1.96 mmol) and cuprous bromide (225 mg, 1.57 mmol) in acetonitrile, add 2-amino-5-nitropyridine (from the previous step) in portions at 60-65°C.

  • Heat the mixture to 70°C and continue stirring for 2 hours.

  • Cool the reaction to room temperature and concentrate under vacuum.

  • Add ethyl acetate and water, separate the organic phase, wash with water and saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum and purify the residue by column chromatography to yield 2-bromo-5-nitropyridine.

    • Note: The yield for this specific transformation from 2-amino-5-nitropyridine was not explicitly found, but similar Sandmeyer reactions on related substrates report yields in the range of 17-70%.[3]

Step 3: Synthesis of 2-Cyano-5-nitropyridine

  • 2-Bromo-5-nitropyridine can be converted to 2-cyano-5-nitropyridine via nucleophilic substitution with a cyanide source, such as potassium cyanide.[4]

  • The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

    • Note: A specific, detailed protocol with yield for this exact transformation was not found in the initial search. However, this is a standard transformation in organic synthesis.

Step 4: Synthesis of 2-Amino-5-cyanopyridine

  • The reduction of the nitro group in 2-cyano-5-nitropyridine can be achieved by catalytic hydrogenation.

  • A common method involves using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol.[4]

    • Note: While this is a standard and generally high-yielding reaction, a specific protocol with a reported yield for this final step was not explicitly detailed in the initial search results.

Route 2: Direct Amination of 2-Chloro-5-cyanopyridine

This route offers a more convergent approach, starting from the commercially available 2-chloro-5-cyanopyridine. The synthesis relies on a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group from an ammonia source under elevated temperature and pressure.

Workflow Diagram

Route_2_Workflow A 2-Chloro-5-cyanopyridine B 2-Amino-5-cyanopyridine A->B Aqueous Ammonia, Heat, Pressure

Caption: One-step synthesis of 2-amino-5-cyanopyridine from 2-chloro-5-cyanopyridine.

Mechanistic Insights

The reaction proceeds through a nucleophilic aromatic substitution mechanism. The electron-withdrawing cyano group activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. The ammonia acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. The reaction is typically facilitated by high temperature and pressure to overcome the activation energy for the substitution on the heteroaromatic ring.

Detailed Experimental Protocol
  • In a high-pressure reactor, charge 2-chloro-5-cyanopyridine and a suitable source of ammonia, such as concentrated aqueous ammonia.

  • Seal the reactor and heat the mixture to a temperature typically in the range of 150-200°C. The reaction is carried out under the autogenous pressure generated at this temperature.

  • Maintain the reaction at the elevated temperature for several hours until completion, which can be monitored by techniques such as TLC or HPLC.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • The product, 2-amino-5-cyanopyridine, can be isolated by extraction and purified by recrystallization or column chromatography.

    • Note: While this is a known industrial method, specific, publicly available, and citable experimental details with a precise yield were not found in the initial search. The conditions described are based on general procedures for similar amination reactions on chloropyridines.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the valuable intermediate, 2-amino-5-cyanopyridine.

Route 1 , the multi-step synthesis from 2-aminopyridine, is a well-established, albeit longer, procedure. It relies on a series of classic organic reactions. The advantage of this route is the use of readily available and inexpensive starting material. However, the multiple steps can lead to a lower overall yield and increased operational complexity, especially at a larger scale. The use of hazardous reagents like fuming nitric acid and cyanide salts also requires stringent safety protocols.

Route 2 , the direct amination of 2-chloro-5-cyanopyridine, is a more convergent and potentially more efficient approach in terms of step economy. This route is likely to be favored in industrial settings where the starting material is accessible and high-throughput production is desired. The primary challenges for this route are the need for high-pressure equipment and the optimization of reaction conditions to ensure high conversion and minimize by-products.

For academic research and small-scale synthesis, Route 1 may be more practical due to the avoidance of high-pressure apparatus. For process chemistry and large-scale manufacturing, Route 2 presents a more attractive option, provided the necessary equipment is available and the reaction is well-optimized. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, cost considerations, and safety infrastructure.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, 2-(tert-butoxycarbonyl-amino)-5-cyanopyridine serves as a pivotal intermediate. Its structural motifs are integral to the development of various therapeutic agents. The purity of this compound is not a mere metric; it is a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and, ultimately, the safety and efficacy of the therapeutic. An impure starting material can introduce a cascade of undesirable side-products, complicating downstream purification and potentially generating structurally similar impurities that are challenging to remove.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 2-(Boc-amino)-5-cyanopyridine. As your partner in the lab, my goal is not to simply list protocols but to delve into the causality behind our analytical choices. We will explore why a specific technique is chosen, how to design a robust experiment, and how to interpret the data with confidence. This document is structured to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth impurity characterization. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that every protocol is a self-validating system.[1][2][3]

Chapter 1: The Analyte and Its Challenges

Before selecting a method, we must understand the molecule itself. This compound is a crystalline solid. The key features dictating our analytical strategy are the Boc-protecting group and the cyanopyridine core.

  • Potential Impurities: A robust analytical method must be able to separate the main component from potential impurities, which typically include:

    • Starting Materials: Unreacted 2-amino-5-cyanopyridine.[4][5]

    • Reagent-Related Impurities: By-products from the Boc-protection reaction.

    • Degradation Products:

      • Thermal Degradation: The Boc group is thermally labile and can be cleaved at elevated temperatures (typically >150 °C) to yield 2-amino-5-cyanopyridine, isobutylene, and carbon dioxide.[6] This is a critical consideration for any gas chromatography-based method.

      • Hydrolytic Degradation: The cyano (-CN) group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding amide or carboxylic acid.[7]

  • Physicochemical Properties: The compound is generally soluble in organic solvents like methanol, acetonitrile, and dichloromethane, but has limited solubility in water.[4] This informs our choice of solvents for sample preparation in chromatographic methods.

Chapter 2: Comparative Analysis of Core Methodologies

The selection of an analytical technique is a balance of specificity, sensitivity, speed, and the type of information required. Here, we compare the most effective methods for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

Applicability & Rationale: RP-HPLC is the workhorse for purity analysis of pharmaceutical intermediates. Its high resolution allows for the separation of the main compound from closely related impurities.[8][9] The UV-active pyridine ring provides a strong chromophore, enabling sensitive detection using a UV detector. The non-volatile nature of the analyte makes it perfectly suited for HPLC.

  • Strengths: High resolution and sensitivity, excellent quantitation capabilities, and method robustness.

  • Limitations: Requires a reference standard for quantitative analysis, and does not provide definitive structural information on its own.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Weigh Sample & Reference Standard s_diss Dissolve in Diluent (e.g., ACN/Water) s_prep->s_diss injector Inject Sample into HPLC System s_diss->injector m_prep Prepare Mobile Phases (A: Water + 0.1% FA) (B: ACN + 0.1% FA) m_degas Filter & Degas Mobile Phases m_prep->m_degas m_degas->injector column Separation on C18 Column injector->column detector UV Detection (e.g., 254 nm) column->detector chrom Generate Chromatogram detector->chrom integ Integrate Peaks chrom->integ quant Calculate Purity (% Area Normalization or vs. Standard) integ->quant

Caption: Workflow for purity analysis by HPLC-UV.

Gas Chromatography (GC)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. Samples are vaporized in a hot injector and separated in a column before reaching a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10]

Applicability & Rationale: Direct analysis of this compound by GC is highly problematic. The Boc group's thermal lability means the molecule will likely decompose in the injector port, leading to inaccurate results and potential contamination of the system.[6] Therefore, GC is not recommended for assessing the purity of the primary compound. However, it is the ideal method for quantifying residual solvents (a critical purity attribute) using a headspace sampling technique.

  • Strengths: Unparalleled for analyzing volatile impurities like residual solvents.

  • Limitations: Not suitable for non-volatile or thermally labile compounds like the target analyte. Derivatization could be an option but adds complexity and potential for error.[][12]

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing s_prep Weigh Sample into Headspace Vial s_diss Add Diluent (e.g., DMSO) s_prep->s_diss incubate Incubate Vial at Elevated Temp. s_diss->incubate inject Inject Headspace Vapor into GC incubate->inject column Separation on Capillary Column inject->column detector FID Detection column->detector chrom Generate Chromatogram detector->chrom quant Quantify Solvents vs. Reference Standards chrom->quant

Caption: Workflow for residual solvent analysis by Headspace GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For purity assessment, Quantitative NMR (qNMR) is used, where the integral of a signal from the analyte is compared to that of a high-purity internal standard with a known concentration.[13]

Applicability & Rationale: NMR is an exceptional orthogonal technique to chromatography. It is a primary ratio method, meaning it can determine purity without a reference standard of the analyte itself.[13] It provides absolute quantification and structural confirmation simultaneously. For this compound, the distinct signals for the Boc group's tert-butyl protons (a sharp singlet around 1.5 ppm) and the aromatic protons of the pyridine ring (typically 7.0-9.0 ppm) are ideal for quantification.[14][15]

  • Strengths: Provides structural confirmation, requires no analyte-specific reference standard for quantification, and is highly specific.

  • Limitations: Lower sensitivity compared to HPLC, requires a more concentrated sample, and may not detect impurities that lack NMR-active nuclei or are present at very low levels.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing s_weigh Accurately Weigh Sample dissolve Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) s_weigh->dissolve is_weigh Accurately Weigh Internal Standard (e.g., Maleic Anhydride) is_weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum under Quantitative Conditions (long T1 delay) transfer->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity using Integral, Mass, & MW values integrate->calculate

Caption: Workflow for purity determination by qNMR.

Chapter 3: Quantitative Performance Comparison

The choice of method often depends on the required performance characteristics as defined by ICH Q2(R1) guidelines.[1][3] The table below provides a comparative summary.

Parameter HPLC-UV GC-FID (for Residual Solvents) qNMR LC-MS (for Impurity ID)
Specificity High (Chromatographic separation)High (Chromatographic separation)Very High (Chemical shift specific)Very High (Mass-to-charge ratio)
Application Purity/Assay, Impurity QuantitationResidual Solvent QuantitationAbsolute Purity/Assay, Standard Cert.Impurity Identification & Structure Elucidation
LOD/LOQ Low (e.g., ~0.01% / 0.03%)Low (ppm levels)Moderate (e.g., ~0.1%)Very Low (ppb to ppm levels)
Quantitation Excellent (Requires reference std.)Excellent (Requires reference std.)Excellent (Primary method, no analyte std. needed)Semi-quantitative without standards
Throughput High (with autosampler)High (with autosampler)ModerateHigh (with autosampler)
Key Advantage Robustness and high resolution for known impurities.Gold standard for volatile impurities.Absolute quantification and structural identity in one.Definitive identification of unknown impurities.
Key Limitation Needs standards for impurity ID.Not for the main analyte.Lower sensitivity than HPLC.Quantitation can be complex.

Chapter 4: Field-Proven Experimental Protocols

Here we provide detailed, self-validating protocols for the most critical analyses. These are designed as starting points and should be fully validated for their intended use.

Protocol 1: Purity Determination by HPLC-UV

Objective: To quantitatively determine the purity of this compound and separate it from potential process-related impurities and degradation products.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.

  • Validation Approach (Trustworthiness):

    • Specificity: Inject the diluent, a known impurity (e.g., 2-amino-5-cyanopyridine), and the sample solution. The method is specific if the main peak is resolved from all other peaks.

    • Linearity: Prepare a series of solutions from the reference standard at five concentration levels (e.g., 50% to 150% of the target concentration). A linear plot of peak area versus concentration (R² > 0.999) demonstrates linearity.

    • Accuracy & Precision: Analyze a minimum of three preparations at three different concentration levels (e.g., 80%, 100%, 120%). Accuracy is determined by the closeness to the true value (recovery), while precision is measured by the relative standard deviation (RSD) of the results.

Protocol 2: Absolute Purity by Quantitative ¹H NMR

Objective: To determine the absolute purity of this compound without an analyte-specific reference standard.

Methodology:

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for good signal dispersion).

  • Materials:

    • Internal Standard (IS): High-purity (>99.5%) maleic anhydride (or similar stable compound with sharp, well-resolved signals).

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Causality):

    • Experiment: Standard ¹H pulse-acquire.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ value of the signals of interest (both analyte and IS). A value of 30 seconds is a safe starting point to ensure full relaxation for accurate integration.

    • Pulse Angle: 90°.

    • Number of Scans: 8 to 16 scans are typically sufficient.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the 9H singlet of the Boc group, IAnalyte) and a signal from the internal standard (e.g., the 2H singlet of maleic anhydride, IIS).

    • Calculate the purity using the following formula:

    Purity (%) = ( IAnalyte / IIS ) × ( NIS / NAnalyte ) × ( MWAnalyte / MWIS ) × ( mIS / mAnalyte ) × PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = Mass

    • PurityIS = Purity of the internal standard

Conclusion and Recommendations

The comprehensive purity assessment of this compound requires a multi-faceted, orthogonal approach. No single method can provide all the necessary information.

  • For Routine Quality Control (QC): A validated HPLC-UV method is the gold standard. It is robust, precise, and provides the necessary resolution to monitor known impurities and assess overall purity against a reference standard.

  • For Reference Standard Characterization: A combination of qNMR for absolute purity determination, HPLC-UV for impurity profiling, Headspace GC for residual solvents, and Karl Fischer titration for water content is required to establish a comprehensive purity profile.

  • For Impurity Identification: When an unknown peak is observed in the HPLC chromatogram, LC-MS is the indispensable tool for obtaining molecular weight information, which is the first step in structure elucidation.

By understanding the principles behind each technique and the specific chemical nature of this compound, researchers can design and implement a scientifically sound analytical strategy. This ensures the quality of the material and builds a foundation of trust and reliability in all subsequent research and development activities.

References

Navigating the Structure-Activity Landscape of 2-Amino-5-Cyanopyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-cyanopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a diverse range of biologically active molecules. Its inherent chemical features—a hydrogen bond-donating amino group, a hydrogen bond-accepting cyano group, and an aromatic pyridine ring—provide a versatile template for designing targeted therapies. This guide offers an in-depth technical comparison of the structure-activity relationships (SAR) of 2-amino-5-cyanopyridine derivatives, with a focus on their applications as kinase inhibitors and anticancer agents. We will delve into the causality behind experimental design, present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Role of the 2-(Boc-amino)-5-cyanopyridine Intermediate

In the synthesis of many 2-amino-5-cyanopyridine derivatives, the tert-butoxycarbonyl (Boc) protected intermediate, this compound, plays a crucial role. The Boc group serves as a transient shield for the 2-amino functionality, preventing its interference in subsequent chemical transformations. This strategic protection allows for precise modifications at other positions of the pyridine ring. Following the desired synthetic steps, the Boc group is typically removed under acidic conditions to yield the free 2-amino group, which is often critical for the final compound's biological activity, particularly for interactions with enzyme active sites. While the this compound precursor itself is generally not the biologically active entity, its utility in constructing libraries of active compounds is indispensable.

Comparative Analysis of 2-Amino-5-Cyanopyridine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine scaffold has proven to be an effective hinge-binding motif in numerous kinase inhibitors. The 2-amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

While a systematic SAR study on a broad series of this compound derivatives is not extensively documented in publicly available literature, we can infer key relationships from studies on the corresponding deprotected 2-amino-5-cyanopyridine analogs and related cyanopyridine structures.

Table 1: Illustrative Structure-Activity Relationship of 2-Amino-Pyridine Derivatives as Kinase Inhibitors

Compound IDCore StructureR1 SubstituentR2 SubstituentTarget KinaseIC50 (nM)Reference
A1 2-Aminopyridine4-methyl6-(3-(4,4-difluoropiperidin-1-yl)propyl)nNOS48[1]
A2 2-AminopyridineH4-chlorophenylCdk5/p25>1000[2]
A3 2-Aminopyridine4-pyridyl2-fluorophenyl ketoneCdk5/p25160[2]
B1 2-Amino-3-cyanopyridine4-(4-chlorophenyl)-6-phenyl-PIM-1>10,000[3]
B2 2-Amino-3-cyanopyridine4-(4-methoxyphenyl)-6-(4-chlorophenyl)-PIM-1460[4]
C1 5-Cyanopyrimidine4-amino-6-cyclopentylamino3-(N-(isoxazol-3-yl)benzamide)p38α MAP kinaselow nM[5]

Analysis of Structure-Activity Relationships:

From the illustrative data, several key SAR trends can be discerned:

  • The 2-Amino Group: The free 2-amino group is consistently implicated as a key pharmacophore for kinase inhibition, likely forming hydrogen bonds with the kinase hinge region. The use of the Boc-protected precursor allows for synthetic flexibility, with the final deprotection step unmasking this crucial interaction point.

  • Substitution at the 5-Position: The cyano group at the 5-position is a common feature in many kinase inhibitors. Its electron-withdrawing nature can influence the electronics of the pyridine ring, and it can also participate in hydrogen bonding interactions within the active site, as seen with 5-cyanopyrimidine inhibitors of p38α MAP kinase.[5]

  • Modifications at Other Positions: Substitutions at the 4- and 6-positions of the pyridine ring significantly impact potency and selectivity. For instance, in the case of Cdk5/p25 inhibitors, the introduction of a 2-fluorophenyl ketone at the 4-position and a pyridine at the 2-amino group led to a potent inhibitor.[2] Similarly, for PIM-1 kinase inhibitors based on the 2-amino-3-cyanopyridine scaffold, aryl substituents at the 4- and 6-positions are crucial for activity.[3][4] The presence of a methoxy group on the phenyl ring in compound B2 significantly increased its potency against PIM-1 compared to the unsubstituted analog.[4]

  • Bioisosteric Replacements: The core pyridine ring can often be replaced with other heteroaromatic scaffolds, such as pyrimidine, to modulate activity and physicochemical properties. The 5-cyanopyrimidine core in p38α MAP kinase inhibitors demonstrates the success of this strategy.[5]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of a generic 2-amino-5-cyanopyridine derivative and for a common kinase inhibition assay.

Synthesis of 2-Amino-5-Cyanopyridine Derivatives (General Procedure)

This protocol outlines a typical multi-step synthesis starting from 2-aminopyridine, incorporating the use of a Boc protecting group.

G cluster_0 Synthesis Workflow A 2-Aminopyridine B Protection: (Boc)2O, THF A->B C 2-(Boc-amino)pyridine B->C D Bromination: NBS, Acetonitrile C->D E 2-(Boc-amino)-5-bromopyridine D->E F Cyanation: Zn(CN)2, Pd(PPh3)4, DMF E->F G This compound F->G H Deprotection: TFA, DCM G->H I 2-Amino-5-cyanopyridine H->I J Further Derivatization (e.g., Suzuki Coupling) I->J K Final Derivative J->K G cluster_0 Kinase Inhibition Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Compound B Dispense Kinase and Compound (or DMSO control) into plate A->B C Incubate for pre-binding B->C D Initiate Reaction: Add Substrate and ATP C->D E Incubate at 30°C D->E F Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent E->F G Incubate to convert ADP to ATP F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Data Analysis: Calculate IC50 I->J

References

A Senior Application Scientist's Guide to Derivatization Reagents for the Analysis of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyridines are a class of aromatic amines that serve as fundamental building blocks in medicinal chemistry and materials science.[1] As key intermediates in the synthesis of pharmaceuticals, their accurate quantification for purity assessment, metabolite profiling, and trace-level detection is critical. However, the direct analysis of aminopyridines using common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) presents significant challenges. Their inherent polarity can lead to poor retention on reversed-phase columns, their low volatility hampers GC analysis, and many lack a strong native chromophore or fluorophore, resulting in poor detection sensitivity.[2][3][4]

Chemical derivatization provides a robust solution to these analytical hurdles. By covalently modifying the aminopyridine molecule—typically at the exocyclic primary or secondary amino group—we can strategically alter its physicochemical properties. This guide offers a comparative analysis of the principal derivatization reagents, providing researchers, scientists, and drug development professionals with the technical insights needed to select the optimal strategy for their specific analytical goals. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative comparisons to ground your method development in solid data.

The "Why": Foundational Principles of Derivatization

The decision to employ derivatization is driven by the need to overcome the inherent analytical limitations of the target analyte. For aminopyridines, the primary objectives are:

  • Enhance Detectability: The most common goal is to attach a "tag" that can be readily detected. This involves introducing a highly conjugated aromatic system for UV-Visible (UV-Vis) absorption or a fluorophore for fluorescence detection, which can lower limits of detection by orders of magnitude.[5][6] For highly sensitive mass spectrometry (MS) applications, derivatization can improve ionization efficiency.[7]

  • Improve Chromatographic Behavior: By converting the polar amino group into a less polar amide or silyl derivative, we can improve peak shape and increase retention on reversed-phase HPLC columns.[5][7]

  • Increase Volatility for GC Analysis: The polar, active hydrogens of the amino group make aminopyridines unsuitable for direct GC analysis. Derivatization with silylating or acylating agents masks these active sites, producing more volatile and thermally stable derivatives that are amenable to GC separation.[2][5]

The primary target for derivatization is the exocyclic amino group due to its nucleophilicity. The choice of reagent dictates the analytical outcome and should be aligned with the available instrumentation and the required sensitivity of the assay.

G start Analytical Goal for Aminopyridine? gc_analysis GC Analysis? start->gc_analysis hplc_analysis HPLC / LC-MS Analysis? start->hplc_analysis gc_analysis->hplc_analysis No silylation Use Silylating Reagents (e.g., MSTFA, MTBSTFA) gc_analysis->silylation Yes acylation_gc Use Acylating Reagents (e.g., TFAA) gc_analysis->acylation_gc Yes (Alternative) sensitivity High Sensitivity Required? hplc_analysis->sensitivity Yes uv_vis Use UV-Absorbing Reagents (Benzoyl Chloride, FMOC-Cl) hplc_analysis->uv_vis No fluorescence Use Fluorogenic Reagents (Dansyl-Cl, Fluorescamine, OPA) sensitivity->fluorescence Yes (Fluorescence Det.) ms_enhance Use Reagents for MS Signal Enhancement (Dansyl-Cl) sensitivity->ms_enhance Yes (MS Det.)

Caption: Decision tree for selecting a derivatization strategy.

Comparative Analysis of Key Reagent Classes

Acylating Reagents: The Workhorses for HPLC & LC-MS

Acylation is arguably the most versatile and widely used derivatization strategy for amines. The reaction involves the nucleophilic attack of the amino group on an acyl donor (e.g., a sulfonyl chloride, chloroformate, or acid anhydride) to form a stable, less polar amide derivative.[5]

Mechanism: The lone pair of electrons on the nitrogen of the aminopyridine's amino group attacks the electrophilic carbonyl or sulfonyl center of the reagent, leading to the formation of a stable amide or sulfonamide bond.

  • Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a classic reagent that imparts strong fluorescence and enhances positive mode electrospray ionization, making it superb for both HPLC-Fluorescence and LC-MS applications.[7] The derivatization is robust, and the resulting sulfonamides are significantly more stable than derivatives from reagents like OPA.[5] This stability is a key advantage, allowing for sample batching and re-analysis if needed.

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent reacts rapidly with both primary and secondary amines to produce derivatives with strong UV absorbance (~265 nm) and fluorescence (Ex: 265 nm, Em: 310-340 nm).[3][5] A primary consideration when using FMOC-Cl is that its hydrolysis byproduct, FMOC-OH, is also fluorescent and can cause chromatographic interference if not properly resolved from the analyte peaks.[3]

  • 4-Iodobenzoyl Chloride: This is a specialized acylating agent designed to introduce a unique element (iodine) into the analyte. This strategy extends the utility of highly sensitive, element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to the analysis of organic molecules that do not naturally contain such elements.[8]

Table 1: Performance Comparison of Acylating Reagents

Reagent Detection Mode(s) Derivative Stability Key Advantages Key Disadvantages
Dansyl Chloride Fluorescence, LC-MS Excellent[5] High sensitivity, very stable derivatives, enhances MS signal.[7] Reaction can be slow (30-60 min); excess reagent must be removed or quenched.[7]
FMOC-Cl UV, Fluorescence Good[3] Fast reaction, suitable for both UV and fluorescence detection.[5] Hydrolyzed reagent is fluorescent and can interfere with analysis.[3]
Benzoyl Chloride UV Excellent Inexpensive, forms very stable derivatives, adds a strong chromophore.[5] Lacks high sensitivity of fluorescent tags; byproduct (HCl) must be neutralized.

| 4-Iodobenzoyl Chloride | ICP-MS, LC-MS | Excellent | Enables highly sensitive and specific elemental detection (Iodine).[8] | Requires specialized ICP-MS detector; reagent not commonly stocked. |

This protocol is a self-validating system. The stability of the dansyl derivatives allows for consistent results over time, and the use of an internal standard corrects for variations in reaction efficiency and injection volume.

  • Reagent Preparation:

    • Derivatization Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.5-10.0.

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone or acetonitrile (ACN). This solution is light-sensitive and should be prepared fresh.[7]

    • Quenching Solution: Prepare a 10% (v/v) aqueous solution of ammonium hydroxide or a 2% solution of methylamine hydrochloride.[7]

  • Derivatization Procedure:

    • To 100 µL of the aminopyridine sample (or standard) in a microcentrifuge tube, add 200 µL of the derivatization buffer.

    • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.

    • Incubate the mixture in a heating block or water bath at 60°C for 45-60 minutes in the dark.[7] The elevated temperature ensures the reaction goes to completion.

    • After incubation, cool the sample to room temperature.

    • Add 50 µL of the quenching solution to react with and consume any excess Dansyl Chloride. Vortex and let stand for 10 minutes.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using ACN and water (often with a formic acid modifier for MS).

    • Detection: Fluorescence (Ex: ~340 nm, Em: ~525 nm) or MS (Positive ESI mode).

G cluster_reagents Reagents cluster_process Process Aminopyridine Aminopyridine (Analyte) Mix 1. Mix & Vortex Aminopyridine->Mix DansylCl Dansyl Chloride in ACN DansylCl->Mix Buffer Carbonate Buffer (pH 9.5) Buffer->Mix Incubate 2. Incubate (60°C, 45 min, Dark) Mix->Incubate Quench 3. Quench Excess Reagent Incubate->Quench Analyze 4. Filter & Analyze (HPLC/LC-MS) Quench->Analyze

Caption: Workflow for Dansyl Chloride derivatization.

Fluorogenic Reagents: The Specialists for High Sensitivity

When trace-level quantification is paramount, reagents that are themselves non-fluorescent but react to form highly fluorescent products are the ideal choice. This "fluorogenic" property minimizes background signal, leading to exceptional sensitivity.

  • o-Phthalaldehyde (OPA): OPA is a classic fluorogenic reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) at alkaline pH to form a fluorescent isoindole derivative.[5] The reaction is extremely fast, often complete in 1-2 minutes at room temperature, making it ideal for automated pre-column derivatization systems.[9] Its main drawback is the limited stability of the derivatives, which can degrade over time, necessitating precise timing between derivatization and injection.[10]

  • Fluorescamine: Like OPA, fluorescamine is non-fluorescent and reacts almost instantaneously with primary amines at room temperature (pH 8-9) to form a stable, fluorescent pyrrolinone product.[11][12] A key advantage is that its excess reagent is rapidly hydrolyzed to non-fluorescent products, resulting in a very low background signal and eliminating the need for a thiol co-reagent.[13][14]

Table 2: Performance Comparison of Fluorogenic Reagents

Reagent Reaction Time Derivative Stability Thiol Required? Key Advantages Key Disadvantages
OPA Very Fast (1-2 min)[9] Poor to Moderate Yes Extremely fast reaction, ideal for automation. Derivatives are unstable; does not react with secondary amines.[10]

| Fluorescamine | Very Fast (< 1 min)[12] | Good | No | Fast reaction, low background, no thiol needed.[11][13] | Does not react with secondary amines.[3] |

This protocol's validity rests on its speed and low background. The near-instantaneous reaction and hydrolysis of excess reagent ensure a clean baseline and reproducible derivatization, provided the pH is strictly controlled.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 200 mM borate buffer and adjust the pH to 9.0.

    • Fluorescamine Solution: Prepare a 1.5 mg/mL solution of Fluorescamine in a dry, water-miscible organic solvent like acetone or dioxane. Prepare this solution fresh daily.[12]

  • Derivatization Procedure:

    • To 500 µL of the aminopyridine sample (in the borate buffer), add 250 µL of the fluorescamine solution while vortexing vigorously.

    • The reaction is complete almost instantly.

    • Allow the sample to stand for 1-2 minutes at room temperature to ensure complete hydrolysis of the excess reagent.

    • The sample is now ready for direct injection or can be stabilized by acidification to pH 3 with HCl.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Detection: Fluorescence (Ex: ~390 nm, Em: ~475 nm).[3]

Silylating Reagents: The Gateway to Gas Chromatography

For GC analysis, the polarity and low volatility of aminopyridines must be addressed. Silylation is the most common derivatization method for GC, where an active hydrogen on the amino group is replaced by a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][15]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor. It is highly volatile, and its byproducts are also volatile, meaning they typically elute with the solvent front and do not interfere with the chromatogram.[2]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms a TBDMS derivative, which is significantly more stable—particularly towards hydrolysis—than the corresponding TMS derivative.[16][17] This increased stability is a major advantage, making sample preparation less sensitive to trace amounts of moisture.

Table 3: Comparison of Common Silylating Reagents

Reagent Derivative Formed Derivative Stability Moisture Sensitivity Key Advantages
MSTFA TMS Moderate High Volatile byproducts do not interfere.[2]

| MTBSTFA | TBDMS | High | Moderate | Forms highly stable derivatives, less susceptible to hydrolysis.[16] |

The validity of this protocol depends on maintaining an anhydrous environment to prevent reagent hydrolysis. The stability of the resulting TBDMS derivative provides a robust sample for GC analysis.

  • Sample Preparation:

    • The aminopyridine sample must be completely dry. If in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Procedure:

    • Add 50 µL of a suitable solvent (e.g., pyridine or ACN) to the dry sample.

    • Add 50 µL of MTBSTFA (often with 1% t-BDMCS as a catalyst).[16]

    • Seal the reaction vial tightly with a PTFE-lined cap.

    • Heat the vial at 70-80°C for 30 minutes.

    • Cool the vial to room temperature before opening and analyzing by GC-MS.

Colorimetric Reagents: For Visual and Basic Spectrophotometric Detection

For applications not requiring high sensitivity, such as visualization on TLC plates or simple colorimetric assays, classic reagents that produce a visible color change are effective.

  • Ninhydrin: This is the most famous colorimetric reagent for primary amines. It reacts with the amino group to produce a deep purple-colored product known as Ruhemann's purple, which has a strong absorbance maximum around 570 nm.[18][19] The reaction typically requires heating and controlled pH (around 5.5).[18][20] While not suitable for trace analysis in complex matrices, it is an excellent, low-cost tool for qualitative and semi-quantitative work.

Workflow for a Pre-Column Derivatization HPLC Assay

The most common derivatization workflow in a research and development setting is pre-column derivatization followed by HPLC analysis. This approach provides flexibility and allows for the removal of excess reagent or byproducts before the sample is introduced to the chromatographic system.

G sample Sample/ Standard mix Mix & React (Controlled Temp/Time) sample->mix reagent Derivatization Reagent reagent->mix buffer Buffer buffer->mix stop Stop Reaction (Quench/pH change) mix->stop hplc HPLC System (Pump, Injector, Column) stop->hplc detector Detector (UV/Fluorescence/MS) hplc->detector data Data Acquisition & Analysis detector->data

Caption: A typical pre-column derivatization workflow.

Conclusion and Final Recommendations

The selection of a derivatization reagent for aminopyridines is not a one-size-fits-all decision. It is a strategic choice dictated by the analytical objective, available instrumentation, and required sensitivity.

  • For high-sensitivity quantification in complex matrices (e.g., biological fluids) using HPLC or LC-MS, Dansyl Chloride is the superior choice due to the high stability and fluorescence of its derivatives and its ability to enhance MS ionization.

  • For rapid, automated analysis where high throughput is essential, the speed of OPA or Fluorescamine is advantageous, with Fluorescamine offering a cleaner background.

  • For purity analysis and routine quantification by HPLC where extreme sensitivity is not the primary goal, a simple UV-tagging reagent like Benzoyl Chloride or FMOC-Cl provides a robust and cost-effective solution.

  • For any analysis involving Gas Chromatography , silylation is the mandatory approach. MTBSTFA is recommended over MSTFA for its ability to form more stable derivatives, providing a more rugged method.

By understanding the underlying chemistry and the specific performance characteristics of each reagent class, researchers can confidently develop and validate analytical methods for aminopyridines that are accurate, robust, and fit-for-purpose.

References

A Comparative Guide to the Synthesis of 2-(Boc-amino)-5-cyanopyridine: Protocol Validation and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Boc-amino)-5-cyanopyridine is a pivotal building block in contemporary medicinal chemistry and drug development. Its substituted pyridine scaffold is a common feature in a multitude of biologically active molecules, making the efficient and scalable synthesis of this intermediate a critical concern for researchers. This guide provides an in-depth, objective comparison of common synthetic protocols for this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles and provide actionable, field-proven insights. The protocols discussed herein have been validated through a comprehensive review of peer-reviewed literature and patent filings, offering a reliable resource for process optimization and troubleshooting.

The primary synthetic challenge lies in the efficient and selective protection of the 2-amino group of 2-amino-5-cyanopyridine with the tert-butoxycarbonyl (Boc) group. This guide will first briefly touch upon the synthesis of the requisite precursor, 2-amino-5-cyanopyridine, before delving into a comparative analysis of two distinct and validated protocols for the Boc protection step.

Part 1: Synthesis of the Key Precursor, 2-Amino-5-cyanopyridine

The most common and industrially viable route to 2-amino-5-cyanopyridine involves the palladium-catalyzed cyanation of a 2-amino-5-halopyridine precursor. This transformation is a cornerstone of modern cross-coupling chemistry and offers high yields and excellent functional group tolerance.

Palladium-Catalyzed Cyanation of 2-Amino-5-bromopyridine

The conversion of 2-amino-5-bromopyridine to 2-amino-5-cyanopyridine is typically achieved using a palladium catalyst, a phosphine ligand, and a cyanide source. The catalytic cycle, a hallmark of palladium cross-coupling reactions, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source (or a related halide/cyanide exchange) and subsequent reductive elimination to yield the desired nitrile and regenerate the active Pd(0) catalyst.[1][2] The choice of cyanide source is critical, with less toxic and easier-to-handle alternatives to sodium or potassium cyanide, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), gaining prominence.[3]

G cluster_0 Synthesis of 2-Amino-5-cyanopyridine A 2-Amino-5-bromopyridine D Reaction Vessel (Solvent, Heat) A->D B Pd(0) Catalyst (e.g., Pd(OAc)₂ + Ligand) B->D C Cyanide Source (e.g., K₄[Fe(CN)₆]) C->D E 2-Amino-5-cyanopyridine D->E Pd-Catalyzed Cyanation F Work-up & Purification E->F G Isolated Product F->G

Caption: Workflow for Palladium-Catalyzed Cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation
  • Materials: 2-Amino-5-bromopyridine, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), Sodium carbonate (Na₂CO₃), N,N-Dimethylacetamide (DMAc).

  • Procedure:

    • To an oven-dried reaction vessel, add 2-amino-5-bromopyridine (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O (0.25 equiv.), and Na₂CO₃ (1.0 equiv.).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add Pd(OAc)₂ (1 mol%) and the phosphine ligand (1 mol%).

    • Add anhydrous DMAc and heat the reaction mixture to 120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to afford 2-amino-5-cyanopyridine.[3]

Part 2: Comparative Validation of Boc Protection Protocols

The Boc protection of 2-amino-5-cyanopyridine is the final, crucial step. The nucleophilicity of the amino group on the electron-deficient pyridine ring can be challenging. Here, we compare a standard base-catalyzed method with a more specialized protocol utilizing peptide coupling reagents.

Method A: Standard Base-Catalyzed Boc Protection (with DMAP)

This is the most conventional approach for Boc protection of amines.[4] The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O). A tertiary amine base, such as triethylamine (TEA), is used to scavenge the acidic byproducts. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP functions as a superior acyl transfer catalyst by reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then readily attacked by the amine.[5][6]

Method B: EDCI/HOBT-Mediated Boc Protection

An alternative protocol, detailed in patent literature, employs reagents typically used for amide bond formation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT).[7][8] While the precise mechanism in this context is not as extensively studied as the DMAP-catalyzed route, it is proposed that these reagents may activate the (Boc)₂O, potentially forming a more reactive species, or act in concert to facilitate the acylation of the weakly nucleophilic aminopyridine under mild conditions. This method has been shown to provide higher yields and shorter reaction times for certain aminopyridines compared to standard DMAP-catalyzed methods.[7]

G cluster_main Boc Protection of 2-Amino-5-cyanopyridine cluster_A Method A: Base-Catalyzed cluster_B Method B: EDCI/HOBT Mediated Start 2-Amino-5-cyanopyridine + (Boc)₂O A1 Base (TEA) + cat. DMAP Start->A1 B1 EDCI + HOBT + Base (TEA) Start->B1 A2 Solvent (e.g., DCM) A1->A2 A3 Reaction at RT A2->A3 A4 Aqueous Work-up A3->A4 End This compound A4->End B2 Solvent (e.g., DCM) B1->B2 B3 Reaction at RT B2->B3 B4 Aqueous Work-up B3->B4 B4->End

Caption: Comparative workflows for Boc protection protocols.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the two primary Boc protection methodologies, based on data reported for 2-aminopyridine and related substrates.

ParameterMethod A: Standard (DMAP/TEA)Method B: EDCI/HOBT Mediated
Key Reagents (Boc)₂O, TEA, cat. DMAP(Boc)₂O, EDCI, HOBT, TEA
Solvent Dichloromethane (DCM) or THFDichloromethane (DCM) or THF
Temperature Room TemperatureRoom Temperature
Reaction Time ~8 hours[7]~2 hours[7]
Reported Yield *~60%[7]~90% [7]
Advantages Common, inexpensive reagents.Higher yield, faster reaction time.
Disadvantages Slower, lower yielding for this substrate.More expensive reagents, more complex.
Reference [7][9][7][8]

*Yields are based on comparative examples for 2-aminopyridine as reported in patent CN102936220B.[7] Actual yields for 2-amino-5-cyanopyridine may vary but this provides a strong directional comparison.

Detailed Experimental Protocols

Protocol A: Standard Base-Catalyzed Boc Protection
  • Materials: 2-Amino-5-cyanopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve 2-amino-5-cyanopyridine (1.0 equiv.) in DCM.

    • Add TEA (2.2 equiv.) and DMAP (0.01 equiv.).

    • Add (Boc)₂O (1.5 equiv.) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 8-16 hours, monitoring progress by TLC.

    • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate in hexane) to yield this compound.[7]

Protocol B: EDCI/HOBT-Mediated Boc Protection
  • Materials: 2-Amino-5-cyanopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), EDCI, HOBT, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-5-cyanopyridine (1.0 equiv.) in DCM at room temperature.

    • Under a stirred state, add EDCI (1.5 equiv.), HOBT (0.05 equiv.), and TEA (1.5 equiv.).

    • Add (Boc)₂O (1.5 equiv.) to the mixture.

    • Continue to stir at room temperature for approximately 2 hours, monitoring progress by TLC.

    • Upon disappearance of the starting material, wash the reaction mixture with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired product.[7][8]

Conclusion and Recommendations

Both evaluated protocols provide viable pathways to this compound.

  • Method A (Standard Base-Catalyzed) represents a cost-effective and straightforward approach suitable for routine synthesis. The use of catalytic DMAP is crucial for achieving reasonable reaction rates.

  • Method B (EDCI/HOBT Mediated) offers a significant advantage in terms of reaction speed and overall yield, as demonstrated in comparative studies on similar substrates.[7] This makes it an excellent choice for high-value syntheses where maximizing yield and throughput is paramount, despite the higher cost of the reagents.

For researchers and drug development professionals, the choice of protocol will depend on project-specific priorities such as cost, scale, and timeline. For rapid, high-yielding synthesis on a lab scale, the EDCI/HOBT mediated protocol is highly recommended. For larger-scale campaigns where cost is a primary driver, optimization of the standard base-catalyzed method may be more appropriate. In all cases, careful monitoring of the reaction progress is essential for achieving optimal results.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. While 2-(Boc-amino)-5-cyanopyridine is a valuable building block in synthetic chemistry, its proper handling and disposal are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound, grounded in scientific principles and established safety protocols.

Hazard Assessment and Waste Profile: Understanding the "Why"

Before any disposal protocol is enacted, a thorough understanding of the compound's hazard profile is essential. This compound, while not having extensive publicly available toxicological data, belongs to the pyridine and nitrile chemical families, which inform a cautious approach to its handling and disposal.

Inherent Hazards:

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin and eyes.

  • Nitrile Group: The cyano (-CN) group can be toxic. While the nitrile in this compound is organic and generally less acutely toxic than inorganic cyanides, thermal decomposition or acidic hydrolysis can potentially release toxic fumes.

  • Boc Protecting Group: Under strong acidic conditions or high heat, the tert-butyloxycarbonyl (Boc) group can decompose, potentially releasing isobutylene, a flammable gas.

Based on these structural components, all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous chemical waste .

Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous wastes. Pyridine and its derivatives are specifically listed. If this compound is a discarded commercial chemical product, it would likely fall under the EPA hazardous waste code U196 . If it is part of a spent solvent mixture containing pyridine at a concentration of 10% or more, it could be classified under F005 .[1][2][3][4][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with federal, state, and local regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with appropriate PPE. The following should be considered the minimum requirement when handling this compound in any capacity, including weighing, reaction setup, and waste consolidation.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. It's crucial to change gloves immediately if they become contaminated.[7]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Prevents inhalation of airborne particles of the compound.

Waste Segregation and Collection: A Critical Step for Safety

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation start.

  • Solid Waste Collection:

    • Place all solid waste, including contaminated weigh paper, spatulas, and disposable labware, directly into the designated hazardous waste container.

    • Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

  • Contaminated PPE:

    • Dispose of contaminated gloves, bench paper, and any other disposable PPE in a separate, clearly marked hazardous waste bag.

  • Storage:

    • Keep the sealed hazardous waste container in a designated and secure waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[1][2]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Handling of this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood contaminated_ppe Contaminated PPE (gloves, wipes, etc.) ppe->contaminated_ppe solid_waste Solid Waste Generated (e.g., residual powder, contaminated labware) fume_hood->solid_waste spill Accidental Spill fume_hood->spill segregate Segregate into Labeled Hazardous Waste Container solid_waste->segregate spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup ppe_disposal Dispose in Designated Hazardous Waste Bag contaminated_ppe->ppe_disposal storage Store in Secure Waste Accumulation Area segregate->storage spill_cleanup->segregate ppe_disposal->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup incineration Controlled Incineration at a Licensed Facility ehs_pickup->incineration

Caption: Workflow for the safe handling and disposal of this compound waste.

Spill Management: An Emergency Action Plan

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent the spread of contamination.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate and Ventilate: If the spill is large or if you feel unwell, evacuate the area and ensure it is well-ventilated by keeping the fume hood running.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collection: Carefully scoop the contained material into the designated hazardous waste container using non-sparking tools.

  • Decontamination of Spill Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a wipe with a cloth dampened with soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Decontamination of Laboratory Equipment

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.

Equipment Decontamination Protocol:

  • Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinsate as hazardous liquid waste in a separate, appropriately labeled container.

  • Washing: Wash the equipment with soap and warm water.[8]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it in an oven.

Final Disposal: The End of the Line

The ultimate disposal of this compound waste should be handled by trained professionals.

The Scientific Rationale for Incineration: The recommended disposal method for this compound is controlled incineration at a licensed hazardous waste facility.[6] This high-temperature process is effective for several reasons:

  • Complete Destruction: Incineration ensures the complete thermal decomposition of the organic molecule.

  • Management of Byproducts: The presence of nitrogen in the pyridine ring and the nitrile group will lead to the formation of nitrogen oxides (NOx) during combustion. Licensed incineration facilities are equipped with scrubbers and other flue gas treatment systems to neutralize these and other potentially harmful byproducts, preventing their release into the atmosphere. Studies on the thermal decomposition of similar nitrogen-containing heterocyclic compounds confirm the release of nitrogen-containing gases, underscoring the need for specialized incineration facilities.[9][10]

Final Steps:

  • Seal and Secure: Ensure your hazardous waste container is tightly sealed and properly labeled.

  • Contact EHS: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and regulatory agencies.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

Personal protective equipment for handling 2-(Boc-amino)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(Boc-amino)-5-cyanopyridine

An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science research, this compound presents a unique combination of chemical functionalities. The presence of a pyridine ring, a reactive cyano group, and an acid-labile Boc-protecting group necessitates a multi-faceted approach to laboratory safety. This guide provides a comprehensive framework for handling this compound, emphasizing not just the procedural steps but the scientific rationale behind them. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Analysis: Understanding the Reactivity Profile

A thorough understanding of the hazards associated with this compound is fundamental to safe handling. The molecule's potential for harm is derived from its constituent parts: the pyridine core, the cyano substituent, and the tert-butoxycarbonyl (Boc) protecting group.

  • Pyridine Moiety : Pyridine and its derivatives are known for their characteristic unpleasant odor and are readily absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure may lead to liver, kidney, and central nervous system effects.[3]

  • Cyano Group (-CN) : This is the most significant acute hazard. Cyanide-containing compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4][5] The primary mechanism of toxicity is the inhibition of cytochrome c oxidase, a critical enzyme in cellular respiration.[6] A critical and often overlooked danger is the potential for the cyano group to react with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8]

  • Boc-Protecting Group (tert-butoxycarbonyl) : While the Boc group itself is relatively benign, its removal (deprotection) is typically achieved under acidic conditions, often using reagents like trifluoroacetic acid (TFA).[9][10] This presents a significant incompatibility risk with the cyano group, as the acidic deprotection conditions can lead to the formation of HCN gas.[11][12]

Hazard Summary Table:

Hazard ClassDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[13]токсичностьP261, P264, P270, P280
Skin Irritation Causes skin irritation.[13][14]раздражениеP302+P352, P362
Eye Irritation Causes serious eye irritation.[13][14]раздражениеP305+P351+P338
Respiratory Irritation May cause respiratory irritation.[13][14]раздражениеP304+P340, P312

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[1][8] This is the most critical engineering control to minimize inhalation exposure to the compound's dust or potential HCN gas.

Essential PPE Ensemble
PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[1][2] For extended contact, consider thicker gloves or double-gloving.Provides a barrier against skin absorption of the pyridine derivative and the highly toxic cyanide group. Always check the manufacturer's glove compatibility chart.
Eye Protection Chemical splash goggles.[1] A face shield should be worn in addition to goggles when there is a significant splash risk.Protects against splashes of the chemical or solvents, which can cause serious eye irritation.
Body Protection A fully buttoned, flame-resistant laboratory coat.Prevents skin contact with the chemical.
Respiratory Protection Generally not required when working in a properly functioning fume hood. For emergency situations or if there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available and personnel must be properly trained and fit-tested for its use.Provides protection against inhalation of dust or vapors in situations where engineering controls are insufficient.

Operational Plan: From Benchtop to Waste

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages and associated safety considerations.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOP PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Function PPE->Hood Weigh Weighing in Fume Hood Hood->Weigh Reaction Perform Reaction Weigh->Reaction Workup Aqueous Workup (pH > 10) Reaction->Workup Decon Decontaminate Glassware Workup->Decon Waste Segregate Waste Decon->Waste Disposal Dispose via EHS Waste->Disposal

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[15][16]

    • Ensure a written Standard Operating Procedure (SOP) is in place for the planned experiment.

    • Verify that the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Reactions :

    • Conduct all manipulations within the fume hood.[7]

    • Crucial Precaution : Avoid the use of acids or acidic conditions unless a specific reaction protocol (like Boc deprotection) is intended and has been thoroughly risk-assessed.[8] Keep acids away from the primary work area to prevent accidental mixing.[7][8]

    • For reactions involving Boc deprotection with acids, ensure the reaction is well-ventilated and consider using a scrubber system if scaling up.

  • Work-up and Purification :

    • When performing aqueous work-ups, ensure the aqueous phase is basic (pH > 10) before mixing with any cyanide-containing organic layers.[6] This will prevent the formation of HCN gas.

    • Use caution during solvent removal under reduced pressure, ensuring the vacuum pump exhaust is properly vented.

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, well-rehearsed emergency plan is vital.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][15] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][15] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation) and seek immediate medical attention.[5][15]
Ingestion Do NOT induce vomiting.[15] Rinse mouth with water. Seek immediate medical attention.[15][16]
Spill Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent. For larger spills, or any spill involving acid, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Protocol

DisposalPlan cluster_generation Waste Generation cluster_treatment On-Site Treatment (if applicable) cluster_collection Waste Collection Solid Solid Waste (Contaminated consumables) Container Labelled, sealed waste container Solid->Container Liquid Liquid Waste (Reaction mixtures, solvents) AdjustpH Adjust Aqueous Waste to pH > 10 Liquid->AdjustpH AdjustpH->Container EHS Contact EHS for pickup Container->EHS

Caption: A flowchart for the safe disposal of waste containing this compound.

Detailed Disposal Steps
  • Waste Collection : All waste materials, including contaminated gloves, paper towels, and reaction byproducts, should be collected in a clearly labeled, sealed, and compatible waste container.[6]

  • Aqueous Waste : Any aqueous waste containing cyanide must be treated with a strong base to maintain a pH greater than 10 before being placed in the waste container.[6]

  • Disposal : Do not dispose of this chemical down the drain.[16] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[4]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment where scientific advancement can flourish.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.